Methoxyhydroxyphenylglycol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPWWWZWKPJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862142 | |
| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vanylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
534-82-7 | |
| Record name | 3-Methoxy-4-hydroxyphenyl glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-hydroxyphenylglycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXY-4-HYDROXYPHENYLGLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Synthesis of Methoxyhydroxyphenylglycol (MHPG): A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-hydroxyphenylglycol (MHPG), a primary metabolite of the neurotransmitter norepinephrine, serves as a critical biomarker for assessing noradrenergic activity in both the central and peripheral nervous systems. Its synthesis is a multi-step enzymatic process, intricately regulated and compartmentalized within neuronal and extraneuronal tissues. This technical guide provides a comprehensive overview of the MHPG synthesis pathway, detailing the enzymatic reactions, intermediate metabolites, and key regulatory mechanisms. Furthermore, this document summarizes pertinent quantitative data, outlines detailed experimental protocols for the quantification of MHPG and related enzyme activities, and presents visual diagrams of the biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Norepinephrine (NE), a catecholamine, is a pivotal neurotransmitter and hormone involved in a myriad of physiological processes, including the "fight or flight" response, attention, and mood regulation. The termination of noradrenergic signaling is primarily achieved through reuptake into presynaptic neurons and enzymatic degradation. The metabolic breakdown of norepinephrine yields several key metabolites, with 3-methoxy-4-hydroxyphenylglycol (MHPG) being the principal metabolite in the brain.[1][2] Consequently, the quantification of MHPG in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine provides a valuable index of norepinephrine turnover and sympathetic nervous system activity.[1][3] A thorough understanding of the MHPG synthesis pathway is therefore essential for research in neuroscience, pharmacology, and the development of therapeutics targeting adrenergic systems.
The MHPG Synthesis Pathway
The formation of MHPG from norepinephrine is not a single reaction but a cascade involving two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT) .[4] There are two primary interconnected pathways for the biosynthesis of MHPG, which differ in the initial enzymatic step.
Pathway 1: The Major Neuronal Pathway via DHPG
The predominant pathway for MHPG synthesis, particularly within sympathetic nerves, begins with the deamination of norepinephrine by MAO.[4][5]
-
Oxidative Deamination: Norepinephrine is first metabolized by Monoamine Oxidase A (MAO-A), located on the outer mitochondrial membrane of neurons, to form the unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[6]
-
Reduction to DHPG: DOPEGAL is subsequently reduced by aldehyde reductase to the more stable alcohol, 3,4-dihydroxyphenylglycol (DHPG).[5][6]
-
O-Methylation: DHPG can then diffuse out of the neuron into extraneuronal tissues where it is O-methylated by COMT to produce MHPG.[4][5]
Pathway 2: The Extraneuronal Pathway via Normetanephrine
An alternative pathway, primarily occurring in extraneuronal tissues, initiates with the O-methylation of norepinephrine by COMT.[5][6]
-
O-Methylation: Norepinephrine is first converted to normetanephrine by COMT.[6]
-
Oxidative Deamination: Normetanephrine is then deaminated by MAO to form the aldehyde intermediate, 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL).[5][6]
-
Reduction to MHPG: Finally, MOPEGAL is reduced by aldehyde reductase or alcohol dehydrogenase to MHPG.[5][6]
The following diagram illustrates these two interconnected pathways leading to the synthesis of MHPG.
Quantitative Data
The following tables summarize key quantitative data related to MHPG synthesis, including typical concentrations in human biological fluids and enzyme kinetic parameters.
Table 1: Typical Concentrations of MHPG in Human Biological Fluids
| Biological Fluid | Concentration (Free MHPG) | Concentration (Total MHPG) | Citation(s) |
| Plasma | ~3-5 ng/mL | 21.16 ± 9.58 ng/mL | [6] |
| Cerebrospinal Fluid (CSF) | ~10-15 ng/mL | 24.08 ± 8.10 ng/mL | [6] |
| Urine | - | 1.67 ± 0.65 µg/mg creatinine | [6] |
Note: Total MHPG includes free, sulfated, and glucuronidated forms.
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source Organism/Tissue | Citation(s) |
| MAO-A | Norepinephrine | ~250 | ~1.83 (O2 consumption) | Porcine brain microvessels | [6] |
| MAO-A | Serotonin | Lower than NE | 2-5 fold higher than NE | Various tissues | [5] |
| COMT | Norepinephrine | ~3500 (apparent) | ~0.07 (in CHO cells) | CHO cells expressing NET | [7] |
Note: Enzyme kinetic parameters can vary significantly depending on the experimental conditions, tissue source, and species.
Regulation of the MHPG Synthesis Pathway
The activity of the key enzymes in the MHPG synthesis pathway, MAO and COMT, is subject to regulation by various factors, including genetic polymorphisms and hormonal influences.
-
Genetic Factors: Common genetic polymorphisms in the genes encoding for MAO-A and COMT can lead to variations in enzyme activity, influencing an individual's capacity to metabolize norepinephrine and thus affecting MHPG levels.
-
Hormonal Regulation: Sex hormones have been shown to modulate MAO and COMT activity. For instance, estrogen can inhibit COMT and MAO activity, potentially leading to higher levels of catecholamines. Conversely, testosterone can increase the expression of these enzymes, resulting in more rapid catecholamine breakdown.
The following diagram illustrates the influence of hormonal regulation on the key enzymes of the MHPG synthesis pathway.
Experimental Protocols
Accurate quantification of MHPG and the activity of the enzymes involved in its synthesis are crucial for research in this field. The following sections provide detailed methodologies for these key experiments.
Quantification of MHPG in Biological Fluids by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for measuring MHPG.
Principle: MHPG is separated from other components in a biological sample by reverse-phase HPLC. As MHPG elutes from the column, it passes through an electrochemical detector where it is oxidized at a specific potential. This oxidation generates an electrical current that is proportional to the concentration of MHPG.
Materials:
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector
-
Perchloric acid
-
Mobile phase (e.g., aqueous solution of citric acid, 1-octanesulfonic acid, EDTA, and methanol)
-
MHPG standard
-
Internal standard (e.g., iso-MHPG)
Procedure:
-
Sample Preparation:
-
Deproteinize plasma or CSF samples by adding perchloric acid and centrifuging to pellet the precipitated proteins.
-
For urine samples, hydrolysis may be required to measure total MHPG (free + conjugated).
-
-
Solid-Phase Extraction (Optional but Recommended):
-
Use a solid-phase extraction cartridge to isolate MHPG from the deproteinized sample, which helps to remove interfering substances.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute MHPG using the specified mobile phase at a constant flow rate.
-
Detect the eluting MHPG using the electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Create a standard curve using known concentrations of MHPG.
-
Calculate the concentration of MHPG in the sample by comparing its peak area to the standard curve, after correcting for the recovery of the internal standard.
-
The following diagram illustrates the general workflow for MHPG quantification.
Monoamine Oxidase (MAO-A) Activity Assay
MAO-A activity can be determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.
Principle: MAO-A oxidizes a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ then reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The rate of increase in fluorescence is directly proportional to the MAO-A activity.
Materials:
-
Recombinant human MAO-A enzyme or tissue homogenate
-
MAO-A assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
MAO-A substrate (e.g., p-Tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
MAO-A specific inhibitor for control (e.g., Clorgyline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, fluorescent probe, and HRP in the assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution to each well. For inhibitor controls, pre-incubate the enzyme with a specific MAO-A inhibitor.
-
Reaction Initiation: Add a reaction mixture containing the substrate, fluorescent probe, and HRP to each well to start the reaction.
-
Measurement: Measure the fluorescence kinetically over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve). The MAO-A activity is proportional to this rate.
Catechol-O-methyltransferase (COMT) Activity Assay
COMT activity can be measured by quantifying the formation of the O-methylated product from a catechol substrate.
Principle: COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate (e.g., norepinephrine). The formation of the product (e.g., normetanephrine) is then quantified, often using HPLC-ECD or a radioactive assay with [³H]-SAM.
Materials:
-
COMT enzyme source (e.g., liver cytosol, recombinant enzyme)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Catechol substrate (e.g., norepinephrine)
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂) as a cofactor
-
Method for product quantification (e.g., HPLC-ECD system)
Procedure:
-
Reaction Setup: In a reaction tube, combine the COMT enzyme source, assay buffer, MgCl₂, and the catechol substrate.
-
Reaction Initiation: Start the reaction by adding SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding perchloric acid.
-
Product Quantification: Quantify the amount of the O-methylated product formed using a suitable analytical method like HPLC-ECD.
-
Activity Calculation: Calculate the COMT activity based on the amount of product formed per unit of time per amount of protein.
Conclusion
The synthesis of MHPG is a well-defined enzymatic pathway that is fundamental to the metabolism of norepinephrine. As the primary metabolite of norepinephrine in the brain, MHPG serves as an invaluable biomarker in clinical and preclinical research for investigating the role of the noradrenergic system in health and disease. This technical guide has provided a detailed overview of the MHPG synthesis pathway, its regulation, and key experimental methodologies. A thorough understanding of these aspects is crucial for researchers and drug development professionals aiming to modulate noradrenergic signaling for therapeutic benefit. The provided protocols and quantitative data offer a practical resource for the design and interpretation of experiments in this important area of neurobiology and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde dehydrogenase inhibition generates a reactive dopamine metabolite autotoxic to dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase type A: differences in selectivity towards l-norepinephrine compared to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in Norepinephrine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-hydroxyphenylglycol (MHPG), a primary metabolite of norepinephrine, serves as a critical biomarker for central and peripheral noradrenergic activity. Its formation and clearance are intricately linked to the enzymatic actions of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Alterations in MHPG levels in biological fluids such as plasma and cerebrospinal fluid (CSF) are associated with various neuropsychiatric and neurodegenerative disorders, making it a focal point in clinical and preclinical research. This guide provides an in-depth overview of the metabolic pathways involving MHPG, detailed experimental protocols for its quantification, and a summary of its clinical significance, supported by quantitative data and pathway visualizations.
Introduction
Norepinephrine (NE), a catecholamine neurotransmitter and hormone, is integral to a multitude of physiological and cognitive processes, including the "fight or flight" response, attention, and mood regulation. The precise control of norepinephrine levels in the synaptic cleft and circulation is paramount for maintaining homeostasis. This regulation is achieved through a combination of reuptake mechanisms and enzymatic degradation. MHPG is the major metabolite of norepinephrine in the brain.[1] Consequently, its concentration in the cerebrospinal fluid (CSF) and plasma is often used as an index of central nervous system noradrenergic activity.[2][3] This document will explore the core aspects of MHPG's role in norepinephrine metabolism, providing researchers with a comprehensive technical resource.
Norepinephrine Metabolism to MHPG: A Two-Step Enzymatic Cascade
The metabolic journey from norepinephrine to MHPG involves a sequential two-step enzymatic process, primarily occurring within neurons and extraneuronal tissues.
Step 1: Oxidative Deamination by Monoamine Oxidase (MAO)
Initially, norepinephrine is metabolized by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane. MAO facilitates the oxidative deamination of norepinephrine to form an unstable intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). This intermediate is then rapidly reduced by aldehyde reductase to 3,4-dihydroxyphenylglycol (DHPG). There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine.[4]
Step 2: O-methylation by Catechol-O-Methyltransferase (COMT)
Subsequently, DHPG is O-methylated by catechol-O-methyltransferase (COMT) to produce MHPG. COMT is a widely distributed enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.
The following diagram illustrates the primary metabolic pathway from norepinephrine to MHPG.
Quantitative Data Presentation
The concentration of MHPG in biological fluids is a valuable indicator of noradrenergic activity. The following tables summarize reported MHPG levels in healthy individuals and the kinetic parameters of the key enzymes involved in its synthesis.
Table 1: MHPG Concentrations in Healthy Human Adults
| Biological Fluid | MHPG Concentration (ng/mL) | Notes | Reference |
| Plasma | 2.5 - 6.0 | Levels can be influenced by peripheral norepinephrine metabolism. | [5][6] |
| Cerebrospinal Fluid (CSF) | 8.0 - 15.0 | Considered a more direct reflection of central nervous system norepinephrine turnover. | [2][7][8] |
Table 2: Enzyme Kinetic Parameters for Norepinephrine Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Notes | Reference |
| Human MAO-A | Norepinephrine | 250 - 400 | ~1.8 | Serotonin has a 2- to 4-fold smaller apparent Km for MAO-A than norepinephrine. | [1][9] |
| Human MAO-B | Norepinephrine | Higher than MAO-A | Lower than MAO-A | Less efficient at metabolizing norepinephrine compared to MAO-A. | [1] |
| Human S-COMT | DHPG | ~4.3 | ~1.3 | Kinetic parameters can vary with different catechol substrates. | [10] |
Experimental Protocols
Accurate quantification of MHPG is crucial for research in this field. Below are detailed methodologies for two common analytical techniques.
Quantification of MHPG in Plasma by HPLC with Electrochemical Detection (HPLC-ECD)
Objective: To measure the concentration of MHPG in human plasma.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Perchloric acid (0.1 M)
-
Mobile phase: 0.1 M sodium acetate, 0.02 M citric acid, 0.4 mM sodium octyl sulfate, 0.2 mM EDTA, and 4.5% methanol (v/v)
-
MHPG standard solutions
-
Internal standard (e.g., isoproterenol)
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
To 1 mL of plasma, add 50 µL of internal standard and 100 µL of 0.1 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute MHPG with 500 µL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
HPLC-ECD Analysis:
-
Set the HPLC flow rate to 0.8 mL/min.
-
Set the ECD potential to +0.7 V.
-
Inject 20 µL of the reconstituted sample onto the HPLC column.
-
Record the chromatogram and identify the MHPG peak based on the retention time of the standard.
-
Quantify the MHPG concentration by comparing the peak area ratio of MHPG to the internal standard against a calibration curve.
-
In Vivo Microdialysis for Measuring Brain Extracellular MHPG in Rodents
Objective: To monitor real-time changes in extracellular MHPG levels in a specific brain region of a freely moving rodent.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
HPLC-ECD system for analysis of dialysates
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain tissue.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2 hours.
-
Begin collecting dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analyze the collected dialysate samples for MHPG concentration using HPLC-ECD as described previously.
-
Mandatory Visualizations
The following diagrams provide visual representations of the norepinephrine metabolic pathway and a typical experimental workflow for MHPG analysis.
References
- 1. Monoamine oxidase type A: differences in selectivity towards l-norepinephrine compared to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF and plasma MHPG, and CSF MHPG index: pretreatment levels in diagnostic groups and response to somatic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Passage of MHPG from plasma to CSF in a non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine and MHPG levels in CSF and plasma in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma and CSF MHPG in normals [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Biological Function of Methoxyhydroxyphenylglycol (MHPG) in the Brain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-hydroxyphenylglycol (MHPG), a primary metabolite of norepinephrine (NE) in the central nervous system, serves as a critical biomarker for noradrenergic activity. Alterations in MHPG levels within the brain and cerebrospinal fluid (CSF) are strongly correlated with the pathophysiology of numerous neurological and psychiatric disorders, including depression, bipolar disorder, and Alzheimer's disease. This technical guide provides a comprehensive overview of the biological functions of MHPG, detailing its role in norepinephrine metabolism, its utility as a diagnostic and prognostic biomarker, and standardized protocols for its quantification. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate role of the noradrenergic system in brain health and disease.
Introduction to Methoxyhydroxyphenylglycol (MHPG)
3-Methoxy-4-hydroxyphenylglycol (MHPG or MOPEG) is the principal catabolite of norepinephrine in the mammalian brain.[1] Its concentration in brain tissue and cerebrospinal fluid (CSF) is widely regarded as a reliable index of central noradrenergic turnover and sympathetic nervous system activity.[1][2] The formation of MHPG is a key step in the metabolic degradation of norepinephrine, a neurotransmitter crucial for regulating mood, attention, arousal, and memory. Consequently, fluctuations in MHPG levels can reflect changes in noradrenergic function and are implicated in the etiology and progression of various neuropsychiatric conditions.
The Role of MHPG in Norepinephrine Metabolism
Norepinephrine, synthesized from the amino acid tyrosine, is metabolized within the brain primarily through a series of enzymatic reactions involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3] MHPG is considered the main metabolite of norepinephrine within the brain.[3]
The metabolic cascade leading to MHPG formation involves two primary pathways:
-
Pathway 1: Norepinephrine is first deaminated by MAO to form 3,4-dihydroxyphenylglycol (DHPG). DHPG is then O-methylated by COMT to produce MHPG.
-
Pathway 2: Norepinephrine is first O-methylated by COMT to form normetanephrine. Normetanephrine is subsequently deaminated by MAO to yield MHPG.
The majority of MHPG in the brain is believed to be formed via the DHPG intermediate.
MHPG as a Biomarker in Neurological and Psychiatric Disorders
Alterations in central noradrenergic activity are a hallmark of several brain disorders. Consequently, MHPG has emerged as a valuable biomarker for diagnosing and monitoring these conditions.
Depressive Disorders
Studies have shown that individuals with major depressive disorder often exhibit lower levels of MHPG in their CSF and urine compared to healthy controls, suggesting a deficit in central norepinephrine turnover.[4] However, these findings can be inconsistent across studies.[5]
Bipolar Disorder
In bipolar disorder, MHPG levels appear to fluctuate with mood states. During manic episodes, plasma MHPG levels are often elevated, while they tend to be lower during depressive phases.[6] This suggests that noradrenergic hyperactivity may contribute to mania, while hypoactivity is associated with bipolar depression.
Alzheimer's Disease
Research on MHPG in Alzheimer's disease has yielded mixed results. Some studies report increased MHPG levels in the CSF of Alzheimer's patients, potentially reflecting a compensatory hyperactivity of the noradrenergic system in the early stages of the disease.[7]
Quantitative Data on MHPG in the Brain
The concentration of MHPG varies across different brain regions and is altered in various pathological states. The following tables summarize key quantitative findings from the literature.
Table 1: MHPG Concentration in Different Human Brain Regions (Healthy Controls)
| Brain Region | MHPG Concentration (ng/g tissue) | Reference |
| Hypothalamus | 30-80% of total MHPG is sulfate conjugated | [8] |
| Cortex | 30-80% of total MHPG is sulfate conjugated | [8] |
| Substantia Nigra | 80% of total MHPG is sulfate conjugated | [8] |
Note: Data on absolute concentrations in specific brain regions of healthy humans is limited and often reported in relative terms or as a percentage of conjugated forms.
Table 2: MHPG Levels in Cerebrospinal Fluid (CSF) in Neurological and Psychiatric Disorders
| Condition | MHPG Concentration in CSF | Comparison Group | Reference |
| Major Depressive Disorder | Lower | Healthy Controls | [4] |
| Bipolar Disorder (Mania) | Higher | Healthy Controls | [9] |
| Bipolar Disorder (Depression) | Lower | Bipolar Disorder (Mania) | [10] |
| Alzheimer's Disease (Advanced) | Significantly Higher | Moderate AD & Healthy Controls | [7] |
| Healthy Controls | ~9.9 ng/mL | N/A | [2] |
Experimental Protocols for MHPG Quantification
Accurate measurement of MHPG is crucial for research and clinical applications. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.
Protocol for MHPG Measurement in CSF using HPLC-ECD
1. Sample Preparation:
- Collect CSF in polypropylene tubes and immediately freeze at -80°C until analysis.
- Thaw samples on ice.
- To 1 mL of CSF, add an internal standard (e.g., iso-MHPG).
- Acidify the sample with perchloric acid to a final concentration of 0.1 M to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC-ECD Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, pH 3.0) with an organic modifier (e.g., 10-15% methanol). The exact composition may require optimization.
- Flow Rate: 0.8 - 1.2 mL/min.
- Injection Volume: 20-50 µL.
- Electrochemical Detector: Glassy carbon working electrode. Set the potential to an optimal voltage for MHPG oxidation (typically +0.65 to +0.75 V vs. Ag/AgCl reference electrode).
3. Quantification:
- Generate a standard curve using known concentrations of MHPG.
- Calculate the concentration of MHPG in the samples by comparing the peak area ratio of MHPG to the internal standard against the standard curve.
Protocol for MHPG Measurement in Brain Tissue using GC-MS
1. Sample Preparation:
- Dissect and weigh the brain tissue of interest. Immediately freeze in liquid nitrogen and store at -80°C.
- Homogenize the frozen tissue in a suitable buffer (e.g., ice-cold 0.1 M perchloric acid).
- Add an internal standard (e.g., deuterated MHPG).
- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
- Collect the supernatant for extraction.
- Perform a solid-phase or liquid-liquid extraction to isolate MHPG.
2. Derivatization:
- Evaporate the extracted sample to dryness under a stream of nitrogen.
- Reconstitute the residue in a derivatizing agent (e.g., a mixture of pentafluoropropionic anhydride and ethyl acetate).
- Heat the sample at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.
- Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent for GC-MS analysis.
3. GC-MS Conditions:
- GC Column: A capillary column suitable for separating derivatized catechols (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An optimized temperature gradient to ensure separation of MHPG from other compounds. A typical program might start at 100°C, ramp to 280°C.
- Injection Mode: Splitless injection.
- Mass Spectrometer: Operate in electron impact (EI) ionization mode.
- Detection: Use selected ion monitoring (SIM) for specific and sensitive quantification of the derivatized MHPG and its internal standard.
4. Quantification:
- Construct a calibration curve using derivatized MHPG standards.
- Determine the concentration of MHPG in the tissue samples based on the peak area ratio of the analyte to the internal standard.
Conclusion
3-Methoxy-4-hydroxyphenylglycol is an indispensable tool in neuroscience research and clinical diagnostics. Its role as the primary metabolite of norepinephrine in the brain makes it a direct window into the functioning of the central noradrenergic system. The quantification of MHPG in brain tissue and cerebrospinal fluid provides valuable insights into the pathophysiology of a wide range of neurological and psychiatric disorders. The standardized protocols provided in this guide are intended to facilitate reproducible and accurate measurements of MHPG, thereby advancing our understanding of noradrenergic dysfunction in brain disorders and aiding in the development of novel therapeutic interventions. For professionals in drug development, monitoring MHPG levels can be a critical component in assessing the pharmacodynamic effects of new compounds targeting the noradrenergic system.
References
- 1. Plasma 3-methoxy-4-hydroxyphenylglycol in manic patients: relationships with clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]
- 3. The underlying neurobiology of bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid monoamine metabolite concentrations in depressive disorder: A meta-analysis of historic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 9. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methoxyhydroxyphenylglycol (MHPG): Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of the neurotransmitter norepinephrine, serves as a critical biomarker for assessing the activity of the noradrenergic system.[1] Its concentration in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is frequently quantified in neuroscience research and clinical studies to investigate the pathophysiology of psychiatric and neurological disorders and to monitor therapeutic responses to pharmacological agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for MHPG.
Chemical Properties and Structure
MHPG is a catecholamine metabolite formed through the enzymatic action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) on norepinephrine.[2] Its chemical structure and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | [3] |
| Synonyms | MHPG, MOPEG, Vanylglycol, HMPG | [4] |
| Molecular Formula | C₉H₁₂O₄ | [3] |
| Molar Mass | 184.19 g/mol | [4] |
| CAS Number | 534-82-7 | [3] |
| SMILES | COC1=C(C=C(C=C1)C(CO)O)O | [3] |
| InChI | InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | [3] |
| Physical State | Solid | |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| pKa (strongest acidic) | 9.91 (Predicted) | [1] |
| Solubility | DMSO: 100 mg/mL (with ultrasonic and warming) |
Norepinephrine Metabolism and the Role of MHPG
MHPG is a key downstream product of norepinephrine metabolism. The metabolic cascade primarily involves two enzymatic pathways. In the neuronal pathway, norepinephrine is first deaminated by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylglycol (DHPG). DHPG is then O-methylated by catechol-O-methyltransferase (COMT) in extraneuronal tissues to yield MHPG. Alternatively, in extraneuronal tissues, norepinephrine can be first O-methylated by COMT to normetanephrine, which is subsequently deaminated by MAO to form MHPG.[2]
Metabolic pathway of norepinephrine to MHPG.
Experimental Protocols for MHPG Quantification
The accurate measurement of MHPG in biological matrices is crucial for its application as a biomarker. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Quantification of MHPG in Human Plasma by HPLC-ECD
This protocol provides a method for the determination of MHPG in human plasma using HPLC with electrochemical detection.
1. Sample Preparation (Solid-Phase Extraction)
-
Protein Precipitation: To 1 mL of plasma, add an equal volume of a suitable protein precipitating agent (e.g., ice-cold 0.4 M perchloric acid). Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C8 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove interfering hydrophilic substances.
-
Elute MHPG with 1 mL of a suitable organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the HPLC mobile phase.
2. HPLC-ECD Analysis
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An aqueous solution of citric acid, 1-octanesulfonic acid, EDTA, and methanol. The exact composition should be optimized for separation.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Electrochemical Detector: A coulometric electrochemical detector is recommended for high sensitivity. Set the potential of the working electrode to an appropriate oxidation potential for MHPG (e.g., +0.78 V).
Workflow for MHPG analysis in plasma by HPLC-ECD.
Quantification of MHPG Sulfate in Human Urine by LC-MS/MS
This protocol outlines a simple and rapid method for the determination of MHPG sulfate in human urine using LC-MS/MS.
1. Sample Preparation
-
Dilution: Dilute 50 µL of urine with 1 mL of an appropriate buffer (e.g., ammonium formate buffer).
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterium-labeled MHPG analog).
-
Centrifugation: Centrifuge the sample to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer. A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solution containing an appropriate modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for this application.
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the specific MHPG species being analyzed (free or conjugated).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for MHPG and its internal standard to ensure selectivity and accurate quantification.
Workflow for MHPG analysis in urine by LC-MS/MS.
Conclusion
MHPG is an invaluable biomarker in the field of neuroscience and drug development for monitoring noradrenergic activity. The analytical methods described in this guide, particularly HPLC-ECD and LC-MS/MS, provide the sensitivity and specificity required for accurate quantification in complex biological matrices. A thorough understanding of its chemical properties, structure, and metabolic pathways is essential for the robust design and interpretation of studies utilizing MHPG as a primary endpoint.
References
Methoxyhydroxyphenylglycol in Cerebrospinal Fluid vs. Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-hydroxyphenylglycol (MHPG) is a primary metabolite of the neurotransmitter norepinephrine (NE). As a key indicator of noradrenergic activity, the measurement of MHPG in biological fluids, particularly cerebrospinal fluid (CSF) and plasma, has been instrumental in neuroscience research. This technical guide provides a comprehensive overview of the relationship between CSF and plasma MHPG, detailing the underlying biochemical pathways, analytical methodologies for its quantification, and a summary of its concentrations in various physiological and pathological states. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Norepinephrine Metabolism and MHPG Formation
Norepinephrine, upon release from nerve terminals, is primarily cleared from the synaptic cleft through reuptake into the presynaptic neuron. The metabolism of norepinephrine to MHPG involves the sequential action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Intraneuronally, norepinephrine that is not repackaged into vesicles is deaminated by MAO to form 3,4-dihydroxyphenylglycol (DHPG). DHPG can then be O-methylated by COMT in extraneuronal tissues to form MHPG. Alternatively, norepinephrine can first be O-methylated by COMT to normetanephrine, which is then deaminated by MAO to form MHPG. In the brain, MHPG is considered the principal metabolite of norepinephrine.
dot
Caption: Norepinephrine Metabolic Pathway to MHPG.
Relationship Between CSF and Plasma MHPG
The concentration of MHPG in the CSF is considered a more direct reflection of central nervous system (CNS) norepinephrine turnover than plasma MHPG. However, there is a significant positive correlation between MHPG levels in CSF and plasma, suggesting a dynamic equilibrium between these two compartments. MHPG can cross the blood-brain barrier, and therefore, plasma MHPG can contribute to the CSF MHPG pool.
dot
Caption: Logical Relationship of MHPG in CSF and Plasma.
Quantitative Data on MHPG in CSF and Plasma
The following tables summarize MHPG concentrations in CSF and plasma from healthy individuals and patients with specific neurological and psychiatric conditions. It is important to note that values can vary between studies due to differences in analytical methods and patient populations.
| Population | Fluid | MHPG Concentration (mean ± SD) | Reference |
| Healthy Controls | CSF | 13.34 ± 3.22 pmol/mL | |
| Healthy Controls | Plasma | 18.37 ± 4.49 pmol/mL | |
| Healthy Controls | Plasma | 5.9 ± 2.1 ng/mL | |
| Healthy Controls | CSF | ~10-15 ng/mL |
| Condition | Fluid | MHPG Concentration (mean ± SD) | Comparison to Controls | Reference |
| Alzheimer's Disease (Advanced) | CSF | Significantly Higher | Increased | |
| Alzheimer's Disease (Advanced) | Plasma | Significantly Higher | Increased | |
| Alzheimer's Disease (Moderate) | CSF | No Significant Difference | - | |
| Alzheimer's Disease (Moderate) | Plasma | No Significant Difference | - | |
| Dementia with Lewy Bodies | CSF | Higher | Increased | |
| Dementia with Lewy Bodies | Serum | Lower | Decreased | |
| Major Depressive Disorder | CSF | No Significant Difference (in a meta-analysis) | - | |
| Major Depressive Disorder | Plasma | No Significant Difference | - | |
| Panic Disorder | Plasma | 13.34 ± 3.22 pmol/mL | Lower | |
| Bipolar Disorder (Manic State) | Plasma | 10.1 ± 2.9 ng/mL | - | |
| Bipolar Disorder (Remission) | Plasma | 8.3 ± 2.2 ng/mL | Lower than manic state |
Experimental Protocols
Accurate quantification of MHPG in CSF and plasma requires robust and sensitive analytical methods. The most commonly employed techniques are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).
dot
Caption: Generalized Experimental Workflow for MHPG Measurement.
Sample Collection and Handling
-
CSF: Cerebrospinal fluid is typically collected via lumbar puncture. To minimize contamination and rostrocaudal gradients, standardized collection protocols should be followed. Samples should be collected in polypropylene tubes, immediately placed on ice, centrifuged to remove any cellular debris, and stored at -80°C until analysis.
-
Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and should be stored at -80°C.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
Principle: HPLC separates MHPG from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The electrochemical detector then measures the current generated by the oxidation or reduction of MHPG at a specific electrode potential, allowing for its sensitive and selective quantification.
Detailed Methodology:
-
Sample Preparation:
-
CSF: Due to the relatively clean matrix, CSF may require minimal sample preparation, such as filtration, before injection.
-
Plasma: Plasma samples require a protein precipitation step, typically with a strong acid like perchloric acid. This is followed by centrifugation to remove the precipitated proteins. The supernatant, containing MHPG, is then collected. Solid-phase extraction (SPE) can be used for further cleanup and concentration of MHPG.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., octanesulfonic acid) is typically employed. The exact composition is optimized to achieve good separation of MHPG from interfering peaks.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
-
Electrochemical Detection:
-
Detector: A coulometric or amperometric electrochemical detector is used.
-
Working Electrode Potential: The potential is set at a level sufficient to oxidize MHPG, typically in the range of +0.6 to +0.8 V.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly specific and sensitive technique. MHPG is first chemically modified (derivatized) to make it volatile. The derivatized MHPG is then separated by gas chromatography and detected by a mass spectrometer, which provides information about its mass-to-charge ratio, confirming its identity and allowing for precise quantification.
Detailed Methodology:
-
Sample Preparation and Derivatization:
-
Extraction: MHPG is extracted from the biological matrix using an organic solvent.
-
Derivatization: The extracted MHPG is then derivatized to increase its volatility. A common derivatization procedure involves a two-step reaction: oximation followed by silylation.
-
-
Gas Chromatographic Conditions:
-
Column: A capillary column with a non-polar or moderately polar stationary phase is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to elute the derivatized MHPG and separate it from other compounds.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection Mode: The mass spectrometer can be operated in full-scan mode to obtain the entire mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity by monitoring only characteristic ions of derivatized MHPG.
-
Conclusion
The measurement of MHPG in both CSF and plasma provides valuable insights into central and peripheral noradrenergic function. While CSF MHPG is a more direct marker of CNS norepinephrine turnover, plasma MHPG is more readily accessible and shows a significant correlation with CSF levels. The choice of analytical method, either HPLC-ECD or GC-MS, depends on the specific requirements of the study in terms of sensitivity, specificity, and throughput. This guide provides a foundational understanding for researchers and drug development professionals working to unravel the complexities of the noradrenergic system in health and disease.
The Regulation of Methoxyhydroxyphenylglycol (MHPG) Levels In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-hydroxyphenylglycol (MHPG) is the principal metabolite of the neurotransmitter norepinephrine (NE) within the central nervous system.[1] Its levels in biological fluids, such as cerebrospinal fluid (CSF), plasma, and urine, are considered valuable biomarkers for assessing central and peripheral noradrenergic activity.[2][3] Understanding the intricate regulation of MHPG levels is crucial for research into psychiatric disorders, neurodegenerative diseases, and the development of novel therapeutics targeting the noradrenergic system. This guide provides a comprehensive overview of the synthesis, metabolism, and transport of MHPG, factors influencing its in vivo concentrations, and detailed experimental protocols for its quantification.
Core Principles of MHPG Regulation
The concentration of MHPG in vivo is a dynamic measure influenced by the rate of norepinephrine synthesis, release, and metabolism. The key enzymatic players in this process are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[4][5]
Synthesis and Metabolism of Norepinephrine to MHPG
Norepinephrine that is metabolized within neuronal tissue is primarily converted to 3,4-dihydroxyphenylglycol (DHPG).[6] This conversion is initiated by the deamination of norepinephrine to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) by MAO, followed by the reduction of DOPEGAL to DHPG by aldehyde reductase.[4][7] DHPG can then diffuse out of the neuron and is subsequently O-methylated by COMT in extraneuronal tissues to form MHPG.[6][7] MHPG can be further metabolized, primarily in the liver, to vanillylmandelic acid (VMA).[6][7]
Transport of MHPG
MHPG is a neutral molecule that can readily diffuse across cell membranes.[8] Unconjugated MHPG can cross the blood-brain barrier, leading to an exchange between the central nervous system and the peripheral circulation.[2][9] This transport is a critical consideration when interpreting peripheral MHPG levels as an index of central noradrenergic activity.[9] To accurately reflect central MHPG formation, it is often necessary to correct CSF MHPG levels for the contribution from plasma.[2][10]
Quantitative Data on MHPG Levels
The following tables summarize quantitative data on MHPG levels in various biological fluids and clinical conditions.
| Biological Fluid | Species | Mean Concentration (± SD/SEM) | Analytical Method | Reference |
| Plasma | Human (Bipolar Disorder I, Manic) | 10.1 ± 2.9 ng/mL | HPLC-ECD | [11] |
| Plasma | Human (Bipolar Disorder I, Remission) | 8.3 ± 2.2 ng/mL | HPLC-ECD | [11] |
| Urine | Human (Bipolar I, Depressed) | 1.44 ± 0.10 mg/day | Not Specified | [12] |
| Urine | Human (Unipolar Depressed) | 1.79 ± 0.11 mg/day | Not Specified | [12] |
| Urine | Human (Manic) | 2.11 ± 0.19 mg/day | Not Specified | [12] |
| Urine | Human (Normal Volunteers) | 1.85 ± 0.12 mg/day | Not Specified | [12] |
| Brain | Mouse | Baseline: ~1.2 nmol/g | HPLC-ECD | [13] |
Table 1: MHPG Levels in Biological Fluids
| Condition/Treatment | Species | Tissue/Fluid | Change in MHPG Levels | Reference |
| Clorgyline (MAO-A Inhibitor) | Mouse | Brain | Exponential decline | [13] |
| Tropolone (COMT Inhibitor) | Mouse | Brain | Exponential disappearance | [13] |
| Desipramine (NE Reuptake Inhibitor) | Mouse | Brain | Decreased | [14][15] |
| Clonidine (α2-adrenoceptor agonist) | Mouse | Brain | Dose-dependently reduced | [15] |
| Alzheimer's Disease | Human | Plasma | Increased with cognitive impairment | [16] |
| Bipolar Disorder I (Mania vs. Remission) | Human | Plasma | Significantly reduced from manic to remission stage | [11][17] |
Table 2: Factors Influencing MHPG Levels
Experimental Protocols
Measurement of MHPG in Plasma and Brain Tissue by HPLC-ECD
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a widely used and sensitive method for the quantification of MHPG.[11][18][19][20]
3.1.1. Sample Preparation
-
Plasma:
-
Collect blood in heparinized tubes and centrifuge to separate plasma.
-
Add an internal standard (e.g., iso-MHPG or 5-hydroxyindolecarboxylic acid).[15][18]
-
Perform protein precipitation.
-
Extract MHPG using a solid-phase extraction (SPE) procedure or a liquid-liquid extraction with a solvent like ethyl acetate.[15][20]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Brain Tissue:
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the homogenate to remove cellular debris.
-
Proceed with a purification step, such as ethyl acetate extraction, similar to plasma samples.[15]
-
3.1.2. HPLC-ECD Analysis
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
The mobile phase typically consists of a buffer (e.g., citric acid-potassium hydrogen phosphate) with an organic modifier like methanol.[20]
-
-
Electrochemical Detection:
-
Employ a coulometric or amperometric detector.
-
Set the oxidation and reduction potentials to optimize the detection of MHPG.[20]
-
Factors Influencing MHPG Levels In Vivo
A multitude of physiological, pathological, and pharmacological factors can modulate MHPG levels.
Pharmacological Agents
-
Monoamine Oxidase Inhibitors (MAOIs): Drugs like tranylcypromine and pargyline inhibit MAO, leading to a marked decrease in brain MHPG concentrations.[15]
-
Norepinephrine Reuptake Inhibitors (NRIs): Antidepressants such as desipramine and maprotiline decrease MHPG levels.[14][21]
-
Adrenoceptor Agonists and Antagonists:
Clinical Conditions
-
Bipolar Disorder: Plasma MHPG levels have been shown to correlate with the severity of manic symptoms and decrease as patients transition from a manic to a remission state.[11][17][18] Urinary MHPG excretion may be lower in depressed bipolar I patients compared to unipolar depressed patients and healthy controls.[12]
-
Alzheimer's Disease: Increased plasma MHPG levels have been correlated with greater cognitive impairment in patients with Alzheimer's disease.[16]
-
Depression: Some studies have suggested that low pretreatment urinary MHPG levels may predict a favorable response to noradrenergic antidepressants like imipramine and maprotiline, although this finding is not consistently replicated.[12][21]
Conclusion
MHPG serves as a critical biomarker for noradrenergic system activity. Its regulation in vivo is a complex interplay of enzymatic synthesis, metabolism, and transport. Accurate measurement of MHPG, typically by HPLC-ECD, combined with a thorough understanding of the factors that influence its levels, is essential for advancing our knowledge of noradrenergic function in health and disease and for the development of targeted pharmacotherapies.
References
- 1. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]
- 2. Disposition and metabolism of MHPG in humans: application to studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma and cerebrospinal fluid 3-methoxy-4-hydroxyphenylethylene glycol (MHPG) as indices of brain norepinephrine metabolism in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catecholamines and aggression: the role of COMT and MAO polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolving views of the metabolic fate of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methoxy-4-hydroxyphenylethyleneglycol (mhpg) transport from the spinal cord during spinal subarachnoid perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. CSF and plasma MHPG, and CSF MHPG index: pretreatment levels in diagnostic groups and response to somatic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]
- 12. Urinary 3-methoxy-4-hydroxyphenylglycol and major affective disorders. A replication and new findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation and clearance of norepinephrine glycol metabolites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma 3-methoxy-4-hydroxyphenylglycol (MHPG) and clinical symptoms in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The noradrenaline metabolite MHPG is a candidate biomarker from the manic to the remission state in bipolar disorder I: a clinical naturalistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid HPLC assay with coulometric detection for norepinephrine and 3-methoxy-4-hydroxyphenylglycol in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MHPG as a predictor of antidepressant response to imipramine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxyhydroxyphenylglycol (MHPG): A Core Technical Guide to its Role as a Biomarker of Sympathetic Nervous System Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-hydroxyphenylglycol (MHPG or MOPEG) is a primary metabolite of the neurotransmitter norepinephrine. Its concentration in biological fluids, including plasma, urine, and cerebrospinal fluid (CSF), serves as a critical indicator of sympathetic nervous system (SNS) activity and norepinephrine turnover. This technical guide provides an in-depth overview of MHPG's biochemical pathways, methodologies for its quantification, and its application in clinical research and drug development. Data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction: MHPG as a Window into Sympathetic Tone
The sympathetic nervous system orchestrates the body's "fight or flight" response, primarily through the release of norepinephrine. Direct measurement of norepinephrine can be challenging due to its rapid clearance and synaptic reuptake. MHPG, as a downstream metabolite, offers a more stable and integrated measure of norepinephrine metabolism and, by extension, SNS activity.[1][2] In the brain, MHPG is the principal metabolite of norepinephrine.[2][3] While plasma MHPG levels reflect total body norepinephrine metabolism, CSF levels, when corrected for plasma contributions, can indicate central nervous system noradrenergic activity.[4][5] The utility of MHPG as a biomarker is underscored by its correlation with various physiological and pathological states, making it a valuable tool in neuroscience, psychiatry, and cardiovascular research.
Biochemical Pathway of Norepinephrine Metabolism to MHPG
The conversion of norepinephrine to MHPG involves a series of enzymatic reactions primarily mediated by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6][7] The process can follow two main routes, with the initial step occurring either intraneuronally or extraneuronally.
The primary pathway for norepinephrine metabolism occurs within sympathetic nerves.[8] Norepinephrine that is not stored in vesicles is deaminated by MAO to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). This intermediate is then reduced by aldehyde reductase to 3,4-dihydroxyphenylglycol (DHPG).[1][6] DHPG can then diffuse out of the neuron and be converted to MHPG in extraneuronal tissues by COMT.[6][8] Alternatively, norepinephrine can be first metabolized extraneuronally by COMT to normetanephrine, which is then converted by MAO to MHPG.[7] The final step in the degradation pathway is the conversion of MHPG to vanillylmandelic acid (VMA).[7][8]
Figure 1: Metabolic Pathway of Norepinephrine to MHPG.
Quantitative Data on MHPG Levels
The concentration of MHPG in biological fluids varies depending on the physiological or pathological state of the individual. The following tables summarize representative quantitative data from various studies.
Table 1: MHPG Concentrations in Healthy Individuals
| Biological Fluid | Concentration (mean ± SD) | Reference |
| Urine | 1.67 ± 0.65 µg/mg creatinine | [9] |
| Plasma | 21.16 ± 9.58 ng/mL | [9] |
| Cerebrospinal Fluid (CSF) | 24.08 ± 8.10 ng/mL | [9] |
Table 2: Plasma MHPG Levels in Pathological Conditions
| Condition | Patient Group | MHPG Concentration (mean ± SD) | Control Group MHPG (mean ± SD) | Reference |
| Congestive Heart Failure | 34 patients | ~3.8 ng/mL (180% of control) | ~2.1 ng/mL | [3] |
| Pure Autonomic Failure | 6 patients | ~0.84 ng/mL (40% of control) | ~2.1 ng/mL | [3] |
| Bipolar Disorder I (Manic) | 24 patients | 10.1 ± 2.9 ng/mL | Not specified | [10] |
| Bipolar Disorder I (Remission) | 24 patients | 8.3 ± 2.2 ng/mL | Not specified | [10] |
| Major Depressive Episode (Melancholia) | 28 patients | Significantly higher than non-melancholic | Not specified | [11] |
| Anorexia Nervosa | Not specified | Low levels observed | Not specified | [2] |
| Pathological Gambling | Not specified | Low levels observed | Not specified | [2] |
Note: Values may vary between studies due to differences in analytical methods and patient populations.
Experimental Protocols for MHPG Measurement
The accurate quantification of MHPG is crucial for its use as a biomarker. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.
Sample Collection and Preparation
-
Plasma: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which should be stored at -80°C until analysis.[12]
-
Urine: Spot urine samples are collected in polypropylene containers. To minimize degradation of MHPG sulfate, samples should be frozen at -20°C or lower for long-term storage.[12]
-
Cerebrospinal Fluid (CSF): CSF is typically collected via lumbar puncture.
Detailed Protocol for MHPG Analysis by LC-MS/MS
This protocol is adapted from a validated method for the determination of MHPG sulfate in human urine.[12]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
In a microcentrifuge tube, dilute 50 µL of urine with 1 mL of ammonium formate buffer.
-
Add a known concentration of a deuterated internal standard (e.g., MHPG-d4) to each sample to correct for matrix effects and variations during sample preparation.[12]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system is used.
-
Chromatographic Column: A C18 reversed-phase column is suitable for separation.[12]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typically employed.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.[12]
-
Ionization Mode: ESI is typically performed in negative ion mode for MHPG sulfate.[12]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for both MHPG and the internal standard.[12]
-
Figure 2: Experimental Workflow for MHPG Analysis.
Logical Relationship of MHPG to Sympathetic Nervous System Activity
The concentration of MHPG is logically linked to the entire process of sympathetic neurotransmission, from norepinephrine synthesis and release to its reuptake and metabolism.[1] An increase in sympathetic outflow leads to greater release and subsequent metabolism of norepinephrine, resulting in elevated MHPG levels. Conversely, a decrease in sympathetic tone is reflected by lower MHPG concentrations. This relationship makes MHPG a valuable tool for assessing sympathetic function in both preclinical and clinical settings.
Figure 3: Logical Relationship of MHPG to SNS Activity.
Applications in Drug Development and Clinical Research
The measurement of MHPG is a valuable tool in drug development for assessing the pharmacodynamic effects of compounds targeting the noradrenergic system. For example, drugs that inhibit norepinephrine reuptake may alter MHPG levels, providing an indication of their mechanism of action and therapeutic potential.[13]
In clinical research, MHPG levels have been extensively studied in psychiatric disorders such as depression and bipolar disorder, where dysregulation of the noradrenergic system is implicated.[10][11][14][15] MHPG has been investigated as a potential biomarker to predict treatment response to certain antidepressants and to understand the pathophysiology of mood disorders.[10][16][17] Furthermore, in cardiovascular medicine, MHPG levels can provide insights into the role of sympathetic overactivity in conditions like heart failure.[3]
Conclusion
MHPG is a well-established and reliable biomarker of sympathetic nervous system activity. Its measurement in various biological fluids provides a valuable tool for researchers, scientists, and drug development professionals to investigate the role of the noradrenergic system in health and disease. The standardized protocols for its quantification and the growing body of literature on its clinical significance underscore its importance in advancing our understanding of neurological, psychiatric, and cardiovascular disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]
- 3. Regional origins of 3-methoxy-4-hydroxyphenylglycol in plasma: effects of chronic sympathetic nervous activation and denervation, and acute reflex sympathetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of MHPG in humans: application to studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) and 3,4-dihydroxyphenylglycol (DHPG) levels in human urine, plasma and cerebrospinal fluids, and their significance in studies of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]
- 11. Plasma MHPG in depressive disorders and relationship to the dexamethasone suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Norepinephrine and 3-methoxy-4-hydroxyphenyl glycol gradients in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary MHPG in subgroups of depressed patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The noradrenaline metabolite MHPG is a candidate biomarker from the manic to the remission state in bipolar disorder I: a clinical naturalistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Determinants of Methoxyhydroxyphenylglycol Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-hydroxyphenylglycol (MHPG) is a primary metabolite of norepinephrine (NE) in the brain and periphery, serving as a critical biomarker for noradrenergic system activity. The production of MHPG is significantly influenced by the enzymatic activity of catechol-O-methyltransferase (COMT) and monoamine oxidase A (MAO-A). Genetic polymorphisms in the genes encoding these enzymes, namely COMT and MAOA, can lead to variations in their efficacy, thereby altering MHPG levels and potentially influencing neuropsychiatric conditions and responses to pharmacotherapies. This technical guide provides an in-depth overview of the genetic determinants of MHPG production, including the metabolic pathways, the functional impact of key genetic variants, detailed experimental protocols for MHPG quantification and genotyping, and a summary of quantitative data linking these genetic variations to MHPG levels.
Introduction
Norepinephrine is a crucial catecholamine neurotransmitter involved in a myriad of physiological and cognitive processes.[1] Its metabolism is tightly regulated, with MHPG being a major end-product. The enzymes COMT and MAO-A are central to the breakdown of norepinephrine.[1][2] Genetic variations that alter the function of these enzymes can have significant downstream effects on MHPG production and have been implicated in various neurological and psychiatric disorders.[2] This guide focuses on the most extensively studied functional polymorphisms: the Val158Met single nucleotide polymorphism (SNP) in the COMT gene and the upstream variable number tandem repeat (uVNTR) in the promoter region of the MAOA gene.
Norepinephrine Metabolism and MHPG Production
The metabolic pathway of norepinephrine to MHPG involves a series of enzymatic reactions. Norepinephrine is first acted upon by either MAO-A to form 3,4-dihydroxyphenylglycol (DHPG) or by COMT to form normetanephrine. Subsequently, DHPG is O-methylated by COMT to MHPG, and normetanephrine is deaminated by MAO-A to also yield MHPG.[3][4] Thus, the combined activities of both MAO-A and COMT are critical in determining the rate of MHPG synthesis.
Visualizing the Norepinephrine Metabolic Pathway
References
- 1. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 2. Catecholamines and aggression: the role of COMT and MAO polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Note: Quantification of Methoxyhydroxyphenylglycol (MHPG) in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxy-4-hydroxyphenylglycol (MHPG) is the primary metabolite of norepinephrine in the brain and central nervous system.[1][2] Its concentration in plasma, urine, and cerebrospinal fluid is often used as a biomarker to assess the functional status of the noradrenergic system.[3] Plasma MHPG levels are investigated in various psychiatric and neurodegenerative disorders, including bipolar disorder, depression, and Alzheimer's disease, making its accurate quantification crucial for clinical and pharmaceutical research.[1][4][5]
High-Performance Liquid Chromatography (HPLC) is a standard, robust, and sensitive technique for measuring MHPG in biological matrices.[6] This application note provides a detailed protocol for the quantification of MHPG in human plasma using HPLC coupled with electrochemical detection (ECD) or fluorescence detection (FLD), including sample preparation, chromatographic conditions, and method validation parameters.
Principle of the Method
The method involves the isolation of MHPG from the plasma matrix, followed by chromatographic separation and detection. The protocol begins with protein precipitation to remove larger proteins. Subsequently, a solid-phase extraction (SPE) is employed for sample clean-up and concentration of the analyte. The purified extract is then injected into a reverse-phase HPLC system for separation. Finally, MHPG is quantified using a highly sensitive detector, such as an electrochemical or fluorescence detector, by comparing the response to that of known standards.
Signaling Pathway and Experimental Workflow
To provide context, the metabolic pathway of norepinephrine to MHPG is illustrated below.
The overall experimental procedure from sample collection to data analysis is outlined in the following workflow.
Experimental Protocols
Apparatus and Reagents
-
Apparatus: HPLC system with pump, autosampler, column oven, electrochemical detector (ECD) or fluorescence detector (FLD), C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm), centrifuge, solid-phase extraction manifold and cartridges (e.g., mixed-mode Oasis MAX).[7][8]
-
Reagents: MHPG standard, internal standard (e.g., iso-MHPG), methanol, acetonitrile, perchloric acid, citric acid, 1-octanesulfonic acid, EDTA, sodium acetate, and water (HPLC grade).[7][9][10]
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of MHPG standard and dissolve in 100 mL of methanol.
-
Working Standards (0.5 - 50 ng/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
Sample Collection and Handling
-
Collect whole blood in tubes containing EDTA.
-
Centrifuge at 2,000 x g for 20 minutes at 4°C.[1]
-
Transfer the supernatant (plasma) to a clean tube and store at -80°C until analysis.[1]
Plasma Sample Preparation
This protocol combines protein precipitation with solid-phase extraction for optimal sample cleanup and high recovery.[7][8]
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add 50 µL of internal standard solution.
-
Add 200 µL of 0.4 M perchloric acid to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge (e.g., Oasis MAX 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.[8]
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of an appropriate buffer (e.g., aqueous citrate buffer).[8]
-
Elute MHPG with 1 mL of the elution solvent (e.g., methanol/acid mixture).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase and inject 20 µL into the HPLC system.
HPLC Conditions
The following tables summarize typical HPLC conditions and method performance parameters gathered from various established methods.
Table 1: HPLC Method Parameters for MHPG Analysis
| Parameter | Method 1 (HPLC-ECD)[7] | Method 2 (HPLC-FLD)[8] | Method 3 (HPLC-ECD)[9] |
|---|---|---|---|
| Column | Varian C8 (250x4.6 mm, 5 µm) | Atlantis C18 (150x4.6 mm, 5 µm) | C18 |
| Mobile Phase | Aqueous solution of citric acid, 1-octanesulfonic acid, EDTA, and methanol. | 2% Methanol in aqueous citrate buffer (pH 3.0) | 4.5% Methanol in sodium acetate/citric acid buffer with EDTA and sodium octylsulfate. |
| Flow Rate | Not Specified | Not Specified | 0.8 mL/min |
| Detection | Coulometric Electrochemical | Fluorescence (Ex: 285 nm, Em: 325 nm) | Electrochemical (+0.78 V) |
| Injection Vol. | Not Specified | Not Specified | Not Specified |
Table 2: Method Validation and Performance Characteristics
| Parameter | Method 1 (HPLC-ECD)[7] | Method 2 (HPLC-FLD)[8] | Method 3 (HPLC-ECD)[9] |
|---|---|---|---|
| Linearity Range | 0.5–25 ng/mL | 0.2–40.0 ng/mL | 7–23 ng/mL |
| LOD | 0.2 ng/mL | Not Specified | 0.5 ng/mL |
| LOQ | 0.5 ng/mL | Not Specified | Not Specified |
| Recovery (%) | >97% | >90% | 97.4–100% (Accuracy) |
| Precision (RSD%) | <4.3% | Not Specified | 5.94–11.0% |
Quantification
A calibration curve is generated by plotting the peak area ratio of MHPG to the internal standard against the concentration of the prepared standards. The concentration of MHPG in the plasma samples is then determined by interpolating their peak area ratios from this linear regression curve.
Reference Data
Plasma MHPG levels can vary based on the population studied. The table below provides examples of concentrations reported in the literature.
Table 3: Reported MHPG Concentrations in Human Plasma
| Population | Mean MHPG Concentration (ng/mL) | Notes | Source |
|---|---|---|---|
| Healthy Individuals (n=109) | 5.4 ± 2.3 | Total MHPG. | [7] |
| Healthy Controls (n=22) | 2.98 ± 0.66 | Daytime plasma level. | [11] |
| Bipolar Disorder I Patients (Case 1, n=72) | 8.0 ± 2.3 | Study period mean. | [1] |
| Bipolar Disorder I Patients (Case 2, n=183) | 8.1 ± 2.7 | Study period mean. | [1] |
| Manic Patients (n=24) | 10.1 ± 2.9 | During manic syndrome stage. |[2] |
Conclusion
The described HPLC methods, particularly when combined with a robust sample preparation procedure involving protein precipitation and solid-phase extraction, provide a sensitive, reliable, and reproducible approach for the quantification of MHPG in human plasma. These protocols are well-suited for clinical research and drug development applications where accurate measurement of this key norepinephrine metabolite is required.
References
- 1. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Plasma 3-methoxy-4-hydroxyphenylglycol (MHPG) and clinical symptoms in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Enhancement of Selected Norepinephrine Metabolites Extracted from Artificial Urine Samples by Capillary Electrophoretic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast analysis of catecholamine metabolites MHPG and VMA in human plasma by HPLC with fluorescence detection and a novel SPE procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS analysis of Methoxyhydroxyphenylglycol in urine samples
An Application Note for the Quantitative Analysis of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in Human Urine using LC-MS/MS
Introduction
3-Methoxy-4-hydroxyphenylglycol (MHPG) is a principal metabolite of norepinephrine, a critical neurotransmitter in the central nervous system.[1][2] The quantification of MHPG in biological matrices, such as urine, serves as a vital biomarker for assessing noradrenergic activity in various physiological and pathological states. Urinary levels of MHPG, particularly its sulfate conjugate, are often monitored in neuroscience and clinical research to understand norepinephrine metabolism.[1][2][3][4]
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of MHPG sulfate in human urine samples. The methodology employs a simple "dilute-and-shoot" sample preparation protocol and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for high-throughput clinical research applications.
Principle
The method is based on the principle of stable isotope dilution mass spectrometry. A known concentration of a deuterium-labeled MHPG analogue is added as an internal standard (IS) to the urine samples at the beginning of the sample preparation process.[1][5] This IS mimics the analyte throughout the extraction and ionization process, effectively compensating for matrix effects and variations in instrument response.
Following a simple dilution and centrifugation, the sample is injected into an LC-MS/MS system. The chromatographic step separates MHPG from other endogenous urine components. The analyte and the internal standard are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve generated from standards of known concentrations.
Metabolic Pathway of Norepinephrine to MHPG
The following diagram illustrates the metabolic conversion of Norepinephrine to its major metabolite, MHPG.
Caption: Metabolic pathway from Norepinephrine to MHPG.
Materials and Methods
1. Reagents and Materials
-
MHPG sulfate sodium salt (Reference Standard)
-
Deuterium-labeled MHPG (Internal Standard, e.g., MHPG-d3)[5]
-
Ammonium Formate
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ultrapure Water
-
Human Urine (Drug-free)
2. Equipment
-
Liquid Chromatography-Tandem Mass Spectrometer (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical Balance
-
Vortex Mixer
-
Microcentrifuge
-
Calibrated Pipettes
-
Autosampler Vials
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of MHPG reference standard and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the MHPG stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the internal standard stock to a final concentration (e.g., 100 ng/mL) in the sample dilution buffer (e.g., 10 mM Ammonium Formate).
2. Sample Preparation The protocol employs a straightforward dilution procedure to minimize sample handling and potential analyte loss.[1][4]
-
Label microcentrifuge tubes for each calibrator, quality control sample, and unknown urine sample.
-
Pipette 50 µL of the respective sample (calibrator, QC, or urine) into the labeled tubes.[1][5]
-
Add 1 mL of the Internal Standard Spiking Solution to each tube.[1][5]
-
Vortex the tubes for 10 seconds to ensure thorough mixing.
-
Centrifuge the samples at 12,000 x g for 5 minutes to pellet any particulate matter.[6]
-
Carefully transfer the supernatant to an autosampler vial.[1][4]
-
The sample is now ready for injection into the LC-MS/MS system.
3. LC-MS/MS Instrumental Conditions The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | Reversed-Phase C18 or PFP Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[7] |
| Flow Rate | 0.4 - 0.6 mL/min[7] |
| Gradient | Optimized for separation (e.g., 5-95% B over 5 minutes) |
| Injection Volume | 10 µL[1][5] |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | To be optimized. Example (Negative Mode): MHPG-Sulfate: m/z 263 -> 183; IS: m/z 266 -> 186 |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Workflow Diagram
Caption: LC-MS/MS sample preparation and analysis workflow.
Results and Discussion
This LC-MS/MS method demonstrates excellent performance for the quantification of MHPG sulfate in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and instrumental variability.[5] The simple dilution protocol is amenable to high-throughput analysis.
The method performance characteristics are summarized below, based on published data for similar assays.[1][3][4]
| Parameter | Result |
| Linearity Range | 50 - 10,000 ng/mL[1][4][5] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% of Expected) | 97 - 103%[1][3][5] |
| Precision (% CV) | 1.9 - 9.7%[1][3][5] |
| Limit of Detection (LOD) | 0.03 ng/mL (for MHPG sulfate)[6] |
The wide linear range covers typical physiological concentrations, with only rare samples expected to fall outside this range.[1] The accuracy and precision values are well within the accepted guidelines for bioanalytical method validation, demonstrating the reliability and robustness of the assay.
References
- 1. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. biotage.com [biotage.com]
Application Notes & Protocols: Extraction of Methoxyhydroxyphenylglycol (MHPG) from Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine (NE) in the central nervous system. Its concentration in brain tissue is often used as a reliable index of noradrenaline turnover and utilization.[1] Accurate measurement of MHPG is crucial for neuroscience research, particularly in studies related to stress, psychiatric disorders, and the mechanism of action of psychotropic drugs. This document provides a detailed protocol for the extraction of MHPG from brain tissue, suitable for subsequent analysis by methods such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
I. Data Presentation
The following tables summarize typical quantitative data associated with MHPG extraction and analysis from brain tissue. These values can vary depending on the specific brain region, animal model, and analytical instrumentation.
Table 1: MHPG Extraction Recovery and Linearity
| Parameter | Value | Reference Method |
| Extraction Recovery | >93% | HPLC-MS/MS[2] |
| Linearity (R²) | > 0.99 | HPLC-ECD[3] |
| Linear Range | 0 - 200 ng/mL | UHPLC-MS/MS[4] |
| Lower Limit of Quantification (LLOQ) | ~0.018 nmol/g brain tissue | LC/MS/MS[5] |
Table 2: Representative MHPG Concentrations in Rodent Brain
| Brain Region | MHPG Concentration (ng/g tissue) | Animal Model |
| Whole Brain | ~24.1 ng/100g brain/min (production rate) | Monkey[6] |
| Pre-frontal Cortex | Detectable | Rat[3] |
| Hippocampus | Detectable | Rat[3] |
| Striatum | Detectable | Rat[3] |
II. Experimental Protocols
This section details the key methodologies for MHPG extraction from brain tissue, from sample collection to the final extract ready for analysis.
Protocol 1: Brain Tissue Sample Collection and Homogenization
Objective: To rapidly preserve the neurochemical profile of the brain tissue upon collection and to efficiently homogenize the tissue for subsequent extraction.
Materials:
-
Surgical instruments for dissection
-
Microcentrifuge tubes
-
Homogenization Buffer: 0.1 M Perchloric Acid (HClO₄), ice-cold[7]
-
Sonicator or mechanical homogenizer (e.g., Polytron, Bullet Blender™)[7][9]
Procedure:
-
Following euthanasia, rapidly dissect the brain region of interest.[7]
-
Immediately freeze the tissue sample in a microfuge tube on dry ice or by immersion in liquid nitrogen to halt metabolic processes.[7][8] Samples can be stored at -80°C for long-term stability.[7]
-
For homogenization, add approximately 10 volumes of ice-cold 0.1 M perchloric acid to the frozen tissue sample (e.g., for a 100 mg tissue sample, add 1 mL of buffer).[7]
-
Homogenize the tissue immediately. For small samples, probe sonication on ice for 10-20 seconds is effective.[7] For larger samples, a mechanical homogenizer can be used.[10]
-
Keep the homogenate on ice.
Protocol 2: Protein Precipitation and Clarification
Objective: To remove proteins from the brain homogenate, which can interfere with chromatographic analysis and damage analytical columns.
Materials:
-
Refrigerated centrifuge
-
Microcentrifuge tubes
-
0.45 µm microcentrifuge filter tubes[7]
Procedure:
-
Centrifuge the brain homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant into a new, clean microcentrifuge tube, avoiding the protein pellet.[7]
-
For further clarification, filter the supernatant through a 0.45 µm microcentrifuge filter tube by centrifuging at 5,000 x g for 5 minutes at 4°C.[7]
-
The resulting filtrate is the deproteinized brain extract.
Protocol 3: Methoxyhydroxyphenylglycol (MHPG) Extraction
Objective: To isolate and concentrate MHPG from the deproteinized brain extract, making it suitable for analytical detection. Both liquid-liquid and solid-phase extraction methods are commonly used.
Method A: Liquid-Liquid Extraction (LLE)
Materials:
-
Ethyl acetate[1]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To the deproteinized brain extract, add an equal volume of ethyl acetate.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (ethyl acetate) containing MHPG to a new tube.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery, and combine the organic phases.
-
Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the mobile phase used for your HPLC or LC-MS/MS analysis. The sample is now ready for injection.
Method B: Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridges[11]
-
SPE vacuum manifold[12]
-
Methanol
-
Deionized water
-
Elution solvent (e.g., 90% Methanol)[11]
Procedure:
-
Condition the SPE cartridge: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.[11]
-
Load the sample: Load the deproteinized brain extract onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Elute MHPG: Elute the MHPG from the cartridge using an appropriate volume (e.g., 1-2 mL) of the elution solvent (e.g., 90% methanol).[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the mobile phase for analysis.
III. Mandatory Visualizations
Diagram 1: Norepinephrine Metabolism to MHPG
This diagram illustrates the primary metabolic pathway of norepinephrine in the brain, leading to the formation of MHPG.
Caption: Simplified metabolic pathway of Norepinephrine to MHPG in the brain.
Diagram 2: MHPG Extraction Workflow from Brain Tissue
This diagram provides a step-by-step visual representation of the MHPG extraction protocol.
Caption: Experimental workflow for MHPG extraction from brain tissue.
References
- 1. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A direct method for studying 3-methoxy-4-hydroxyphenethyleneglycol (MHPG) production by brain in awake animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cores.emory.edu [cores.emory.edu]
- 8. NIBSC - Brain Tissue Preparation [nibsc.org]
- 9. sisweb.com [sisweb.com]
- 10. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 12. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
Application Notes and Protocols for Methoxyhydroxyphenylglycol (MHPG) Measurement in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine (NE) in the brain. Its measurement in preclinical animal models provides a valuable index of central noradrenergic activity. Alterations in norepinephrine neurotransmission are implicated in the pathophysiology of various neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease. Therefore, the accurate quantification of MHPG in biological samples such as brain tissue, plasma, and urine is a critical tool in neuropharmacology and drug development for assessing the pharmacodynamic effects of novel therapeutic agents on the noradrenergic system. These application notes provide detailed protocols for the measurement of MHPG in various biological matrices from preclinical animal models, along with representative data.
Norepinephrine Metabolism Signaling Pathway
Norepinephrine is primarily metabolized intracellularly by monoamine oxidase (MAO) and extracellularly by catechol-O-methyltransferase (COMT). The formation of MHPG involves both enzymes.
Caption: Norepinephrine metabolism to MHPG.
Experimental Workflow for MHPG Measurement
The general workflow for MHPG measurement involves sample collection, preparation, and analysis by chromatography coupled with a sensitive detection method.
Caption: General experimental workflow for MHPG measurement.
Quantitative Data Presentation
The following tables summarize representative MHPG concentrations in various preclinical animal models under different experimental conditions.
Table 1: Baseline MHPG Levels in Rodent Brain and Plasma
| Species/Strain | Tissue/Fluid | MHPG Concentration (ng/g or ng/mL) | Analytical Method |
| Wistar Rat | Brain | 5.59 ng/µg tissue | HPLC-ECD |
| C57BL/6J Mouse | Brain | Not specified, but detectable | Not specified |
| Sprague-Dawley Rat | Plasma | Not specified, but detectable | Not specified |
Table 2: Effects of Drug Administration on MHPG Levels in Rodents
| Species/Strain | Drug | Dose | Tissue/Fluid | % Change from Control/Value | Analytical Method |
| Rat | Diazepam | 5 mg/kg | Brain (various regions) | Attenuated stress-induced increase | Not specified |
| Mouse | Diazepam | Not specified | Brain | Not specified | Not specified |
| Rat | Milnacipran | Not specified | Plasma | Significantly increased in responders | HPLC-ECD |
| Rat | Paroxetine | Not specified | Plasma | Significantly decreased in responders | HPLC-ECD |
Table 3: MHPG Levels in a Preclinical Model of Alzheimer's Disease
| Model | Age | Tissue/Fluid | Observation | Analytical Method |
| APP/PS1 Mouse | Not specified | Brain, Liver, Kidney, Spleen, Thymus | Systemic metabolic impairments | Direct Infusion MS |
Experimental Protocols
Protocol 1: MHPG Measurement in Rodent Brain Tissue by HPLC-ECD
This protocol is adapted for the analysis of MHPG in rodent brain tissue.[1]
1. Materials and Reagents:
-
Perchloric acid (0.1 M) with 0.1 mM sodium metabisulfite (stability solution)
-
Internal Standard (IS): 3,4-dihydroxybenzylamine (DHBA) or a similar compound
-
HPLC system with electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase: 0.1 M sodium acetate, 0.02 M citric acid, 0.4 mM sodium octyl sulfate, 0.2 mM EDTA, and 4.5% methanol (v/v)
-
Tissue homogenizer (e.g., sonicator)
-
Centrifuge
-
0.22 µm syringe filters
2. Sample Preparation:
-
Dissect the brain region of interest on an ice-cold plate and weigh it.
-
Add the tissue to a tube containing ice-cold stability solution (e.g., 7.5 µL per mg of tissue).
-
Add the internal standard to the tube.
-
Homogenize the tissue using a sonicator until the sample is fully lysed.
-
Centrifuge the homogenate at high speed (e.g., 11,000 rpm) at 4°C for 30-40 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-ECD Analysis:
-
Set up the HPLC system with the C18 column and the specified mobile phase.
-
Set the flow rate (e.g., 0.35 mL/min).
-
Set the ECD potential (e.g., +800 mV).
-
Inject a standard solution containing a known concentration of MHPG and the IS to determine their retention times.
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
4. Data Analysis:
-
Identify the peaks corresponding to MHPG and the IS based on their retention times.
-
Calculate the peak area ratio of MHPG to the IS.
-
Generate a standard curve by plotting the peak area ratios of known concentrations of MHPG standards against their concentrations.
-
Determine the concentration of MHPG in the sample by interpolating its peak area ratio on the standard curve.
-
Normalize the MHPG concentration to the weight of the brain tissue (e.g., ng/g of tissue).
Protocol 2: MHPG Measurement in Rodent Plasma by LC-MS/MS
This protocol provides a general framework for MHPG analysis in rodent plasma.
1. Materials and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase UPLC/HPLC column
-
Acetonitrile
-
Formic acid
-
Internal Standard (IS): Isotopically labeled MHPG (e.g., MHPG-d3)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Centrifuge
2. Sample Preparation:
-
Collect blood from the animal into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at a low speed (e.g., 2000 x g) at 4°C to separate the plasma.
-
Transfer a known volume of plasma (e.g., 50 µL) to a microcentrifuge tube.
-
Add the internal standard.
-
Add at least three volumes of ice-cold protein precipitation solvent.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the appropriate column and mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).
-
Develop a gradient elution method to separate MHPG from other plasma components.
-
Optimize the mass spectrometer settings for the detection of MHPG and its internal standard in Multiple Reaction Monitoring (MRM) mode. This includes optimizing the precursor and product ion transitions and collision energies.
-
Inject the prepared sample into the LC-MS/MS system.
4. Data Analysis:
-
Integrate the peak areas for MHPG and the IS.
-
Calculate the peak area ratio of MHPG to the IS.
-
Construct a standard curve using known concentrations of MHPG standards prepared in a similar matrix (e.g., charcoal-stripped plasma).
-
Determine the concentration of MHPG in the plasma sample from the standard curve.
Protocol 3: MHPG Measurement in Rodent Urine by GC-MS
This protocol is adapted for the analysis of total MHPG in rodent urine.
1. Materials and Reagents:
-
GC-MS system
-
Enzyme for hydrolysis (e.g., sulfatase and β-glucuronidase) or concentrated acid (e.g., perchloric acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Internal Standard (IS): Isotopically labeled MHPG (e.g., MHPG-d5)
-
Urease (for removal of urea)
-
Methanol
-
Pyridine
-
Methoxyamine hydrochloride
2. Sample Preparation:
-
Collect urine samples and store them at -80°C until analysis.
-
Thaw the urine samples and centrifuge to remove any precipitates.
-
To remove excess urea, treat the urine with urease.
-
For total MHPG measurement, perform hydrolysis:
-
Enzymatic Hydrolysis: Adjust the pH of the urine and incubate with sulfatase and β-glucuronidase.
-
Acid Hydrolysis: Add a strong acid (e.g., perchloric acid) and heat the sample.
-
-
Add the internal standard.
-
Extract MHPG from the hydrolyzed urine using a suitable organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Perform a two-step derivatization:
-
Add methoxyamine hydrochloride in pyridine and incubate to protect the carbonyl group.
-
Add BSTFA with 1% TMCS and heat to silylate the hydroxyl groups.
-
3. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable GC column (e.g., DB-5) and a temperature program to separate the derivatized MHPG.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode to detect the characteristic ions of the derivatized MHPG and IS.
4. Data Analysis:
-
Identify the peaks for derivatized MHPG and the IS based on their retention times and mass spectra.
-
Calculate the ratio of the peak area of MHPG to the IS.
-
Prepare a standard curve using known concentrations of MHPG standards that have undergone the same extraction and derivatization process.
-
Determine the MHPG concentration in the urine sample from the standard curve.
-
Normalize the MHPG concentration to creatinine levels to account for variations in urine dilution.
References
Application Notes and Protocols for the Electrochemical Detection of Methoxyhydroxyphenylglycol (MHPG) in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine (NE) in the central nervous system. Its concentration in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is considered a valuable biomarker for monitoring the activity of the noradrenergic system. Altered MHPG levels have been associated with various neurological and psychiatric disorders, including depression, anxiety, and neuroblastoma, making its accurate and sensitive detection crucial for both clinical diagnostics and pharmaceutical research.
Electrochemical methods offer a sensitive, selective, and cost-effective approach for the quantification of MHPG in complex biological matrices. These techniques are based on the electrochemical oxidation of the MHPG molecule at an electrode surface. This application note provides detailed protocols for the determination of MHPG using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a widely adopted and robust method. Additionally, it touches upon the principles of direct electrochemical sensing, an emerging area for neurotransmitter analysis.
Signaling Pathway: Norepinephrine Metabolism to MHPG
The metabolic pathway from norepinephrine to MHPG involves two key enzymatic steps catalyzed by Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). Understanding this pathway is essential for interpreting MHPG levels in biological samples.
Application Notes and Protocols for Methoxyhydroxyphenylglycol (MHPG) Analysis in Microdialysis Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-hydroxyphenylglycol (MHPG) is a primary metabolite of norepinephrine (NE) in the brain. Its concentration in the extracellular fluid, as measured by in vivo microdialysis, serves as a crucial index of noradrenergic neurotransmission and metabolism. Monitoring MHPG levels is essential for understanding the pathophysiology of various neurological and psychiatric disorders, as well as for evaluating the pharmacodynamic effects of novel therapeutics targeting the noradrenergic system.
This document provides detailed application notes and protocols for the sample preparation and analysis of MHPG in microdialysis samples using two common analytical techniques: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Norepinephrine Metabolism and MHPG Formation
The following diagram illustrates the metabolic pathway of norepinephrine to MHPG.
Caption: Metabolic pathway of norepinephrine to MHPG.
Experimental Workflow Overview
A typical workflow for MHPG analysis from microdialysis samples is depicted below.
Caption: General workflow for MHPG analysis in microdialysis.
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the analysis of MHPG and related compounds in microdialysis samples. Note that these values are illustrative and should be determined for each specific experimental setup.
| Parameter | HPLC-ECD | LC-MS/MS (with Derivatization) | Reference |
| Limit of Detection (LOD) | 0.5 - 5 pg/injection | < 10 nM | [1] |
| Limit of Quantification (LOQ) | 1 - 15 pg/injection | < 25 nM | [2] |
| Microdialysis Recovery | 10 - 25% | 10 - 25% | |
| Intra-day Precision (%RSD) | < 10% | < 10% | [1] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [1] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis
This protocol describes the surgical implantation of a microdialysis probe and subsequent sample collection.
1.1. Materials and Reagents
-
Microdialysis probes (e.g., 20 kDa molecular weight cut-off)
-
Guide cannula
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Dental cement
-
Collection vials (e.g., polypropylene microcentrifuge tubes)
-
Stabilizing solution (e.g., 0.1 M perchloric acid)
1.2. Surgical Procedure
-
Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a burr hole at the coordinates corresponding to the brain region of interest.
-
Implant a guide cannula and secure it to the skull with dental cement.
-
Insert a dummy cannula to maintain patency of the guide.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
1.3. Microdialysis Sample Collection
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Connect the probe outlet to a collection vial containing a small volume of stabilizing solution (e.g., 5 µL of 0.1 M perchloric acid).
-
Allow the system to equilibrate for 1-2 hours.
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes).
-
Immediately freeze the collected samples on dry ice and store at -80°C until analysis.
Protocol 2: Sample Preparation and Analysis by HPLC-ECD
2.1. Materials and Reagents
-
HPLC system with electrochemical detector
-
C18 reversed-phase HPLC column
-
MHPG standard
-
Mobile phase: e.g., sodium phosphate buffer with an ion-pairing agent (e.g., octane sulfonic acid), EDTA, and methanol.
2.2. Sample Preparation
-
Thaw the microdialysate samples on ice.
-
If necessary, centrifuge the samples to pellet any particulates.
-
Transfer the supernatant to an autosampler vial.
2.3. HPLC-ECD Analysis
-
Set the electrochemical detector potential (e.g., +700 mV).
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a standard solution of MHPG to determine its retention time.
-
Inject the microdialysate samples.
-
Quantify MHPG concentration by comparing the peak area in the sample to a standard curve.
Protocol 3: Sample Preparation and Analysis by LC-MS/MS
This protocol includes an optional Solid-Phase Extraction (SPE) cleanup and benzoyl chloride derivatization for enhanced sensitivity.
3.1. Materials and Reagents
-
LC-MS/MS system (triple quadrupole)
-
C18 or phenyl reversed-phase UPLC/HPLC column
-
MHPG standard
-
Internal standard (e.g., deuterated MHPG)
-
Mixed-mode cation exchange SPE cartridges (optional)
-
Benzoyl chloride
-
Sodium carbonate
-
Acetonitrile
-
Formic acid
3.2. Solid-Phase Extraction (SPE) - Optional Cleanup
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the thawed microdialysate sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute MHPG with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for derivatization or direct injection.
3.3. Benzoyl Chloride Derivatization [1][3][4]
-
To 20 µL of the microdialysate sample (or reconstituted SPE eluate), add 10 µL of 100 mM sodium carbonate to adjust the pH.[3]
-
Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.[3]
-
Vortex briefly and let the reaction proceed for 2 minutes at room temperature.
-
Add a small volume of formic acid to quench the reaction.
-
The sample is now ready for LC-MS/MS analysis.
3.4. LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system.
-
Develop a Multiple Reaction Monitoring (MRM) method for MHPG and its derivatized product. This involves determining the precursor ion (the m/z of the protonated or deprotonated MHPG molecule) and suitable product ions (fragments generated in the collision cell). The exact m/z values will depend on the derivatization and ionization mode (positive or negative).
-
Inject the prepared samples.
-
Quantify MHPG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
References
- 1. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Online solid phase extraction with liquid chromatography-tandem mass spectrometry to analyze remoxipride in small plasma-, brain homogenate-, and brain microdialysate samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application of Methoxyhydroxyphenylglycol (MHPG) in Psychiatric Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine (NE) in the brain.[1][2] As such, its quantification in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine serves as a critical tool in psychiatric research. MHPG levels are considered an index of central noradrenergic activity and turnover, providing valuable insights into the pathophysiology of various psychiatric disorders and the mechanisms of psychotropic drugs.[3][4] This document provides detailed application notes on the use of MHPG as a biomarker in psychiatric research and protocols for its measurement.
Application Notes
MHPG has been investigated as a potential biomarker in a range of psychiatric conditions, including major depressive disorder, bipolar disorder, anxiety disorders, and schizophrenia. Its primary applications in research include:
-
Investigating Pathophysiology: Altered MHPG levels in patient populations compared to healthy controls can suggest dysregulation of the noradrenergic system in a particular disorder.
-
Predicting Treatment Response: Pre-treatment MHPG levels have been explored as a predictor of patient response to specific antidepressant medications.[5][6]
-
Monitoring Treatment Effects: Changes in MHPG concentrations following therapeutic intervention can provide objective evidence of a drug's pharmacodynamic effect on norepinephrine metabolism.
-
Subtyping of Disorders: MHPG has been used to explore biochemical heterogeneity within diagnostic categories, potentially leading to more biologically-based classifications of psychiatric illnesses.[7]
MHPG in Major Depressive Disorder (MDD)
Research has shown that patients with primary affective disorders (depressed type) have significantly less MHPG in their urine compared to healthy individuals.[8] Specifically, bipolar I depressed patients have been found to excrete less MHPG than unipolar depressed patients.[7] Furthermore, low pretreatment urinary MHPG levels have been associated with a more favorable response to noradrenergic-acting antidepressants like imipramine and maprotiline.[5][9] Conversely, responders to alprazolam have been observed to have higher pretreatment urinary MHPG levels.[6]
MHPG in Bipolar Disorder
MHPG levels have been shown to fluctuate with mood states in bipolar disorder. Plasma MHPG levels are often significantly higher in manic patients compared to healthy controls and are correlated with the severity of manic symptoms.[10][11] Studies suggest that MHPG could serve as a biomarker to differentiate between depressive, remission, and manic states.[2][12] Specifically, a significant positive correlation has been observed between Young Mania Rating Scale (YMRS) scores and plasma MHPG levels, while a significant negative correlation exists with Montgomery-Åsberg Depression Rating Scale (MADRS) scores.[2][12]
MHPG in Anxiety Disorders
Increased noradrenergic activity has been implicated in anxiety disorders. Patients with generalized anxiety disorder (GAD) have been found to have elevated plasma norepinephrine and MHPG levels compared to individuals with MDD and healthy subjects.[13] In panic disorder, yohimbine-induced anxiety is associated with a significant increase in plasma MHPG levels, with a more pronounced rise in patients compared to controls.[14]
MHPG in Schizophrenia
The role of MHPG in schizophrenia is complex. Some studies have reported no significant difference in urinary MHPG between schizophrenic patients and healthy controls, although a large variance in MHPG levels was noted in the patient group.[8] However, a positive correlation between agitation and urinary MHPG has been observed in schizophrenic patients.[8] Other research indicates that plasma MHPG levels may be elevated during acute psychotic phases and in paranoid subtypes of schizophrenia.[15] Furthermore, changes in plasma MHPG have been associated with microstructural changes in the cerebellum in the early stages of first-episode schizophrenia, suggesting its potential as a marker for disease progression and treatment effects.[16]
Quantitative Data Summary
The following tables summarize quantitative data on MHPG levels in various psychiatric disorders from the cited literature.
Table 1: Urinary MHPG Excretion in Affective Disorders and Healthy Controls
| Group | Mean MHPG Excretion (mg/day ± SEM) | Reference |
| Bipolar I Depressed Patients (n=19) | 1.44 ± 0.10 | [7] |
| Unipolar Depressed Patients (n=28) | 1.79 ± 0.11 | [7] |
| Manic Patients (n=13) | 2.11 ± 0.19 | [7] |
| Normal Volunteers (n=27) | 1.85 ± 0.12 | [7] |
| Normal Subjects (Range) | 0.9 - 3.5 mg/24 hr | [17] |
Table 2: Plasma MHPG Levels in Bipolar Disorder
| State/Group | Mean Plasma MHPG (ng/mL ± SD) | Reference |
| Bipolar I Manic Syndrome | 10.1 ± 2.9 | [11] |
| Bipolar I Response Stage | 9.7 ± 2.9 | [11] |
| Bipolar I Remission Stage | 8.3 ± 2.2 | [11] |
| Bipolar I (Case 1, n=72) | 8.0 ± 2.3 | [2] |
| Bipolar I (Case 2, n=183) | 8.1 ± 2.7 | [2] |
Table 3: Cerebrospinal Fluid (CSF) MHPG in Healthy Individuals
| Group | Mean CSF MHPG (ng/mL ± SD) | Reference |
| Non-neurological/psychiatric patients (n=46) | 7.7 ± 2.1 | [18] |
Experimental Protocols
Accurate and reproducible measurement of MHPG is crucial for its application in research. High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.
Protocol 1: Quantification of Total MHPG in Human Urine by HPLC with Electrochemical Detection
This protocol is adapted from established methods for urinary MHPG analysis.[19]
1. Sample Collection and Storage: a. Collect a 24-hour urine specimen in a plastic container without preservatives.[20] b. Mix the 24-hour collection thoroughly and record the total volume. c. Transfer a 10 mL aliquot to a storage tube. d. For short-term storage (<3 days), keep the sample at room temperature. For longer storage, refrigerate or freeze at -80°C.[20]
2. Sample Preparation (Enzymatic Hydrolysis): a. To 0.5 mL of urine, add an internal standard (e.g., iso-vanillyl alcohol). b. Add 50 µL of glusulase to hydrolyze conjugated MHPG. c. Incubate overnight at 37°C or for 3 hours at 50°C for a faster procedure.[19]
3. Extraction: a. Follow a solid-phase extraction (SPE) procedure to purify the sample and concentrate the analyte.
4. HPLC Analysis: a. Column: Reversed-phase C18 column (e.g., Ultracarb 5 ODS).[19] b. Mobile Phase: An appropriate aqueous buffer with an organic modifier (e.g., methanol). c. Flow Rate: 1 mL/min.[19] d. Temperature: 25°C.[19] e. Detection: Electrochemical detector set at an appropriate oxidation potential.
5. Quantification: a. Prepare a standard curve using known concentrations of MHPG. b. Calculate the MHPG concentration in the urine sample based on the standard curve and correct for the internal standard. c. Express the final result as mg of MHPG per 24 hours.
Protocol 2: Quantification of MHPG in Human Plasma by HPLC
This protocol is based on established methods for plasma MHPG analysis.[21][22]
1. Sample Collection and Storage: a. Collect whole blood in an EDTA-containing tube. b. Immediately cool the sample to 4°C and centrifuge at 2,000 x g for 20 minutes to separate the plasma.[2] c. Store the plasma at -80°C until analysis.[2]
2. Sample Preparation: a. Protein Precipitation: Precipitate plasma proteins using an appropriate agent (e.g., perchloric acid). b. Solid-Phase Extraction (SPE): Utilize a mixed-mode reversed-phase strong anion exchange cartridge for sample clean-up and extraction.[21] Extraction yields are typically greater than 90%.[21]
3. HPLC Analysis: a. Column: Reversed-phase C18 or C8 column.[21][22] b. Mobile Phase: A typical mobile phase consists of an aqueous citrate buffer (pH 3.0) with a small percentage of methanol.[21] c. Detection: Fluorescence detection (e.g., excitation at 285 nm, emission at 325 nm) or coulometric electrochemical detection.[21][22]
4. Quantification: a. Generate a calibration curve with MHPG standards in the expected concentration range (e.g., 0.2-40.0 ng/mL).[21] b. Quantify the MHPG concentration in the plasma sample against the calibration curve.
Protocol 3: Quantification of MHPG in Cerebrospinal Fluid (CSF) by HPLC
This protocol is based on established methods for CSF monoamine metabolite analysis.[18][23]
1. Sample Collection and Storage: a. Collect CSF via lumbar puncture, preferably in the morning after overnight fasting.[23] b. Use polypropylene vials for collection.[23] c. Immediately freeze samples at -80°C until analysis.[18]
2. Sample Preparation: a. Thaw the CSF sample. b. Pre-purify the sample by centrifugation through a filter with an appropriate molecular weight cutoff (e.g., 3000 Da) to remove proteins.[23]
3. HPLC Analysis: a. Column: Reversed-phase column. b. Mobile Phase: Isocratic elution with a suitable buffer system. c. Detection: Electrochemical detection is highly sensitive for measuring monoamine metabolites in CSF.[18]
4. Quantification: a. Prepare standards in an artificial CSF matrix. b. Construct a standard curve and determine the MHPG concentration in the CSF sample.
Visualizations
Norepinephrine Metabolism to MHPG
Caption: Norepinephrine metabolism pathways.
General Experimental Workflow for MHPG Analysis
Caption: MHPG analysis workflow.
Logical Relationship of MHPG as a Biomarker in Depression
Caption: MHPG as a predictive biomarker.
References
- 1. benchchem.com [benchchem.com]
- 2. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evaluation of 4-hydroxy-3-methoxyphenylglycol sulfate as a possible marker of central norepinephrine turnover. Studies in healthy volunteers and depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MHPG as a predictor of antidepressant response to imipramine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary 3-methoxy-4-hydroxyphenylglycol and the depression-type score as predictors of differential responses to antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary 3-methoxy-4-hydroxyphenylglycol and major affective disorders. A replication and new findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary 3-methoxy-4-hydroxyphenylglycol and psychiatric diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Plasma 3-methoxy-4-hydroxyphenylglycol in manic patients: relationships with clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]
- 12. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Noradrenergic function in generalized anxiety disorder, major depressive disorder, and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma 3-methoxy-4-hydroxyphenylethylene glycol (MHPG) and growth hormone responses to yohimbine in panic disorder patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma 3-methoxy-4-hydroxyphenylglycol changes associated with clinical state and schizophrenic subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma levels of 3-methoxy-4-hydroxyphenylglycol are associated with microstructural changes within the cerebellum in the early stage of first-episode schizophrenia: a longitudinal VBM study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Excretion of MHPG in normal subjects: implications for biological classification of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Concentrations of monoamines and monoamine metabolites in cerebrospinal fluid determined by high-performance liquid chromatography with electrochemical detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simplified routine assay for urinary 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labcorp.com [labcorp.com]
- 21. Fast analysis of catecholamine metabolites MHPG and VMA in human plasma by HPLC with fluorescence detection and a novel SPE procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cerebrospinal fluid and serum MHPG improve Alzheimer's disease versus dementia with Lewy bodies differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyhydroxyphenylglycol (MHPG) as a Therapeutic Target in Neurological Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyhydroxyphenylglycol (MHPG) is the primary metabolite of norepinephrine (NE) in the central nervous system.[1] As such, its levels in cerebrospinal fluid (CSF) and plasma are often utilized as an index of central noradrenergic activity.[2][3] Dysregulation of the noradrenergic system has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and bipolar disorder.[4][5][6] This document provides detailed application notes and protocols for researchers interested in investigating MHPG as a biomarker and a therapeutic target in these conditions. The focus is on the quantification of MHPG and the modulation of its metabolic pathway.
Data Presentation
Quantitative analysis of MHPG levels in biological fluids can provide valuable insights into the state of the noradrenergic system in various neurological disorders. The following tables summarize representative data from studies investigating MHPG concentrations in patients compared to healthy controls.
Table 1: Plasma MHPG Concentrations in Bipolar Disorder
| Patient Group | Mean Plasma MHPG (ng/mL) | Standard Deviation (ng/mL) |
| Manic Syndrome | 10.1 | 2.9 |
| Response to Treatment | 9.7 | 2.9 |
| Remission | 8.3 | 2.2 |
| Healthy Controls* | ~8.0 | ~2.3 |
*Data for healthy controls is approximated from a long-term study on bipolar patients where mean plasma MHPG levels were provided.[6] Data for patient groups are from a separate study on bipolar disorder I patients.[7]
Table 2: Urinary MHPG Excretion in Major Affective Disorders
| Patient Group | Mean Urinary MHPG (mg/day) | Standard Error of the Mean (mg/day) |
| Bipolar I (Depressed) | 1.44 | 0.10 |
| Unipolar Depressed | 1.79 | 0.11 |
| Manic | 2.11 | 0.19 |
| Normal Volunteers | 1.85 | 0.12 |
*Source: Muscettola et al., 1984.[8]
Table 3: Cerebrospinal Fluid (CSF) MHPG in Alzheimer's Disease
| Group | Finding |
| Advanced Alzheimer's Disease | Significantly higher CSF MHPG levels compared to moderate AD and normal controls.[4] |
| Dementia of the Alzheimer Type (DAT) | Higher concentrations of CSF MHPG compared to control subjects.[9] |
| Dementia with Lewy Bodies (DLB) | Higher CSF MHPG levels compared to Alzheimer's Disease patients.[10] |
Table 4: Plasma and CSF MHPG in Parkinson's Disease
| Fluid | Finding |
| Plasma | No substantial difference in plasma MHPG in levodopa-treated Parkinson's disease patients.[11] |
| CSF | Generally lower levels of metabolites in Parkinson's disease compared to controls.[12] |
Signaling Pathways and Therapeutic Targets
The primary pathway influencing MHPG levels is the metabolic degradation of norepinephrine. This pathway presents key enzymatic targets for therapeutic intervention.
Norepinephrine Metabolism
Norepinephrine is metabolized by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[2][13] MAO is responsible for the deamination of norepinephrine, primarily within sympathetic nerves, to form dihydroxyphenylglycol (DHPG).[14] DHPG can then be O-methylated by COMT in extraneuronal tissues to form MHPG.[14][15] Alternatively, norepinephrine can first be O-methylated by COMT to normetanephrine, which is then deaminated by MAO to form MHPG.[13]
Therapeutic Intervention
The enzymes MAO and COMT are established therapeutic targets.[16][17]
-
Monoamine Oxidase Inhibitors (MAOIs): These drugs, such as selegiline and rasagiline, inhibit the action of MAO, thereby reducing the breakdown of norepinephrine and increasing its availability.[17] Moclobemide, a reversible MAO-A inhibitor, has been shown to significantly reduce plasma DHPG and MHPG levels.[5]
-
Catechol-O-Methyltransferase (COMT) Inhibitors: Drugs like entacapone and tolcapone inhibit COMT, which also leads to increased bioavailability of norepinephrine and its precursor L-DOPA, a primary treatment for Parkinson's disease.[16][18][19]
By inhibiting these enzymes, the production of MHPG is reduced, which can be monitored as an indicator of target engagement.
Experimental Protocols
The accurate quantification of MHPG is crucial for its use as a biomarker. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely used, sensitive, and reliable method for this purpose.
Protocol 1: MHPG Measurement in Human Plasma by HPLC-ECD
This protocol is synthesized from established methodologies.[20][21]
1. Sample Collection and Preparation:
- Collect whole blood in EDTA-containing tubes.
- Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
- Store plasma at -80°C until analysis.
- For analysis, thaw plasma samples on ice.
2. Solid-Phase Extraction (SPE):
- Use a mixed-mode reversed-phase strong anion exchange SPE cartridge.
- Condition the cartridge with methanol followed by ultrapure water.
- Load the plasma sample onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute MHPG with an appropriate solvent mixture (e.g., methanol with a small percentage of acid).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the HPLC mobile phase.
3. HPLC-ECD Analysis:
- HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., citrate or phosphate buffer at acidic pH) and an organic modifier like methanol or acetonitrile. The exact composition should be optimized for best separation.
- Flow Rate: Typically 0.8-1.2 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 30°C.
- Injection Volume: 20-50 µL.
- Electrochemical Detector: A coulometric or amperometric detector set at an appropriate oxidation potential (e.g., +0.7 to +0.8 V) to detect MHPG.
4. Quantification:
- Prepare a standard curve using known concentrations of MHPG.
- Analyze the samples and quantify the MHPG concentration by comparing the peak area to the standard curve.
- An internal standard should be used to account for extraction efficiency and injection volume variations.
Start [label="Plasma Sample", shape=ellipse, fillcolor="#FBBC05"];
SPE [label="Solid-Phase Extraction"];
HPLC [label="HPLC Separation"];
ECD [label="Electrochemical Detection"];
End [label="Quantification", shape=ellipse, fillcolor="#FBBC05"];
Start -> SPE;
SPE -> HPLC;
HPLC -> ECD;
ECD -> End;
}
Protocol 2: MHPG Measurement in Brain Tissue by HPLC
This protocol is adapted from methodologies for neurotransmitter analysis in brain tissue.[22][23][24]
1. Tissue Collection and Homogenization:
- Rapidly dissect the brain region of interest on an ice-cold plate.
- Weigh the tissue sample.
- Homogenize the tissue in a cold solution (e.g., 0.1 M perchloric acid) at a specific ratio (e.g., 1:10 w/v).
- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
2. Supernatant Processing:
- Collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
3. HPLC-ECD Analysis:
- The HPLC-ECD conditions will be similar to those described for plasma analysis, but may require optimization for the specific matrix of the brain tissue homogenate.
4. Quantification:
- Quantify MHPG concentration against a standard curve.
- Normalize the results to the weight of the tissue sample (e.g., ng of MHPG per gram of tissue).
Drug Development Workflow
Targeting the norepinephrine metabolic pathway for the treatment of neurological diseases involves a structured drug development process.
This workflow begins with the identification of MAO and COMT as therapeutic targets. High-throughput screening is used to identify compounds that inhibit these enzymes. Promising candidates undergo lead optimization to improve their pharmacological properties. These optimized compounds are then tested in animal models of neurological diseases to assess their efficacy and safety. Successful preclinical candidates can then move into clinical trials in humans, progressing through phases I, II, and III to establish safety, efficacy, and optimal dosing, before seeking regulatory approval. Throughout this process, MHPG can be used as a biomarker to assess target engagement and therapeutic response.[25]
References
- 1. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving views of the metabolic fate of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition and metabolism of MHPG in humans: application to studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine and MHPG levels in CSF and plasma in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma 3,4-dihydroxyphenylglycol (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]
- 8. Urinary 3-methoxy-4-hydroxyphenylglycol and major affective disorders. A replication and new findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Higher cerebrospinal fluid MHPG in subjects with dementia of the Alzheimer type. Relationship with cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid and serum MHPG improve Alzheimer's disease versus dementia with Lewy bodies differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma HVA and MHPG in psychiatric patients with renal failure and levodopa-treated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolite and peptide levels in plasma and CSF differentiating healthy controls from patients with newly diagnosed Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vjneurology.com [vjneurology.com]
- 18. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Fast analysis of catecholamine metabolites MHPG and VMA in human plasma by HPLC with fluorescence detection and a novel SPE procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nsuworks.nova.edu [nsuworks.nova.edu]
- 23. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Treatment Response Biomarkers in Anxiety Disorders: From Neuroimaging to Neuronally-Derived Extracellular Vesicles and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methoxyhydroxyphenylglycol (MHPG) Sample Stability
Welcome to the technical support center for Methoxyhydroxyphenylglycol (MHPG) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of MHPG during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is MHPG and why is its stability important?
A1: this compound (MHPG) is the major metabolite of norepinephrine in the central nervous system.[1] Its concentration in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is often measured as an indicator of noradrenergic activity. Sample stability is crucial because degradation of MHPG between collection and analysis can lead to underestimation of its concentration, resulting in inaccurate and unreliable data.
Q2: What are the primary factors that affect MHPG stability during storage?
A2: The main factors influencing MHPG stability are storage temperature, duration of storage, and the number of freeze-thaw cycles. Exposure to light and oxidative stress can also contribute to its degradation.
Q3: What are the recommended storage temperatures for different biological samples containing MHPG?
A3: For long-term storage (months to years), it is highly recommended to store plasma, urine, and CSF samples at -80°C to minimize degradation of metabolites.[2] For short-term storage, -20°C is acceptable for up to a month, and 4°C can be used for up to 48 hours, although significant changes can occur at this temperature. Room temperature storage should be avoided for more than a few hours.
Q4: How many times can I freeze and thaw my samples containing MHPG?
A4: It is strongly advised to minimize freeze-thaw cycles. Each cycle can contribute to the degradation of metabolites.[3] Ideally, samples should be aliquoted into single-use vials after collection and before the initial freezing to avoid the need for repeated thawing of the entire sample. Some studies suggest that more than three freeze-thaw cycles can significantly affect metabolite levels.
Q5: Should I use a preservative to improve MHPG stability in urine samples?
A5: The use of preservatives can be beneficial, especially if immediate freezing is not possible. Acidification of urine with hydrochloric acid (HCl) can help prevent the degradation of catecholamines and their metabolites. However, it's important to be aware that a highly acidic environment could potentially lead to the hydrolysis of conjugated MHPG.
Troubleshooting Guide
This guide addresses common issues encountered during MHPG sample storage and analysis.
| Problem | Potential Causes | Recommended Solutions |
| Low MHPG recovery in stored samples | 1. Inappropriate storage temperature: Samples stored at 4°C or -20°C for extended periods. 2. Multiple freeze-thaw cycles: Repeatedly thawing and refreezing the same sample aliquot. 3. Oxidative degradation: MHPG is susceptible to oxidation. | 1. Optimize storage conditions: For long-term storage, use an ultra-low freezer (-80°C). For short-term, limit storage at 4°C to less than 48 hours. 2. Aliquot samples: Prepare single-use aliquots to avoid multiple freeze-thaw cycles. 3. Add antioxidants: Consider adding antioxidants like ascorbic acid or EDTA to the collection tubes, especially if immediate freezing is not possible. |
| High variability between replicate measurements | 1. Inconsistent sample handling: Differences in time between collection, processing, and freezing. 2. Matrix effects: Interference from other components in the biological sample (e.g., lipids in plasma, salts in urine). | 1. Standardize pre-analytical procedures: Ensure uniform handling of all samples. Document all steps from collection to storage. 2. Optimize sample preparation: Use appropriate extraction methods (e.g., solid-phase extraction) to remove interfering substances. Diluting the sample can also help mitigate matrix effects. |
| Interfering peaks during HPLC analysis | 1. Contamination: From collection tubes, reagents, or the HPLC system itself. 2. Co-elution of other compounds: Matrix components or other metabolites may have similar retention times to MHPG. | 1. Use high-purity reagents and clean equipment. 2. Optimize chromatographic conditions: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of MHPG from interfering peaks. |
Data on MHPG Stability
While specific quantitative data on MHPG degradation rates under all conditions are limited, the following table summarizes general expectations based on studies of metabolite stability. Actual degradation rates can vary depending on the specific matrix and handling procedures.
| Storage Condition | Plasma | Urine | Cerebrospinal Fluid (CSF) |
| Room Temperature (20-25°C) | Significant degradation expected within hours. | Prone to degradation; acidification can slow this process. | Significant changes can occur rapidly; process immediately. |
| Refrigerated (4°C) | Relatively stable for up to 48 hours. | Stable for up to 48 hours, especially if acidified. | Should be processed or frozen as soon as possible. |
| Frozen (-20°C) | Stable for several weeks to months. | Stable for several weeks to months. | Stable for several weeks to months. |
| Ultra-Low Freezer (-80°C) | Recommended for long-term storage. Stable for years.[2] | Recommended for long-term storage. Stable for years. | Recommended for long-term storage. Stable for years. |
| Freeze-Thaw Cycles | Each cycle can cause degradation. Avoid more than three cycles. | Each cycle can cause degradation. Aliquoting is crucial. | Prone to degradation with each cycle. |
Experimental Protocols
Protocol: Assessment of MHPG Stability in Plasma
This protocol outlines a general procedure for conducting a stability study of MHPG in plasma samples.
1. Sample Preparation and Spiking:
-
Pool drug-free human plasma to create a homogenous matrix.
-
Prepare a stock solution of MHPG in a suitable solvent (e.g., methanol).
-
Spike the pooled plasma with the MHPG stock solution to a known concentration (e.g., 10 ng/mL).
-
Gently mix and allow it to equilibrate for 30 minutes at 4°C.
-
Aliquot the spiked plasma into multiple polypropylene cryovials.
2. Stability Time Points and Conditions:
-
Time Zero (T0): Immediately process and analyze a set of aliquots to establish the baseline MHPG concentration.
-
Storage Conditions:
-
Room Temperature (25°C): Store aliquots and analyze at 2, 4, 8, and 24 hours.
-
Refrigerated (4°C): Store aliquots and analyze at 24, 48, and 72 hours.
-
Frozen (-20°C): Store aliquots and analyze at 1, 2, 4, and 12 weeks.
-
Ultra-Low Freezer (-80°C): Store aliquots and analyze at 3, 6, 12, and 24 months.
-
-
Freeze-Thaw Stability:
-
Subject a set of aliquots to one, two, three, and five freeze-thaw cycles. A freeze-thaw cycle consists of freezing the sample at -80°C for at least 24 hours and then thawing it to room temperature unassisted.
-
3. Sample Analysis (HPLC-ECD):
-
Extraction:
-
To 500 µL of plasma sample, add an internal standard.
-
Precipitate proteins by adding 1 mL of ice-cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer, methanol, and an ion-pairing agent (e.g., octane sulfonic acid), with the pH adjusted to be acidic (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Electrochemical detector with a glassy carbon working electrode. Set the potential to an appropriate oxidative voltage (e.g., +0.75 V).
-
4. Data Analysis:
-
Calculate the concentration of MHPG at each time point and condition relative to the T0 concentration.
-
MHPG is considered stable if the mean concentration is within ±15% of the baseline concentration.
Visualizations
Norepinephrine Metabolism to MHPG and VMA.
Recommended workflow for MHPG sample handling.
Troubleshooting logic for inaccurate MHPG results.
References
common interferences in Methoxyhydroxyphenylglycol HPLC analysis
Welcome to the technical support center for Methoxyhydroxyphenylglycol (MHPG) HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of MHPG.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues you may encounter during your MHPG HPLC analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My MHPG peak is showing significant tailing. What are the potential causes and how can I fix it?
-
Answer: Peak tailing for MHPG, a common issue in reversed-phase HPLC, can arise from several factors. One primary cause is the interaction of the analyte with active silanol groups on the silica-based column packing material. To address this, consider the following solutions:
-
Mobile Phase pH Adjustment: MHPG has a pKa of approximately 9.9. Ensure your mobile phase pH is at least 2 pH units below this value to keep MHPG protonated and minimize secondary interactions with silanols.
-
Use of an Ion-Pairing Agent: Adding an ion-pairing agent, such as octanesulfonic acid, to the mobile phase can improve peak shape by forming a neutral complex with MHPG.
-
Column Choice: Employing a column with end-capping or a polar-embedded stationary phase can shield the silanol groups and reduce tailing.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
-
Question: My MHPG peak is fronting. What could be the reason?
-
Answer: Peak fronting is less common than tailing but can occur due to column overload, especially with highly efficient columns. It can also be a result of injecting the sample in a solvent stronger than the mobile phase. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase conditions.
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my MHPG peak is shifting between injections. What should I check?
-
Answer: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase. Here are some troubleshooting steps:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to shifting retention times. For gradient elution, ensure the pump's proportioning valves are functioning correctly.
-
Column Equilibration: Insufficient column equilibration between injections, especially after a gradient run, is a common cause of retention time drift. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes).
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Pump Performance: Check for leaks in the pump and ensure a stable flow rate. Fluctuations in pump pressure can indicate air bubbles or a failing pump seal.
-
Issue 3: Interfering Peaks and Co-elution
-
Question: I am observing an interfering peak that co-elutes with my MHPG peak. How can I identify and resolve this?
-
Answer: Co-elution with endogenous compounds or drug metabolites is a significant challenge in MHPG analysis. Here’s how you can approach this problem:
-
Identify the Interference: If you suspect a particular drug, you can inject a standard of that drug and its major metabolites to see if their retention times match the interfering peak. Common interfering substances can include other catecholamine metabolites or certain medications. For instance, metabolites of the antihypertensive drug labetalol have been reported to interfere with catecholamine analysis.[1]
-
Optimize Chromatographic Selectivity:
-
Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile or methanol) percentage or the pH of the mobile phase can alter the selectivity and help separate the co-eluting peaks.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) can provide different selectivity and resolve the interference.
-
-
Sample Preparation: Employing a more selective sample preparation technique, such as solid-phase extraction (SPE) with a specific sorbent, can help remove the interfering compound before HPLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common detector used for MHPG analysis and why?
A1: The most common detector for MHPG analysis is the electrochemical detector (ECD). MHPG is an electroactive compound, meaning it can be oxidized at a specific potential. ECD offers high sensitivity and selectivity for the detection of MHPG in complex biological matrices like plasma and urine, where concentrations are often very low.
Q2: How can I improve the sensitivity of my MHPG assay?
A2: To improve sensitivity, you can:
-
Optimize the potential of the electrochemical detector.
-
Use a pre-concentration step in your sample preparation, such as solid-phase extraction (SPE).
-
Ensure your mobile phase is free of contaminants that can contribute to baseline noise.
-
Use a high-purity water and HPLC-grade solvents.[2]
Q3: What are the best practices for sample collection and storage to ensure MHPG stability?
A3: MHPG is susceptible to degradation. For optimal stability:
-
Blood/Plasma: Collect blood in chilled tubes containing EDTA as an anticoagulant. Separate plasma by centrifugation at low temperatures as soon as possible. Store plasma samples at -80°C until analysis.
-
Urine: Collect urine in containers with a preservative such as hydrochloric acid (HCl) to lower the pH and inhibit bacterial growth. Store urine samples at -20°C or lower.
-
Avoid repeated freeze-thaw cycles for all samples.
Experimental Protocols
Below are detailed methodologies for MHPG analysis in human plasma and urine.
Protocol 1: MHPG Analysis in Human Plasma using HPLC-ECD
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add an internal standard (e.g., iso-MHPG).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute MHPG with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-ECD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 0.1 M sodium phosphate, 0.1 mM EDTA, 1 mM octanesulfonic acid, and 10% methanol, adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode. Set the potential to +0.75 V.
-
Protocol 2: MHPG Analysis in Human Urine using HPLC-ECD
-
Sample Preparation (Hydrolysis and Extraction):
-
Thaw frozen urine samples.
-
To 1 mL of urine, add an internal standard and 100 µL of 1 M HCl.
-
Heat the sample at 90°C for 30 minutes to hydrolyze MHPG conjugates.
-
Cool the sample and adjust the pH to 6.0 with NaOH.
-
Perform a liquid-liquid extraction with 5 mL of ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC-ECD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: 0.05 M sodium acetate, 0.02 M citric acid, 1 mM sodium 1-heptanesulfonate, and 5% acetonitrile, adjusted to pH 4.0.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 50 µL.
-
Electrochemical Detector: Set the potential to +0.80 V.
-
Quantitative Data
The following table summarizes typical performance characteristics of an HPLC-ECD method for MHPG analysis in human plasma.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery from SPE | > 90% |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 8% |
Visualizations
Norepinephrine Metabolism Pathway
The following diagram illustrates the metabolic pathway of norepinephrine to its major metabolite, MHPG. This pathway involves the enzymes Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).
Caption: Metabolic pathway of norepinephrine to MHPG.
Troubleshooting Workflow for MHPG HPLC Analysis
This workflow provides a logical approach to diagnosing and resolving common issues in MHPG HPLC analysis.
Caption: A logical workflow for troubleshooting common MHPG HPLC issues.
References
Technical Support Center: Optimizing MHPG Extraction Efficiency from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-methoxy-4-hydroxyphenylglycol (MHPG) from complex biological matrices such as plasma and urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting MHPG from biological samples?
A1: The two most common and effective methods for extracting MHPG from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between these methods depends on factors such as the desired purity of the sample, the volume of the sample, and the required throughput.
Q2: How should biological samples be handled and stored to ensure MHPG stability?
A2: Proper handling and storage of samples are critical to prevent the degradation of MHPG. It is recommended to collect blood samples in tubes containing an anticoagulant like EDTA. Plasma should be separated by centrifugation as soon as possible. Urine samples should be collected in sterile containers. To minimize enzymatic degradation, samples should be kept on ice immediately after collection and stored at -80°C for long-term stability. It is also important to avoid repeated freeze-thaw cycles.
Q3: Is derivatization necessary for MHPG analysis?
A3: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary. MHPG is a polar and non-volatile compound, and derivatization increases its volatility and thermal stability, making it suitable for GC analysis.
Q4: How can matrix effects be minimized during MHPG analysis?
A4: Matrix effects, which can interfere with the accurate quantification of MHPG, can be minimized through efficient sample cleanup. This is achieved by optimizing either LLE or SPE protocols. Using a stable isotope-labeled internal standard, such as MHPG-d4, is also crucial for correcting matrix effects and variations during sample preparation and analysis, which ensures high accuracy and precision.[1]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | Improper cartridge conditioning. | Ensure the cartridge is conditioned with the appropriate solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample. |
| Sample pH not optimal for retention. | Adjust the sample pH to ensure MHPG is in a form that will be retained by the sorbent. | |
| Inappropriate elution solvent. | Use an elution solvent strong enough to disrupt the interaction between MHPG and the sorbent. The pH of the eluting solvent may also need to be adjusted. | |
| Sample loading flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction between MHPG and the sorbent. | |
| Poor Reproducibility | Inconsistent sample pretreatment. | Standardize the sample pretreatment protocol, including pH adjustment and the addition of internal standards. |
| Variable flow rates during extraction. | Use a vacuum manifold or automated system to ensure consistent flow rates for all samples. | |
| Cartridge bed drying out. | Do not allow the SPE cartridge bed to dry out between conditioning, sample loading, and washing steps, unless specified by the protocol. | |
| High Background/ Interference | Inadequate washing of the sorbent. | Optimize the wash step with a solvent that is strong enough to remove interferences but does not elute the MHPG. |
| Co-elution of interfering compounds. | Adjust the composition of the elution solvent to be more selective for MHPG. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Suggested Solution | | :--- | :--- | | Low Recovery | Incorrect solvent polarity. | Select an extraction solvent with a polarity that is optimized for MHPG. Ethyl acetate is a commonly used solvent. | | | Suboptimal pH of the aqueous phase. | Adjust the pH of the sample to ensure MHPG is in a neutral form to facilitate its transfer to the organic phase. | | | Incomplete phase separation. | Centrifuge the sample to achieve a clear separation between the aqueous and organic layers. | | | Insufficient mixing. | Vortex the sample for a sufficient amount of time to ensure thorough mixing of the two phases. | | Emulsion Formation | High concentration of surfactants in the sample. | Centrifuge the sample at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help to break up emulsions. | | Poor Reproducibility | Inconsistent extraction volumes. | Use calibrated pipettes to ensure accurate and consistent volumes of sample and extraction solvent. | | | Variable mixing times and intensity. | Standardize the vortexing time and speed for all samples. |
Quantitative Data Summary
The following tables summarize quantitative data for MHPG extraction from plasma and urine using SPE and LLE, providing a comparison of their efficiency.
Table 1: Solid-Phase Extraction (SPE) of MHPG
| Biological Matrix | SPE Sorbent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Human Plasma | Oasis MAX | >90 | - | - | [2] |
| Human Plasma | - | >97 | 0.2 ng/mL | 0.5 ng/mL | [3] |
| Human Urine | - | 89.4 - 102.9 | 0.3 µg/L | 1.0 µg/L | [4] |
Table 2: Liquid-Liquid Extraction (LLE) of MHPG and Similar Analytes
| Biological Matrix | Extraction Solvent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Human Plasma | - | >80 | - | - | [5] |
| Human Urine | Ethyl Acetate | >80 | - | - | [5] |
| Human Urine | - | 77.4 | - | - | [6] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of MHPG from Human Plasma
This protocol is adapted from a method utilizing Oasis MAX cartridges.[2]
1. Materials:
-
Oasis MAX (30 mg, 1 mL) SPE cartridges
-
Methanol
-
Aqueous citrate buffer (pH 3.0)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
2. Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add an appropriate internal standard.
-
Precipitate proteins by adding a suitable solvent and centrifuge.
-
Collect the supernatant for SPE.
3. SPE Cartridge Conditioning:
-
Place the Oasis MAX SPE cartridges on the SPE manifold.
-
Condition the cartridges by passing 1 mL of methanol through them.
-
Equilibrate the cartridges by passing 1 mL of aqueous citrate buffer (pH 3.0) through them. Do not allow the sorbent to dry.
4. Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned cartridge at a slow, consistent flow rate (approximately 1 drop per second).
5. Washing:
-
Wash the cartridge with 1 mL of the aqueous citrate buffer to remove unbound interfering substances.
-
Dry the sorbent under vacuum for 5-10 minutes.
6. Elution:
-
Elute the MHPG from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid) into a clean collection tube.
7. Sample Finalization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your analytical method (e.g., HPLC or LC-MS/MS).
Detailed Protocol for Liquid-Liquid Extraction (LLE) of MHPG from Human Urine
1. Materials:
-
Ethyl acetate
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium chloride (NaCl) (optional)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
Transfer 1 mL of the urine supernatant to a clean centrifuge tube.
-
Add an appropriate internal standard.
-
Acidify the sample by adding a small volume of HCl to adjust the pH to approximately 2-3.
3. Extraction:
-
Add 3 mL of ethyl acetate to the acidified urine sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
4. Phase Separation:
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers. If an emulsion persists, add a small amount of NaCl and centrifuge again.
5. Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
6. Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your analytical method.
Visualizations
Norepinephrine Metabolism to MHPG
The following diagram illustrates the metabolic pathway of norepinephrine to MHPG. Norepinephrine is metabolized by two main enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][7][8]
General Experimental Workflow for MHPG Extraction
This diagram outlines the general workflow for extracting MHPG from biological samples for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dispersive micro solid phase extraction of glibenclamide from plasma, urine, and wastewater using a magnetic molecularly imprinted polymer followed by its determination by a high-performance liquid chromatography-photodiode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Methoxyhydroxyphenylglycol (MHPG) SPE Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of Methoxyhydroxyphenylglycol (MHPG) during Solid-Phase Extraction (SPE).
Troubleshooting Low MHPG Recovery
Low recovery of MHPG during SPE is a common issue that can arise from several factors throughout the extraction process. Systematically investigating each step is crucial for identifying and resolving the problem.
FAQs and Troubleshooting Guide
Q1: Where is my MHPG being lost? My final recovery is significantly lower than expected.
A1: To pinpoint the stage of MHPG loss, it is essential to collect and analyze the fractions from each step of the SPE procedure: the sample load flow-through, the wash fraction(s), and the final elution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low MHPG recovery in SPE.
Q2: My MHPG is in the sample load flow-through. How can I improve its retention on the SPE sorbent?
A2: Loss of MHPG during the loading step indicates that it is not effectively binding to the sorbent. Consider the following factors:
-
Sorbent Selection: MHPG is a relatively polar molecule. A standard C18 reversed-phase sorbent may not provide adequate retention. Consider using a more polar-retentive phase, such as a hydrophilic-lipophilic balanced (HLB) polymer or a mixed-mode cation exchange (MCX) sorbent.
-
Sample pH: The pH of your sample is critical for ensuring MHPG is in a state that will bind to the sorbent. For reversed-phase and HLB sorbents, adjust the sample pH to be at least 2 pH units below the pKa of MHPG's most acidic proton (phenolic hydroxyl group, pKa ~9.9) to ensure it is neutral. For cation exchange, the sample pH should be adjusted to at least 2 pH units below the pKa of any basic functional groups to ensure a positive charge.
-
Sample Solvent: If your sample is dissolved in a solvent with a high organic content, MHPG may have a higher affinity for the solvent than the sorbent. Dilute your sample with a weaker, more polar solvent like water or an appropriate buffer.
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Flow Rate: A high flow rate during sample loading can prevent sufficient interaction between MHPG and the sorbent. Try decreasing the flow rate to allow for better retention.
-
Column Overloading: Ensure the mass of MHPG and other matrix components does not exceed the capacity of the SPE cartridge. If you suspect overloading, consider using a cartridge with a larger sorbent mass or diluting the sample.
Q3: I'm losing my MHPG during the wash step. What should I do?
A3: Analyte loss during the wash step suggests that the wash solvent is too strong, prematurely eluting the MHPG.
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Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try reducing it to 5% or 10%.
-
Wash Solvent pH: Maintain the pH of the wash solvent to be the same as the loading solution to ensure MHPG remains in its retained form.
Q4: My MHPG is not present in the load or wash fractions, but the recovery in the final eluate is still low. What is happening?
A4: This scenario suggests that the MHPG is retained on the sorbent but is not being efficiently eluted.
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Elution Solvent Strength: Your elution solvent may be too weak to disrupt the interactions between MHPG and the sorbent. Increase the strength of the elution solvent by increasing the percentage of organic solvent or by using a stronger solvent (e.g., acetonitrile instead of methanol).
-
Elution Solvent pH: The pH of the elution solvent is crucial for disrupting the retention mechanism. For reversed-phase and HLB, increasing the pH above the pKa of MHPG can ionize it, reducing its retention. For cation exchange, a high pH or the addition of a counter-ion is necessary to neutralize the charge and elute the analyte.
-
Insufficient Elution Volume: You may not be using a sufficient volume of elution solvent to completely elute the MHPG from the sorbent. Try increasing the elution volume or performing a second elution and analyzing it separately to see if more MHPG is recovered.
-
Irreversible Binding: In some cases, MHPG may be irreversibly binding to the sorbent. This can sometimes be mitigated by changing the sorbent type.
Quantitative Data Summary
The following table summarizes expected recovery data for MHPG using different SPE protocols. Note that actual recoveries may vary depending on the specific sample matrix and experimental conditions.
| SPE Protocol Type | Sorbent | Sample Matrix | Typical MHPG Recovery (%) | Reference |
| Hydrophilic-Lipophilic Balanced (HLB) | Polymeric | Plasma | > 85% | [1] |
| Mixed-Mode (RP/Anion Exchange) | Polymeric | Plasma | > 90% | [2] |
| Mixed-Mode (Weak Cation Exchange) | Polymeric | Plasma, Urine | High and reproducible | [3] |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: MHPG Extraction from Plasma using Hydrophilic-Lipophilic Balanced (HLB) SPE[1]
This protocol is suitable for the extraction of MHPG from plasma samples.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an appropriate internal standard.
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Precipitate proteins by adding a suitable agent.
-
-
SPE Cartridge Conditioning:
-
Condition a 30 mg, 1 mL HLB SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the MHPG from the cartridge with 1 mL of methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Protocol 2: MHPG and VMA Extraction from Plasma using Mixed-Mode (Reversed-Phase/Strong Anion Exchange) SPE[2]
This protocol is designed for the simultaneous extraction of MHPG and vanillylmandelic acid (VMA) from plasma.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode reversed-phase/strong anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg, 1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Perform a wash step to remove interferences. The specific wash solution will depend on the properties of the interferences to be removed.
-
-
Elution:
-
Elute MHPG and VMA from the cartridge with a suitable elution solvent. For a mixed-mode sorbent, this may involve a change in both solvent strength and pH.
-
-
Post-Elution:
-
Evaporate the eluate and reconstitute for analysis.
-
Protocol 3: General C18 SPE Protocol for Mass Spectrometry Analysis[5]
This is a general protocol that can be adapted for MHPG, particularly after optimizing the sample pH.
-
Sample Pre-treatment:
-
Reconstitute the sample in up to 1 mL of 0.1-0.5% trifluoroacetic acid (TFA).
-
Ensure the sample pH is <3.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 3 mL of 90/10 methanol/water with 0.1% TFA.
-
-
Equilibration:
-
Equilibrate the cartridge with 2 mL of 0.1% TFA in water.
-
-
Sample Loading:
-
Load the sample slowly (approximately 1 drop/second).
-
-
Washing (Desalting):
-
Wash the cartridge with 1 mL of 5% methanol/water with 0.1% TFA.
-
-
Elution:
-
Elute the analyte with 1 mL of 50/50 acetonitrile/water with 0.1% TFA.
-
-
Post-Elution:
-
Dry the eluate and reconstitute for MS analysis.
-
Visualization of SPE Workflow
The following diagram illustrates the general steps involved in a solid-phase extraction protocol.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
Navigating the Matrix: A Technical Support Hub for MHPG Quantification by LC-MS/MS
For researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of 3-methoxy-4-hydroxyphenylglycol (MHPG), minimizing matrix effects is a critical step to ensure data accuracy and reliability. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during analysis.
Troubleshooting Guide: Common Issues in MHPG Quantification
This guide addresses specific problems that may arise during the LC-MS/MS analysis of MHPG, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Actions |
| Poor Reproducibility and Inaccurate Results | Variable Matrix Effects: Inconsistent ion suppression or enhancement across different sample batches.[1] | - Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of MHPG will co-elute and experience similar matrix effects, allowing for reliable normalization. - Optimize Sample Preparation: Ensure a consistent and robust sample cleanup protocol is in place to remove interfering matrix components. |
| Low Signal Intensity or "Ion Suppression" | Co-elution of Interfering Compounds: Matrix components, such as phospholipids, eluting at the same time as MHPG can compete for ionization, reducing the MHPG signal.[1] Suboptimal Ionization Source Conditions: Inefficient desolvation or ionization of MHPG. | - Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate MHPG from interfering peaks. - Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences. - Optimize MS Source Parameters: Adjust parameters such as gas flows, temperature, and voltages to maximize the MHPG signal. |
| High Signal Intensity or "Ion Enhancement" | Co-eluting Compounds that Enhance Ionization: Certain matrix components can facilitate the ionization of MHPG, leading to artificially high readings. | - Improve Chromatographic Separation: As with ion suppression, separating MHPG from these enhancing compounds is key. - Utilize a SIL-IS: The SIL-IS will also be subject to ion enhancement, providing a means for accurate correction. |
| Non-linear Calibration Curves | Matrix Effects Varying with Concentration: The impact of the matrix may not be consistent across the calibration range. | - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for matrix effects. - Employ a SIL-IS: This is often the most effective way to correct for non-linearity caused by matrix effects. |
| Peak Tailing or Splitting | Column Contamination or Degradation: Buildup of matrix components on the analytical column. Inappropriate Mobile Phase pH: MHPG may exist in multiple ionic forms. | - Implement Column Washing: Use a robust column wash step after each injection or batch. - Use a Guard Column: Protect the analytical column from strongly retained matrix components. - Adjust Mobile Phase pH: Ensure the pH is appropriate to maintain MHPG in a single, well-defined ionic state. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in MHPG quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification. Given the complexity of biological matrices like plasma and urine where MHPG is often measured, matrix effects are a significant challenge.
Q2: How can I determine if my MHPG assay is suffering from matrix effects?
A2: A common method is the post-extraction spike analysis. This involves comparing the peak area of MHPG spiked into an extracted blank matrix sample with the peak area of MHPG in a neat solvent solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[1]
Q3: What is the best sample preparation technique to minimize matrix effects for MHPG?
A3: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity.
-
Dilute-and-Shoot: This is the simplest method, suitable for relatively clean matrices like urine, but may not be sufficient for more complex matrices like plasma.
-
Protein Precipitation (PPT): A common technique for plasma samples, but it may not effectively remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but can be more labor-intensive.
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for removing a wide range of interferences and concentrating the analyte. Weak cation exchange (WCX) SPE is particularly effective for catecholamines and their metabolites.[2]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is highly recommended to use a SIL-IS, such as MHPG-d3, in all quantitative LC-MS/MS assays for MHPG. A SIL-IS is the most effective way to compensate for matrix effects and variability in sample preparation and instrument response, as it behaves nearly identically to the unlabeled MHPG.
Q5: Can I use a structural analog as an internal standard instead of a SIL-IS?
A5: While a structural analog can be used, it is not ideal. It may not have the same chromatographic retention time or ionize with the same efficiency as MHPG, and therefore may not accurately correct for matrix effects that are specific to the elution time of MHPG.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different sample preparation methods used in the analysis of catecholamine metabolites. While specific data for MHPG may vary, this provides a general comparison.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Interpretation |
| Protein Precipitation (PPT) | >80% | 50-80% (Suppression) | High recovery but significant matrix effects are common. |
| Liquid-Liquid Extraction (LLE) | 70-90% | 80-95% (Suppression) | Good recovery with reduced matrix effects compared to PPT. |
| Solid-Phase Extraction (SPE) | >85% | >90% (Minimal Effect) | High recovery and the most effective at minimizing matrix effects. |
Note: Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. Values closer to 100% indicate less matrix effect.
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" for MHPG-Sulfate in Human Urine
This protocol is a simplified approach for cleaner matrices.
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Dilution and Internal Standard Spiking: Dilute 50 µL of urine with 1 mL of ammonium formate buffer. Add the MHPG stable isotope-labeled internal standard.
-
Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for MHPG in Human Plasma
This protocol is recommended for complex matrices to ensure a clean extract.
-
Sample Pre-treatment: To 500 µL of plasma, add the MHPG stable isotope-labeled internal standard.
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of loading buffer (e.g., 100 mM ammonium acetate, pH 6.0).
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute MHPG with 1 mL of 5% formic acid in methanol.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters for MHPG Analysis
-
LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute MHPG, followed by a wash and re-equilibration step.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
MHPG: Precursor ion (Q1) m/z 185.1 -> Product ion (Q3) m/z 167.1
-
MHPG-d3 (IS): Precursor ion (Q1) m/z 188.1 -> Product ion (Q3) m/z 170.1
-
-
Collision Energy: This needs to be optimized for the specific instrument but is typically in the range of 10-20 eV.
Visualizing Workflows and Concepts
Caption: A logical workflow for troubleshooting matrix effects in MHPG quantification.
Caption: A typical sample preparation workflow for MHPG analysis in plasma.
References
addressing variability in Methoxyhydroxyphenylglycol assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Methoxyhydroxyphenylglycol (MHPG) assay results.
Frequently Asked Questions (FAQs)
Q1: What is MHPG and why is it measured?
A1: 3-Methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine in the central nervous system. Its measurement in biological fluids like urine, plasma, and cerebrospinal fluid is often used as an index of central noradrenergic system activity.[1] Altered MHPG levels have been studied in various neuropsychiatric disorders, including depression and anxiety.[2][3]
Q2: What are the common assay methods for MHPG, and what are their key differences?
A2: The most common methods for MHPG quantification are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
-
HPLC-ECD offers high sensitivity and is a standard method for the separation and quantification of MHPG in biological samples.[4][5]
-
GC-MS is considered a reference method due to its high specificity and accuracy, though it can be more complex.[6]
-
ELISA kits are also available, offering a higher throughput format, but may be susceptible to cross-reactivity and matrix effects.[7][8]
Q3: What are the most critical pre-analytical factors that can introduce variability in MHPG results?
A3: Pre-analytical factors are a major source of variability in MHPG measurements.[9] Key factors include:
-
Sample Collection and Handling: The timing of sample collection is crucial, as some analytes show circadian variation.[9][10] For plasma, the choice of anticoagulant (e.g., EDTA) is important.[11]
-
Patient/Subject Preparation: Diet, medication, stress levels, and physical activity can significantly influence MHPG levels.[2][9][12] For instance, certain medications like fluoxetine can increase norepinephrine release and thus affect MHPG levels.[13]
-
Sample Storage: Samples should be stored at -20°C to -80°C to ensure stability.[11] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[7][14]
Q4: How important is an internal standard in MHPG assays?
A4: The use of an internal standard, particularly a deuterated one like MHPG-d4 in LC-MS/MS methods, is crucial.[11] It helps to correct for variations during sample preparation, matrix effects, and instrument response, thereby ensuring higher accuracy and precision in quantification.[11]
Troubleshooting Guides
Variability in MHPG assay results can often be traced to specific steps in the experimental process. Below are troubleshooting tables for common issues encountered with ELISA and HPLC-based assays.
ELISA Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Insufficient washing.[15][16] | Increase the number of wash steps or the soaking time for each wash. Ensure complete removal of residual wash buffer by tapping the plate on absorbent paper.[4][16] |
| Non-specific binding of antibodies.[15] | Use a compatible blocking buffer and ensure adequate incubation time.[15] | |
| Substrate solution exposed to light or contaminated.[7] | Store substrate solution in the dark. Use fresh, uncontaminated substrate for each assay.[7] | |
| Incubation times are too long or temperatures are too high.[17] | Strictly adhere to the incubation times and temperatures specified in the protocol.[15] | |
| Low or No Signal | Reagents not at room temperature before use.[7][17] | Allow all reagents and samples to equilibrate to room temperature for at least 20-30 minutes before starting.[8][17] |
| Inactive reagents (expired or improperly stored).[7] | Check the expiration dates of all kit components. Ensure the kit has been stored at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term).[7] | |
| Insufficient incubation times. | Ensure adherence to the protocol's recommended incubation periods.[15] | |
| Incorrect preparation of standard or working solutions.[18] | Double-check all calculations and dilutions. Prepare fresh standard solutions for each experiment.[7] | |
| High Variability Between Replicates | Inaccurate pipetting.[19][20] | Ensure pipettes are properly calibrated. Use consistent pipetting technique, including pre-wetting the tip.[20] |
| "Edge effects" due to uneven temperature or evaporation.[15][20] | Seal plates properly during incubation. Avoid using the outer wells of the plate if edge effects are persistent.[16][20] | |
| Incomplete mixing of reagents in wells. | Gently tap the plate after adding reagents to ensure thorough mixing.[18] | |
| Poor Standard Curve | Improper dilution of the standard.[18] | Prepare serial dilutions carefully and accurately. Use fresh dilutions for each assay.[7] |
| Pipetting errors.[18] | Use calibrated pipettes and consistent technique. | |
| Incorrect curve fitting. | Use the appropriate regression model as recommended by the kit manufacturer.[18] |
HPLC Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Use a guard column. If the main column is contaminated, wash it according to the manufacturer's instructions or replace it. |
| Incompatible mobile phase pH. | Ensure the mobile phase pH is appropriate for the analyte and column type. | |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Variable Retention Times | Fluctuation in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Changes in column temperature. | Use a column oven to maintain a consistent temperature.[3] | |
| Pump malfunction (inconsistent flow rate). | Check the HPLC pump for leaks and ensure it is delivering a steady flow rate. | |
| Low Signal/Sensitivity | Incorrect detector settings. | Optimize the electrochemical detector's potential for MHPG.[3] |
| Degradation of MHPG in the sample. | Ensure proper sample storage (-80°C) and minimize time between preparation and analysis.[11] Consider adding an antioxidant like ascorbic acid to standards and solvents.[14] | |
| Poor extraction recovery. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure.[3][5] | |
| High Baseline Noise | Contaminated mobile phase or HPLC system. | Use high-purity solvents and filter the mobile phase. Flush the system thoroughly. |
| Air bubbles in the detector. | Degas the mobile phase and purge the pump and detector. | |
| Electrode surface is dirty (electrochemical detector). | Clean or polish the electrode according to the manufacturer's instructions. |
Quantitative Data Summary
Assay performance can be assessed by its precision and linearity. Below are typical performance characteristics reported for MHPG assays.
Table 1: Assay Precision for MHPG Quantification
| Assay Type | Metric | Coefficient of Variation (%CV) | Reference |
| HPLC-ECD (Urine) | Intra-assay | 4.0% | [1] |
| HPLC-ECD (Urine) | Inter-assay | 5.0% | [1] |
| GC (Urine) | Intra-assay | 4.6% | [6] |
| GC (Urine) | Inter-assay | 14.3% | [6] |
| HPLC-ECD (Plasma) | Repeatability | < 3.3% | [3] |
| HPLC-ECD (Plasma) | Intermediate Precision | < 3.8% | [3] |
Table 2: Linearity of MHPG Assays
| Assay Type | Matrix | Linearity Range | Reference |
| HPLC-ECD | Plasma | 0.5 - 50 ng/mL | [3] |
| HPLC with Coulometric Detection | Brain Tissue | 0.05 - 100 pmol | [21] |
| ELISA | Serum/Plasma | Varies by kit | [7] |
Key Experimental Protocols
Protocol 1: Sample Collection and Initial Processing
Proper sample handling from the outset is critical to minimize pre-analytical variability.[9][22]
Plasma Collection:
-
Collect whole blood into tubes containing an anticoagulant such as EDTA.[11]
-
Centrifuge the blood sample to separate the plasma from blood cells.
-
Carefully transfer the supernatant (plasma) to a clean, labeled cryovial.
-
Immediately freeze and store the plasma samples at -80°C until analysis to ensure stability.[11]
Urine Collection:
-
For studies requiring measurement of total MHPG excretion over time, a 24-hour urine collection is often necessary.
-
During collection, the urine should be kept refrigerated or on ice to prevent degradation of analytes.
-
After collection, measure and record the total volume.
-
Thoroughly mix the entire 24-hour sample, then transfer aliquots into labeled cryovials for storage.
-
Store urine aliquots at -20°C to -80°C until analysis.[11]
Protocol 2: General Workflow for MHPG Analysis by LC-MS/MS
This protocol outlines a general procedure for sample preparation and analysis. Specific parameters such as column type, mobile phase composition, and mass spectrometer settings should be optimized for your specific instrumentation.
-
Sample Thawing: Thaw frozen plasma or urine samples at room temperature.[11]
-
Vortexing: Vortex the samples to ensure they are homogenous before proceeding.[11]
-
Dilution: In a microcentrifuge tube, dilute the sample with an appropriate buffer (e.g., for urine, dilute 50 µL of urine with 1 mL of ammonium formate buffer).[11]
-
Internal Standard Spiking: Add a known concentration of a deuterated internal standard (e.g., MHPG-d4) to each sample, standard, and quality control.[11]
-
Mixing and Centrifugation: Vortex the mixture thoroughly. Centrifuge the sample to pellet any particulate matter.[11]
-
Transfer: Transfer the clear supernatant to an autosampler vial for analysis.[11]
-
LC-MS/MS Analysis:
-
LC System: Use a standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly suitable for separation.[11]
-
Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[11]
-
Elution: Employ a gradient elution program to ensure the separation of MHPG from other matrix components.[11]
-
Mass Spectrometer: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode for quantification.[11]
-
Visualizations
Caption: Metabolic pathway of norepinephrine to its key metabolites, including MHPG.
Caption: A generalized workflow for MHPG analysis from sample collection to data interpretation.
Caption: A decision tree to diagnose the root cause of high variability in MHPG assay results.
References
- 1. A simplified routine assay for urinary 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of diet on urinary MHPG excretion in depressed patients and normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methodological issues in the measurement of urinary MHPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. assaygenie.com [assaygenie.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mft.nhs.uk [mft.nhs.uk]
- 11. benchchem.com [benchchem.com]
- 12. laviedulabo.fr [laviedulabo.fr]
- 13. فلوکستین - ویکیپدیا، دانشنامهٔ آزاد [fa.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 16. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. biomatik.com [biomatik.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Rapid HPLC assay with coulometric detection for norepinephrine and 3-methoxy-4-hydroxyphenylglycol in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Navigating Methoxyhydroxyphenylglycol (MHPG) Measurement in Limited Sample Volumes: A Technical Support Center
For researchers, scientists, and drug development professionals, accurate measurement of Methoxyhydroxyphenylglycol (MHPG), a major metabolite of norepinephrine, is crucial for understanding central noradrenergic activity. However, experiments are often constrained by the availability of only limited sample volumes. This technical support center provides a comprehensive guide to protocol refinement, troubleshooting, and frequently asked questions to ensure reliable MHPG quantification even with minimal sample material.
Frequently Asked Questions (FAQs)
Q1: What is the minimum sample volume required for MHPG measurement?
The minimum sample volume depends on the chosen analytical method. Enzyme-Linked Immunosorbent Assays (ELISA) often require the smallest volumes, with some commercially available kits needing as little as 10 µL of sample.[1] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be adapted for small volumes, typically in the range of 25-50 µL of plasma or diluted urine.[2][3]
Q2: Which analytical method is most suitable for limited sample volumes?
Each method has its advantages. ELISA kits are generally user-friendly and require minimal sample, making them a good option for high-throughput screening.[1][4] HPLC-ECD offers high sensitivity for the detection of electrochemically active compounds like MHPG.[5][6] LC-MS/MS provides the highest specificity and sensitivity, allowing for the accurate quantification of MHPG even in complex biological matrices.[7][8] The choice will depend on the specific research question, available equipment, and the required level of sensitivity and specificity.
Q3: How should I store my samples to ensure MHPG stability?
For long-term storage, it is recommended to store plasma, serum, and other biological fluids at -80°C to prevent degradation of MHPG.[2][9] Avoid repeated freeze-thaw cycles as this can affect the integrity of the analyte.[9]
Q4: Can I measure both free and conjugated MHPG?
Yes. To measure total MHPG, a hydrolysis step using enzymes like glusulase, sulfatase, or glucuronidase is required to convert the conjugated forms (sulfate and glucuronide) to free MHPG before analysis.[10] The measurement of unconjugated MHPG can be performed directly after sample extraction.[3]
Troubleshooting Guide
This guide addresses common issues encountered during MHPG measurement in limited sample volumes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal (All Methods) | Insufficient sample volume. | Ensure the sample volume meets the minimum requirement for the assay. If necessary, consider methods that allow for smaller volumes. |
| MHPG degradation due to improper storage. | Review sample storage conditions. Ensure samples were consistently stored at -80°C and freeze-thaw cycles were minimized.[9] | |
| Inefficient extraction of MHPG from the sample matrix. | Optimize the extraction protocol. For liquid-liquid extraction, ensure proper phase separation. For solid-phase extraction (SPE), check the conditioning, loading, washing, and elution steps. | |
| High Background Signal (ELISA) | Insufficient washing. | Increase the number of wash steps or the volume of wash buffer to remove unbound reagents. |
| Non-specific binding. | Use a blocking buffer to minimize non-specific binding to the microplate wells. | |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile techniques to avoid contamination. | |
| Poor Peak Shape or Resolution (HPLC) | Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent concentration to improve peak shape and separation from interfering compounds. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11] | |
| Presence of interfering substances in the sample. | Improve the sample cleanup procedure using techniques like solid-phase extraction (SPE) to remove matrix components.[12] | |
| Signal Suppression or Enhancement (LC-MS/MS) | Matrix effects from co-eluting endogenous compounds. | Optimize the chromatographic separation to separate MHPG from interfering matrix components.[13] |
| Employ a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[13] | ||
| Use a stable isotope-labeled internal standard (e.g., MHPG-d4) to compensate for matrix effects.[2] | ||
| High Variability Between Replicates | Inconsistent sample preparation. | Ensure precise and consistent pipetting and handling throughout the sample preparation process. Automation can improve reproducibility.[13] |
| Bubbles in microplate wells (ELISA) or injector (HPLC/LC-MS). | Carefully inspect for and remove any bubbles before reading the plate or starting the injection sequence. |
Experimental Protocols & Workflows
MHPG Signaling Pathway
MHPG is a key metabolite in the norepinephrine signaling pathway. Understanding this pathway is essential for interpreting MHPG measurement data.
Caption: Norepinephrine metabolism to MHPG and VMA.
General Experimental Workflow for MHPG Measurement
This diagram outlines the general steps involved in MHPG analysis, from sample collection to data interpretation.
Caption: General workflow for MHPG measurement.
Detailed Protocol: MHPG Measurement by Competitive ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[4][9][14] Always refer to the specific kit manual for detailed instructions.
Materials:
-
MHPG ELISA Kit (containing pre-coated microplate, standards, biotin-labeled antibody, HRP-streptavidin, wash buffer, TMB substrate, and stop solution)
-
Biological sample (e.g., plasma, serum, 10-50 µL)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Biotin-Labeled Antibody Addition: Immediately add 50 µL of biotin-labeled antibody working solution to each well.
-
Incubation: Cover the plate and incubate for 45-60 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
HRP-Streptavidin Addition: Add 100 µL of HRP-streptavidin working solution to each well.
-
Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: Calculate the MHPG concentration in the samples by comparing their OD values to the standard curve.
Caption: Competitive ELISA workflow for MHPG measurement.
Detailed Protocol: MHPG Measurement by LC-MS/MS
This protocol provides a general procedure for MHPG analysis in urine, adaptable for small volumes.[2][7]
Materials:
-
Urine sample (50 µL)
-
MHPG-d4 (internal standard)
-
Ammonium formate buffer
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
In a microcentrifuge tube, dilute 50 µL of urine with 1 mL of ammonium formate buffer.
-
Add a known concentration of the MHPG-d4 internal standard.
-
Vortex thoroughly.
-
Centrifuge to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC System: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Optimize a gradient program to separate MHPG from matrix components.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode for MHPG sulfate or positive mode for free MHPG.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Optimize precursor and product ion transitions for both MHPG and MHPG-d4.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of MHPG to MHPG-d4 against the concentration of the standards.
-
Determine the concentration of MHPG in the samples from the standard curve.
-
Caption: LC-MS/MS workflow for MHPG measurement in urine.
References
- 1. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of unconjugated 3-methoxy-4-hydroxyphenylglycol by liquid chromatography for monitoring inhibition of monoamine oxidase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fn-test.com [fn-test.com]
- 5. jasco.hu [jasco.hu]
- 6. jasco.hu [jasco.hu]
- 7. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. assaygenie.com [assaygenie.com]
- 10. A simplified routine assay for urinary 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Enhancing Methoxyhydroxyphenylglycol (MHPG) Detection in Plasma
Welcome to the technical support center for the sensitive detection of Methoxyhydroxyphenylglycol (MHPG) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting MHPG in plasma?
A1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are generally considered the most sensitive methods for MHPG detection in plasma.[1][2] HPLC-ECD, particularly with a coulometric detector, offers high sensitivity by directly measuring the electrochemical oxidation of MHPG.[1] LC-MS/MS provides high selectivity and sensitivity through specific mass transitions of the analyte.[2]
Q2: How can I improve the recovery of MHPG from plasma samples?
A2: Optimizing your sample preparation protocol is crucial for high recovery. Solid-phase extraction (SPE) is a highly effective technique for extracting MHPG from plasma, with some methods reporting recovery rates greater than 90%.[3] A two-step SPE procedure or the use of specific cartridges like mixed-mode reversed-phase - strong anion exchange can yield high recovery and clean extracts.[1][3] Another approach is a simple liquid-liquid extraction with ethyl acetate followed by back-extraction into an aqueous phase, which has shown recovery rates of 55-60%.[4]
Q3: What are the expected concentrations of MHPG in human plasma?
A3: MHPG levels in plasma can vary among individuals. In healthy adults, the daytime plasma MHPG level has been reported to be around 2.98 ± 0.66 ng/mL.[5] Another study reported a mean value of 5.4 ± 2.3 ng/mL for total MHPG in a cohort of 109 healthy individuals.[6] It's important to establish a baseline for your specific study population.
Q4: How should I store plasma samples to ensure MHPG stability?
A4: While the provided search results do not contain specific long-term stability data for MHPG in plasma, general best practices for metabolite analysis suggest storing plasma samples at -80°C to minimize degradation. For any quantitative study, it is recommended to perform your own stability tests under your specific storage conditions.
Troubleshooting Guides
Issue 1: Low Signal or No MHPG Peak Detected
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | 1. Verify SPE/LLE Protocol: Ensure correct cartridge conditioning, sample loading, washing, and elution steps are followed. Check for appropriate solvent polarities and pH. 2. Evaluate Recovery: Spike a known amount of MHPG standard into a blank plasma sample and process it alongside your study samples to calculate the extraction recovery. A low recovery (<70%) indicates a need for protocol optimization. |
| MHPG Degradation | 1. Sample Handling: Keep plasma samples on ice during processing to minimize enzymatic activity. 2. Storage Conditions: Confirm that samples have been consistently stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Instrumental Issues (HPLC-ECD) | 1. Electrode Fouling: Clean the electrochemical detector cell and electrodes according to the manufacturer's instructions. 2. Incorrect Potential: Optimize the oxidation potential for MHPG. A common starting point is around +0.7 V. |
| Instrumental Issues (LC-MS/MS) | 1. Ion Suppression: The plasma matrix can suppress the ionization of MHPG. Improve sample cleanup using a more rigorous SPE protocol or dilute the sample. Infuse a standard solution of MHPG post-column to assess for ion suppression in the region where MHPG elutes. 2. Incorrect MRM Transitions: Verify the precursor and product ion masses for MHPG. Optimize the collision energy for maximum signal intensity. |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | 1. Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases. 2. Blank Runs: Inject a solvent blank to identify any contaminating peaks originating from the system or solvents. |
| Matrix Effects | 1. Improve Sample Cleanup: Employ a more selective SPE cartridge or add a washing step with a solvent of intermediate polarity to remove more interfering compounds. 2. Optimize Chromatography: Adjust the mobile phase gradient or composition to achieve better separation of MHPG from interfering peaks. |
| Carryover | 1. Injector Cleaning: Implement a needle wash step with a strong organic solvent between injections. 2. Blank Injection: Inject a blank solvent after a high-concentration sample to check for carryover. |
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for MHPG detection in plasma.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Extraction Recovery (%) | Reference |
| HPLC-ECD | 0.2 µg/L (0.2 ng/mL) | Not Reported | 55-60 | [4] |
| HPLC-ECD (Coulometric) | 0.2 ng/mL | 0.5 ng/mL | >97 | [1] |
| HPLC with Fluorescence Detection | < 1 ng/mL | Not Reported | Not Applicable (direct injection after hydrolysis) | [6] |
| HPLC with Fluorescence Detection | Not Reported | 0.2 ng/mL (for calibration curve) | >90 | [3] |
Experimental Protocols
Protocol 1: High-Sensitivity MHPG Detection by HPLC-ECD
This protocol is based on a method with high extraction recovery and sensitivity.[1]
1. Sample Preparation (Solid-Phase Extraction):
- Protein Precipitation: To 1 mL of plasma, add 20 µL of 70% perchloric acid. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
- SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
- Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
- Elution: Elute MHPG with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-ECD Analysis:
- HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of phosphate buffer (e.g., 50 mM, pH 3.0), methanol (e.g., 10%), and an ion-pairing agent (e.g., 0.2 mM sodium octyl sulfate).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 20 µL.
- Detector: Coulometric electrochemical detector with a working electrode potential set to +0.7 V.
Visualizations
Caption: Workflow for MHPG sample preparation from plasma using protein precipitation and solid-phase extraction.
Caption: Troubleshooting logic for low or no MHPG signal in plasma analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast analysis of catecholamine metabolites MHPG and VMA in human plasma by HPLC with fluorescence detection and a novel SPE procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of unconjugated 3-methoxy-4-hydroxyphenylglycol by liquid chromatography for monitoring inhibition of monoamine oxidase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid non-enzymatic HPLC determination of total MHPG in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background noise in electrochemical detection of MHPG
Troubleshooting Guides & FAQs for Reducing Background Noise
This guide provides researchers, scientists, and drug development professionals with targeted solutions to common issues encountered during the electrochemical detection of 3-methoxy-4-hydroxyphenylglycol (MHPG), a key metabolite of norepinephrine. High background noise can obscure analyte peaks, leading to inaccurate quantification and reduced sensitivity.[1] By systematically addressing the sources of noise, you can significantly improve the quality and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in an HPLC-ECD system?
A1: Background noise in HPLC-ECD can be broadly categorized into issues stemming from the HPLC system and the electrochemical detector (ECD) itself.
-
HPLC System: The most frequent causes include contaminated or improperly prepared mobile phase, dissolved gases forming microbubbles, inconsistent pump performance (pulsations), a contaminated or degraded column, and temperature fluctuations.[1][2][3]
-
Electrochemical Detector (ECD): Common issues include a dirty or passivated electrode surface, instability in the applied potential, air bubbles in the flow cell, and external electronic interference from nearby lab equipment.[4]
-
Sample Matrix: Complex biological samples can contain endogenous compounds that are electroactive at the same potential as MHPG, leading to high background and interfering peaks.[5]
Q2: How can I distinguish between chemical noise (from the HPLC) and electronic noise (from the ECD)?
A2: A simple "stop flow test" can help isolate the source of the noise.[4] While the system is running and the baseline is noisy, stop the HPLC pump.
-
If the noise level significantly decreases, the problem is likely related to the HPLC system (e.g., pump, mobile phase, column).[4]
-
If the noise level remains high after stopping the flow, the issue is likely with the ECD electronics, the flow cell, or external electrical interference.[4] A subsequent "dummy cell test," which replaces the flow cell with a test resistor, can further confirm if the ECD electronics are the source.[4]
Q3: My baseline is showing a regular, rhythmic pulse. What is the first thing I should check?
A3: A regular, pulsating baseline that often coincides with the pump strokes is a classic sign of pump-related issues or dissolved air in the mobile phase.[2][6] First, ensure your mobile phase is thoroughly degassed using an in-line degasser, helium sparging, or vacuum filtration.[3] If the problem persists, it may indicate a faulty pump check valve or worn pump seals that require servicing.[2]
Q4: Can my sample preparation method contribute to a high background signal?
A4: Absolutely. Biological matrices like plasma and brain tissue are complex and contain many compounds that can interfere with MHPG detection.[5] Insufficient sample cleanup can lead to co-eluting substances that oxidize at the electrode, creating a high, noisy background.[7] Protein precipitation followed by a solid-phase extraction (SPE) step is often necessary to isolate MHPG and remove potential interferences.[8][9]
Troubleshooting Guides
Problem 1: High, Irregular, or Spiky Baseline Noise
-
Question: My chromatogram shows a random, high-frequency, and "fuzzy" baseline. What are the likely causes and how can I fix it?
-
Answer: This type of noise is often caused by air bubbles, contamination, or detector cell issues.
| Potential Cause | Solution | Citation |
| Air in the System | Ensure the mobile phase is continuously and thoroughly degassed. Check for loose fittings throughout the system that could introduce air. An in-line degasser is highly recommended. | [2][6] |
| Contaminated Mobile Phase | Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents and reagents. Filter the mobile phase through a 0.45 µm filter before use. | [2] |
| Dirty Detector Flow Cell | Flush the flow cell with a strong solvent like methanol or isopropanol. If necessary, clean the cell according to the manufacturer's instructions (e.g., with 1N nitric acid, but never HCl). | [10] |
| Contaminated HPLC Column | Use a guard column to protect your analytical column. If contamination is suspected, flush the column with a strong solvent. If noise persists, the column may be degraded and require replacement. | [1][2] |
| External Electrical Noise | Ensure the ECD is properly grounded. If possible, plug it into a dedicated circuit and move other high-power equipment (e.g., centrifuges, heaters) away. Using a Faraday cage can also shield the detector. | [4] |
Problem 2: Baseline Drifting or Waving (Cyclic Noise)
-
Question: My baseline is not flat; it's steadily rising or falling, or it has a slow, wave-like pattern. What should I do?
-
Answer: Baseline drift or regular oscillations are typically related to temperature instability, poor column equilibration, or inconsistent mobile phase composition.
| Potential Cause | Solution | Citation |
| Temperature Fluctuations | Use a thermostatted column compartment to maintain a stable temperature for both the column and the mobile phase before it enters the detector. Insulate tubing between the column and detector. | [3][6] |
| Insufficient Column Equilibration | When using a new mobile phase, allow sufficient time for the column to equilibrate. This can take 10-20 column volumes or more, especially with ion-pairing reagents. | [10] |
| Inconsistent Mobile Phase Mixing | If using a gradient or mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase (isocratic) can help diagnose this issue. | [6] |
| Strongly Retained Contaminants | Late-eluting compounds from previous injections can appear as very broad peaks, mimicking a rising baseline. Implement a column wash step with a strong solvent between runs. | [10] |
Problem 3: Poor Signal-to-Noise Ratio for MHPG Peak
-
Question: I can see my MHPG peak, but it's small and sits on a high or noisy background, making integration difficult. How can I improve this?
-
Answer: This requires optimizing both the chromatographic separation and the electrochemical detection parameters to enhance MHPG's signal while minimizing the background.
| Potential Cause | Solution | Citation |
| Co-elution with Interferences | Optimize the mobile phase to improve separation. Adjust the pH, organic modifier (e.g., acetonitrile, methanol) percentage, or the concentration of an ion-pairing agent. | [11][12] |
| Suboptimal Detector Potential | The applied potential may be too high, causing the oxidation of interfering compounds. Perform a hydrodynamic voltammogram (HDV) by injecting MHPG standards at various potential settings. Select the potential at the start of the plateau for the MHPG signal, which provides good sensitivity while minimizing background current. A potential of +0.78 V has been used successfully. | |
| Inefficient Sample Cleanup | Improve your sample preparation protocol. Use solid-phase extraction (SPE) to selectively isolate MHPG and remove matrix components. A multi-step extraction may be required for complex samples like urine. | [8][13] |
| Deteriorating Detector Lamp | In some ECDs, a lamp is used. A deteriorating lamp can lead to reduced intensity and increased noise. Check the lamp's performance and replace it if necessary. | [6] |
Data Presentation
Table 1: Impact of Mobile Phase Optimization on Analyte Separation This table summarizes general principles for adjusting mobile phase components to resolve analytes from interferences.
| Parameter Adjustment | Effect on Retention Time (Reversed-Phase) | Purpose in MHPG Analysis |
| Increase Organic Modifier % (e.g., Acetonitrile) | Decreases retention time for MHPG and most interferences. | To shorten run times and elute strongly retained compounds faster. |
| Decrease Organic Modifier % | Increases retention time for MHPG and most interferences. | To improve resolution between MHPG and early-eluting polar interferences. |
| Adjust pH | Affects the retention of ionizable compounds. Keeping mobile phase pH at least 1.5 units away from an analyte's pKa provides stable retention. | To selectively shift the retention time of acidic or basic interferences away from the neutral MHPG peak. |
| Add/Increase Ion-Pair Reagent (e.g., OSA) | Increases retention of oppositely charged analytes. | Can be used to retain charged interferences, moving them away from the MHPG peak. |
Table 2: Quantitative Performance Data for MHPG Detection This table provides examples of detection limits and precision from published methods, illustrating achievable performance with optimized protocols.
| Parameter | Value | Matrix | Detection Method | Citation |
| Limit of Detection (LOD) | 0.2 ng/mL | Plasma | HPLC with Coulometric ED | [8] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | Plasma | HPLC with Coulometric ED | [8] |
| Limit of Detection (LOD) | 0.5 ng/mL | Plasma | HPLC with Amperometric ED | [14] |
| Within-Day Precision (CV) | < 3.2% | Plasma | HPLC with Coulometric ED | [8] |
| Day-to-Day Precision (CV) | < 4.3% | Plasma | HPLC with Coulometric ED | [8] |
| Within-Run Precision (CV) | 1.8% | Urine | HPLC with Amperometric ED | [13] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting MHPG from biological fluids to reduce matrix interference.
-
Sample Pre-treatment: For plasma or serum, precipitate proteins by adding an equal volume of ice-cold 0.1 M perchloric acid. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[15] For urine, enzymatic hydrolysis with β-glucuronidase may be required to measure total MHPG.[16]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with one column volume of methanol followed by one column volume of HPLC-grade water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1-2 column volumes of water or a low-percentage organic solvent mixture) to remove salts and polar interferences.
-
Elution: Elute MHPG from the cartridge using a stronger solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for injection into the HPLC system.
Protocol 2: Optimization of ECD Potential (Hydrodynamic Voltammogram)
This procedure helps determine the ideal applied potential for maximizing the MHPG signal-to-noise ratio.
-
Prepare Standard: Prepare a standard solution of MHPG at a concentration that will give a robust signal.
-
Set Initial Potential: Set the ECD to a low potential where MHPG is not expected to oxidize (e.g., +0.40 V).
-
Inject and Record: Make several injections of the MHPG standard at this potential and record the peak height or area.
-
Increase Potential: Increase the potential in small increments (e.g., 0.05 V steps).
-
Repeat Injections: At each new potential setting, repeat the injections and record the peak response.
-
Plot Data: Plot the peak response (current) versus the applied potential. The resulting curve is the hydrodynamic voltammogram.
-
Select Optimal Potential: The ideal potential is typically on the "plateau" of the curve, where the signal is maximal and stable. Choosing a potential at the beginning of this plateau often provides the best signal-to-noise ratio by minimizing the oxidation of compounds that require a higher potential.[14]
Visualizations
Caption: A logical workflow for diagnosing the source of background noise.
Caption: Standard workflow for MHPG analysis from sample to result.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Too much noise on my baseline - Antec Scientific [antecscientific.com]
- 5. A New Method for Identifying Neurotransmitters and Their Metabolites [thermofisher.com]
- 6. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 7. Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. Improved liquid-chromatographic determination of 3-methoxy-4-hydroxyphenylethyleneglycol in urine with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chiral analysis of 3-methoxy-4-hydroxyphenylglycol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Methoxyhydroxyphenylglycol (MHPG) as a Biomarker for MAO-A Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 3-methoxy-4-hydroxyphenylglycol (MHPG) as a pharmacodynamic biomarker for Monoamine Oxidase-A (MAO-A) inhibition. It offers an objective comparison with alternative biomarkers, supported by experimental data, to inform study design and interpretation in clinical and preclinical research.
Introduction to MHPG and MAO-A Inhibition
Monoamine oxidase (MAO) is a critical enzyme in the metabolism of monoamine neurotransmitters.[1] It exists in two isoforms, MAO-A and MAO-B, with distinct substrate specificities.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for the treatment of depression and other neurological disorders.[1]
In the metabolic pathway of norepinephrine, MAO-A catalyzes the initial deamination step, leading to the formation of 3,4-dihydroxyphenylglycol (DHPG).[2] DHPG is subsequently O-methylated by catechol-O-methyltransferase (COMT) to form MHPG.[2] Therefore, inhibition of MAO-A is expected to decrease the production of both DHPG and MHPG. MHPG is the major metabolite of norepinephrine in the brain, and its levels in plasma and urine are considered to reflect central noradrenergic activity.[2][3][4]
MHPG as a Biomarker for MAO-A Inhibition: Supporting Evidence
The utility of MHPG as a biomarker for MAO-A inhibition is supported by studies demonstrating a significant reduction in its levels following the administration of MAO-A inhibitors.
A study investigating the effects of the reversible MAO-A inhibitor moclobemide in depressed patients found a significant mean reduction in plasma MHPG levels of 46% after four weeks of treatment.[5] This reduction in MHPG was also associated with clinical improvement, particularly in anxiety and somatic symptoms.[5]
Similarly, treatment with the irreversible MAO inhibitor phenelzine has been shown to cause significant reductions in urinary MHPG excretion in depressed patients.[6]
Comparison of MHPG with Alternative Biomarkers
The validation of a biomarker requires a thorough comparison with existing alternatives. The primary alternatives to MHPG for assessing MAO-A inhibition are 3,4-dihydroxyphenylglycol (DHPG) and platelet MAO activity.
MHPG vs. DHPG
DHPG is the direct downstream product of MAO-A action on norepinephrine and is a sensitive indicator of intraneuronal norepinephrine metabolism.[2]
| Biomarker | MAO-A Inhibitor | % Reduction (Plasma) | % Reduction (Urine) | Key Considerations |
| MHPG | Moclobemide (reversible) | 46%[5] | Not Reported | Reflects both central and peripheral norepinephrine metabolism.[2] |
| DHPG | Moclobemide (reversible) | Not Reported | Not Reported | Primarily reflects intraneuronal norepinephrine metabolism.[2] |
| MHPG | Phenelzine (irreversible) | Not Reported | Significant Reduction[6] | |
| Platelet MAO-B | Phenelzine (irreversible) | Significant Reduction[6] | Not Applicable | Reflects MAO-B activity, which may not directly correlate with central MAO-A inhibition.[7] |
Table 1: Comparison of Biomarker Response to MAO-A Inhibitors. This table summarizes the reported percentage reduction in MHPG and platelet MAO-B activity following treatment with MAO-A inhibitors. Data for DHPG reduction with these specific inhibitors in a comparative setting was not available in the reviewed literature.
MHPG vs. Platelet MAO Activity
Platelet MAO activity is a long-established peripheral biomarker for MAO inhibition. However, platelets primarily contain the MAO-B isoform.[7] While some MAO inhibitors are non-selective, for those targeting MAO-A, platelet MAO-B activity may not accurately reflect the extent of inhibition of the intended target in the central nervous system.
A study comparing the effects of the selective MAO-A inhibitor moclobemide found no significant change in platelet MAO activity, while plasma MHPG levels were substantially reduced.[5][7] This highlights the specificity of MHPG as a biomarker for MAO-A inhibition. Conversely, the non-selective irreversible MAO inhibitor phenelzine significantly reduces both urinary MHPG and platelet MAO activity.[6]
Experimental Protocols
Accurate measurement of MHPG is crucial for its use as a biomarker. The most common method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Protocol for Plasma MHPG Measurement by HPLC-ECD
1. Sample Preparation:
- Collect whole blood in chilled tubes containing EDTA.
- Centrifuge at 4°C to separate plasma.
- To 1 mL of plasma, add an internal standard (e.g., iso-MHPG).
- Precipitate proteins by adding perchloric acid, followed by centrifugation.
- The supernatant is then subjected to solid-phase extraction for purification and concentration of MHPG.
2. HPLC-ECD Analysis:
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier like methanol or acetonitrile. The mobile phase also contains an ion-pairing agent (e.g., octyl sodium sulfate) to improve retention of the analytes.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: An electrochemical detector with a glassy carbon working electrode is used. The potential is set to an oxidative voltage that is optimal for MHPG detection (e.g., +0.7 to +0.8 V).
- Quantification: The concentration of MHPG in the sample is determined by comparing the peak area of MHPG to that of the internal standard and referencing a standard curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the norepinephrine metabolism pathway and the logical workflow for validating MHPG as a biomarker.
Caption: Norepinephrine Metabolism Pathway.
Caption: MHPG Biomarker Validation Workflow.
Conclusion and Future Directions
The available evidence strongly supports the use of MHPG as a robust and specific biomarker for assessing the pharmacodynamic activity of MAO-A inhibitors. Its levels in plasma and urine consistently decrease in response to MAO-A inhibition, and these changes can be correlated with clinical outcomes.
Compared to DHPG, MHPG reflects both central and peripheral norepinephrine metabolism. In comparison to platelet MAO activity, MHPG offers superior specificity for MAO-A, the primary target for many antidepressant drugs.
Future research should focus on a direct head-to-head comparison of plasma MHPG and DHPG responses to a range of reversible and irreversible MAO-A inhibitors in the same study cohort. Furthermore, validating the correlation between peripheral MHPG levels and central MAO-A occupancy using advanced imaging techniques like Positron Emission Tomography (PET) would provide the most definitive evidence for its utility as a central nervous system biomarker.
References
- 1. mdpi.com [mdpi.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]
- 5. Effects of monoamine oxidase A inhibition on plasma biogenic amine metabolites in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet MAO inhibition, urinary MHPG, and leukocyte beta-adrenergic receptors in depressed patients treated with phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A clinical study of the selective MAO-A-inhibitor moclobemide (Ro 11-1163): a comparison of 2 different dosages with particular reference to platelet MAO-activity and urinary MHPG-excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxyhydroxyphenylglycol (MHPG): A Comparative Analysis in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Methoxy-4-hydroxyphenylglycol (MHPG), the primary metabolite of norepinephrine in the brain, across various patient populations. MHPG levels in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine are often utilized as an index of central noradrenergic activity. Alterations in these levels have been associated with several neuropsychiatric and neurodegenerative disorders. This document summarizes key findings, presents quantitative data, and outlines the experimental methodologies used for MHPG determination.
Comparative Analysis of MHPG Levels
The concentration of MHPG has been investigated in a range of patient populations, most notably in individuals with depressive disorders and Alzheimer's disease. The data, primarily from foundational studies in the field, suggest distinct patterns of MHPG levels in these conditions compared to healthy controls.
MHPG in Depressive Disorders
Studies have explored MHPG levels in patients with major depressive disorder, with some research differentiating between unipolar and bipolar depression. While findings have not always been consistent, a general trend has been observed.
Table 1: Comparative MHPG Levels in Patients with Depressive Disorders and Healthy Controls
| Patient Population | Biological Matrix | MHPG Concentration (Mean ± SD/SEM) | Reference |
| Unipolar Depressed | Urine | 1.79 ± 0.11 mg/day | [1] |
| Bipolar I Depressed | Urine | 1.44 ± 0.10 mg/day | [1] |
| Healthy Controls | Urine | 1.85 ± 0.12 mg/day | [1] |
| Depressive Spectrum Disease | Urine | 1655 ± 90 µ g/day | [2] |
| Non-Depressive Spectrum Disease | Urine | 1965 ± 174 µ g/day | [2] |
| Depressed Patients | Plasma | Significantly lower than controls | [3] |
| Healthy Controls | Plasma | - | [3] |
Note: Direct comparison between studies should be made with caution due to variations in patient populations, analytical methods, and sample sizes.
MHPG in Alzheimer's Disease
In the context of Alzheimer's disease, research has indicated alterations in central noradrenergic activity, which is reflected in CSF MHPG levels.
Table 2: Comparative CSF MHPG Levels in Patients with Alzheimer's Disease and Healthy Controls
| Patient Population | MHPG Concentration (Mean ± SD) | Reference |
| Advanced Alzheimer's Disease | Significantly higher than controls | [4] |
| Moderate Alzheimer's Disease | No significant difference from controls | [4] |
| Healthy Controls | - | [4] |
Norepinephrine Metabolism and MHPG Formation
MHPG is a product of the enzymatic degradation of norepinephrine. Understanding this pathway is crucial for interpreting the significance of MHPG levels. The metabolic cascade involves several key enzymes, primarily monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Caption: Norepinephrine Metabolism to MHPG.
Experimental Protocols for MHPG Measurement
The quantification of MHPG in biological samples requires sensitive and specific analytical methods. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
Representative Experimental Workflow
The general workflow for MHPG analysis involves sample collection, preparation, chromatographic separation, and detection.
Caption: A representative experimental workflow for MHPG analysis.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
-
Sample Preparation:
-
For total MHPG, samples (plasma, urine, or CSF) are subjected to enzymatic (e.g., using glucuronidase/sulfatase) or acid hydrolysis to deconjugate MHPG conjugates.
-
Proteins are precipitated using an acid such as perchloric acid.
-
MHPG is then extracted from the supernatant using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like ethyl acetate.
-
The extracted sample is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An aqueous buffer (e.g., phosphate or citrate buffer) at an acidic pH, mixed with an organic modifier like methanol or acetonitrile.
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Electrochemical Detection:
-
An electrochemical detector with a glassy carbon working electrode is used.
-
The potential of the working electrode is set at an oxidative potential (e.g., +0.75 V) to detect the electroactive MHPG molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
Similar to HPLC, samples undergo hydrolysis and extraction.
-
The extracted MHPG is then derivatized to increase its volatility for gas chromatography. Common derivatizing agents include pentafluoropropionic anhydride (PFPA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Gas Chromatographic Conditions:
-
Column: A capillary column (e.g., DB-5ms) is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure the separation of MHPG from other components.
-
-
Mass Spectrometry:
-
The mass spectrometer is operated in either electron impact (EI) or chemical ionization (CI) mode.
-
Selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized MHPG.
-
Conclusion
The comparative analysis of MHPG in different patient populations reveals its potential as a biomarker for altered noradrenergic function in neuropsychiatric and neurodegenerative disorders. While historical data provides a valuable foundation, there is a clear need for contemporary, large-scale studies that directly compare MHPG levels across a wider range of patient populations using standardized, validated analytical methods. Such research will be instrumental in further elucidating the role of the noradrenergic system in various pathologies and in the development of targeted therapeutic interventions. The detailed experimental protocols provided in this guide offer a framework for researchers to build upon in their pursuit of a deeper understanding of MHPG's significance in health and disease.
References
- 1. Disposition and metabolism of MHPG in humans: application to studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Methoxyhydroxyphenylglycol (MHPG) Quantification by ELISA and LC-MS
For researchers, scientists, and drug development professionals investigating sympathoadrenal activity, the accurate measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine, is crucial. The two most prominent analytical methods for MHPG quantification are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Methodologies at a Glance
ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based immunoassay technique that utilizes the principle of competitive binding. In a typical MHPG ELISA, MHPG present in a sample competes with a fixed amount of enzyme-labeled MHPG for binding to a limited number of specific antibodies coated on a microplate. The resulting signal is inversely proportional to the concentration of MHPG in the sample.
LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method separates MHPG from other components in a complex biological sample, followed by its ionization and detection based on its specific mass-to-charge ratio, allowing for highly specific and sensitive quantification.
Performance Characteristics: A Comparative Analysis
The choice between ELISA and LC-MS for MHPG quantification often involves a trade-off between throughput, cost, and analytical rigor. While ELISA offers a simpler, higher-throughput, and more cost-effective solution, LC-MS provides superior specificity and accuracy. The following table summarizes the key performance characteristics compiled from various MHPG ELISA kit manuals and a validated LC-MS/MS method for monoamine metabolites, including MHPG.
| Performance Metric | MHPG ELISA Kits (Typical Values) | LC-MS/MS Method |
| Sensitivity (LLOQ) | 0.066 - 0.094 ng/mL | 0.0553 - 0.2415 ng/mL (for a panel of metabolites)[1][2] |
| Detection Range | 0.156 - 10 ng/mL | Not explicitly stated for MHPG alone |
| Precision (Intra-assay CV%) | < 8% - 10% | 0.24 - 9.36% (for a panel of metabolites)[1][2] |
| Precision (Inter-assay CV%) | < 10% - 15% | 0.85 - 9.67% (for a panel of metabolites)[1][2] |
| Accuracy (Recovery %) | 82 - 100% (in plasma) | 73.37 - 116.63% (in blood)[1][2] |
| **Linearity (R²) ** | Not typically specified in kit manuals | 0.9959 - 0.9994 (for a panel of metabolites)[1][2] |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules. | Very high, based on chromatographic retention time and specific mass fragmentation. |
| Sample Volume | ~50 µL | ~100 µL of blood[1][2] |
| Throughput | High (96-well plate format) | Lower (sequential sample analysis) |
| Cost per Sample | Lower | Higher |
Note: Data for ELISA is aggregated from multiple commercial kit manuals. LC-MS/MS data is from a study on the simultaneous determination of a panel of monoamine neurotransmitters and metabolites and represents the range for the entire panel, not MHPG specifically.
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of MHPG using a competitive ELISA and a generic LC-MS/MS method.
Methoxyhydroxyphenylglycol (MHPG) Competitive ELISA Protocol
This protocol is a generalized representation based on commercially available competitive ELISA kits.
-
Sample Preparation:
-
Serum: Allow whole blood to clot at room temperature for 30 minutes to 2 hours. Centrifuge at 1,000 x g for 15-20 minutes. Collect the supernatant.
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. Collect the plasma fraction.
-
Store samples at -20°C or -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Immediately add 50 µL of Biotin-labeled MHPG to each well.
-
Cover the plate and incubate for 45-60 minutes at 37°C.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Wash the plate 5 times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
Calculate the MHPG concentration by comparing the optical density of the samples to the standard curve.
-
This compound (MHPG) LC-MS/MS Protocol
This protocol is a generalized representation based on a published method for the analysis of monoamine metabolites.[1][2]
-
Sample Preparation:
-
To 100 µL of blood or plasma, add an internal standard (e.g., a stable isotope-labeled MHPG).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 analytical column.
-
Perform a gradient elution using a mobile phase typically consisting of an aqueous component with a modifier (e.g., 0.2% formic acid in water) and an organic component (e.g., methanol).[2]
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source, typically operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for MHPG and its internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.
-
-
Visualizing the Methodologies
To further clarify the experimental processes and the basis of comparison, the following diagrams illustrate the workflows for MHPG analysis by ELISA and LC-MS, as well as the logical flow of a cross-validation study.
References
Methoxyhydroxyphenylglycol (MHPG) as a Biomarker in Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The role of the norepinephrine (NE) system in the pathophysiology of depression and the mechanism of action of antidepressants has been a central focus of psychiatric research for decades. 3-Methoxy-4-hydroxyphenylglycol (MHPG), the primary metabolite of norepinephrine in the brain, has been extensively investigated as a potential biomarker to aid in the diagnosis, subtyping, and prediction of treatment response in major depressive disorder (MDD). This guide provides a comparative analysis of key findings on the correlation between MHPG levels and clinical outcomes in depression, supported by experimental data and detailed methodologies.
Correlation of MHPG with Depression Severity and Subtypes
The relationship between MHPG levels and the presence or severity of depression is complex, with studies reporting varying results depending on the patient population and the biological matrix in which MHPG is measured.
A meta-analysis of 26 studies found no significant difference in cerebrospinal fluid (CSF) MHPG levels between patients with depressive disorder and healthy controls[1][2][3]. However, other studies have identified differences in specific subgroups of depressed patients. For instance, some research indicates that bipolar I depressed patients excrete less urinary MHPG than unipolar depressed patients[4][5]. In contrast, a study on plasma MHPG found significantly higher levels in patients with melancholia compared to those with nonmelancholic or dysthymic depression[6]. These discrepancies suggest that MHPG may not be a universal marker for depression but could have utility in differentiating clinical subtypes.
MHPG as a Predictor of Antidepressant Treatment Response
A significant body of research has focused on the potential of pre-treatment MHPG levels to predict a patient's response to different classes of antidepressants. The underlying hypothesis is that the baseline noradrenergic activity, as reflected by MHPG levels, may determine the efficacy of a drug that targets the norepinephrine system.
Several studies suggest that patients with lower baseline MHPG levels may respond better to antidepressants that primarily act on the noradrenergic system, such as desipramine, or to dual-acting agents like serotonin-norepinephrine reuptake inhibitors (SNRIs)[4][7]. Conversely, patients with higher pre-treatment MHPG levels might show a better response to selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine[7][8][9]. However, not all studies have confirmed these associations. For example, one study found no significant correlation between baseline urinary MHPG excretion and clinical response to amitriptyline[10]. Another study reported that while pre-treatment plasma MHPG predicted response to fluoxetine, it did not predict response to maprotiline[8].
The effect of antidepressant treatment on MHPG levels also appears to vary. Some studies have shown that SSRIs can decrease plasma MHPG levels in responders, while SNRIs may increase them[11]. This suggests that successful treatment with different antidepressants may lead to distinct changes in noradrenergic activity.
Data Summary: MHPG Levels and Clinical Outcomes in Depression
| Study Focus | Patient Population | MHPG Measurement | Key Findings | Reference |
| Depression Subtypes | 66 depressed (unipolar and bipolar I), 13 manic, 27 normal volunteers | Urinary MHPG | Bipolar I depressed patients had lower MHPG excretion (1.44 mg/day) compared to unipolar depressed patients (1.79 mg/day) and normal volunteers (1.85 mg/day). | [4] |
| Depression Subtypes | Large group of hospitalized depressed patients and normal controls | Urinary MHPG | Bipolar patients excreted significantly less MHPG than unipolar patients. | [5] |
| Depression vs. Controls | Meta-analysis of 26 studies | Cerebrospinal Fluid (CSF) MHPG | No significant difference in CSF MHPG levels between patients with depressive disorder and controls. | [1][2][3] |
| Treatment Prediction (TCAs) | 19 depressed patients treated with imipramine or desipramine | Urinary MHPG | A trend for low pre-treatment MHPG to be associated with a positive response. | [4] |
| Treatment Prediction (SSRIs vs. SNRIs) | Review of multiple studies | Plasma MHPG | Lower pre-treatment MHPG may predict response to noradrenergic/dual-acting agents; higher pre-treatment MHPG may predict response to serotonergic agents. | [7] |
| Treatment Prediction (SSRIs) | Depressed outpatients treated with fluoxetine or maprotiline | Plasma MHPG | Fluoxetine responders had significantly higher pre-treatment MHPG levels than non-responders. No difference for maprotiline. | [8] |
| Treatment Prediction (SNRIs vs. SSRIs) | Depressed patients treated with milnacipran or paroxetine | Plasma MHPG | Responders to milnacipran had lower pre-treatment MHPG, while responders to paroxetine had higher pre-treatment MHPG. | [9] |
| Treatment Response (Amitriptyline) | 18 depressed patients | Urinary MHPG | No significant correlation between baseline MHPG and clinical response to amitriptyline. | [10] |
| Treatment Response (Milnacipran) | 24 patients with Major Depression | Plasma MHPG | No correlation was found between the changes in plasma MHPG and the changes in HAMD scores after 4 weeks of treatment. | [12] |
| Longitudinal Changes | 16 patients with depressive spectrum disorder | Urinary MHPG | No change in low MHPG levels after 6 weeks of treatment, regardless of response, suggesting it may be a trait marker. | [13] |
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the results. Below are generalized protocols for the key experimental procedures.
Patient Selection and Clinical Assessment
-
Diagnosis: Patients are typically diagnosed with Major Depressive Disorder or Bipolar Disorder according to the criteria of the Diagnostic and Statistical Manual of Mental Disorders (DSM), often confirmed with structured clinical interviews.
-
Severity Assessment: The severity of depressive symptoms is quantified at baseline and at various time points during treatment using standardized rating scales. The most common scales are the Hamilton Rating Scale for Depression (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS)[12][14][15][16][17][18][19]. A response to treatment is often defined as a ≥ 50% reduction in the baseline score[11].
MHPG Measurement
-
Sample Collection: MHPG can be measured in urine, plasma, or cerebrospinal fluid (CSF). For urinary MHPG, 24-hour urine collections are often used to account for diurnal variations[4][20]. Plasma and CSF samples are collected via venipuncture and lumbar puncture, respectively.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a common and sensitive method for quantifying MHPG in biological samples[11][12][21]. Other methods that have been used include gas chromatography-mass spectrometry (GC-MS) and spectrophotometry[20].
Visualizing the Noradrenergic System and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Noradrenergic signaling and MHPG formation.
Caption: Typical experimental workflow for MHPG studies.
Conclusion
The existing body of research on MHPG's correlation with clinical outcomes in depression presents a mixed but promising picture. While MHPG is unlikely to be a simple, universal biomarker for depression, it holds potential as a tool for patient stratification and for predicting response to specific antidepressant treatments. The heterogeneity of findings underscores the biological complexity of major depressive disorder and highlights the need for well-controlled studies with standardized methodologies. Future research should focus on larger, prospectively designed studies that control for confounding variables and utilize robust analytical techniques to further elucidate the role of noradrenergic function in depression and its treatment.
References
- 1. Cerebrospinal fluid monoamine metabolite concentrations in depressive disorder: A meta-analysis of historic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.teikyo.jp [pure.teikyo.jp]
- 4. Urinary 3-methoxy-4-hydroxyphenylglycol and major affective disorders. A replication and new findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary MHPG in subgroups of depressed patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma MHPG in depressive disorders and relationship to the dexamethasone suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical response to antidepressant treatment and 3-methoxy-4-hydroxyphenylglycol levels: mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma free 3-methoxy-4-hydroxyphenylglycol predicts response to fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. longdom.org [longdom.org]
- 12. Plasma levels of interleukin-6 and 3-methoxy-4-hydroxyphenylglycol and treatment with milnacipran in major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Do low levels of MHPG in depressive spectrum patients normalize after successful treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urinary MHPG and clinical symptoms in patients with unipolar depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An analysis of correlations among four outcome scales employed in clinical trials of patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Hamilton Depression Rating Scale and Montgomery-Åsberg Depression Rating Scale: Baked Straight From a Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Patient Health Questionnaire-9 vs. the Hamilton Rating Scale for Depression in Assessing Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hamilton depression rating scale and montgomery–asberg depression rating scale in depressed and bipolar I patients: psychometric properties in a Brazilian sample - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relationship between the Hamilton Depression Rating Scale and the Montgomery-Asberg Depression Rating Scale in depressed elderly: a meta-analysis. [vivo.weill.cornell.edu]
- 20. Urinary 3-methoxy-4-hydroxyphenylglycol (MHPG) excretion in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Relationships of Cerebrospinal Fluid Monoamine Metabolite Levels With Clinical Variables in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Central vs. Peripheral Methoxyhydroxyphenylglycol Levels: A Comparative Guide for Researchers
An in-depth analysis of 3-methoxy-4-hydroxyphenylglycol (MHPG) concentrations in cerebrospinal fluid, plasma, and urine, providing researchers with comparative data and methodological insights for its use as a biomarker in neuroscience and drug development.
Introduction
3-Methoxy-4-hydroxyphenylglycol (MHPG) is the primary metabolite of norepinephrine (NE) in the brain and a significant metabolite in the peripheral nervous system.[1] As such, its measurement in various biological fluids is a critical tool for assessing central and peripheral noradrenergic activity. This guide provides a comprehensive comparison of MHPG levels in central nervous system (CNS) samples, specifically cerebrospinal fluid (CSF), versus peripheral samples, including plasma and urine. It aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to effectively utilize MHPG as a biomarker in their studies.
Quantitative Comparison of MHPG Levels
The concentration of MHPG varies significantly between central and peripheral compartments. The following table summarizes quantitative data from various studies, offering a comparative overview of MHPG levels in CSF, plasma, and urine. It is important to note that values can differ based on the analytical methods employed and the specific patient populations studied.
| Biological Fluid | MHPG Concentration (mean ± SD/SEM) | Subject Group | Reference |
| Cerebrospinal Fluid (CSF) | 24.08 ± 8.10 ng/mL | Orthopedic Patients (Control) | [2] |
| 9.8 ± 0.5 ng/mL | Alert Stroke Patients | [3] | |
| 14.6 ± 1.1 ng/mL | Obtunded Stroke Patients | [3] | |
| 7.9 ± 0.6 ng/mL | Control Patients | [3] | |
| Plasma | 21.16 ± 9.58 ng/mL | Orthopedic Patients (Control) | [2] |
| 5.7 ± 0.3 ng/mL | Stroke Patients (Survived) | [3] | |
| 11.7 ± 0.8 ng/mL | Stroke Patients (Died) | [3] | |
| Urine | 1.67 ± 0.65 µg/mg creatinine | Orthopedic Patients (Control) | [2] |
| 900 to 3,500 µg/24 hr | Normal Subjects | [4] | |
| 1.44 ± 0.10 mg/day | Bipolar I Depressed Patients | [5] | |
| 1.79 ± 0.11 mg/day | Unipolar Depressed Patients | [5] | |
| 2.11 ± 0.19 mg/day | Manic Patients | [5] | |
| 1.85 ± 0.12 mg/day | Normal Volunteers | [5] |
Key Findings from Comparative Studies
Several key themes emerge from the literature when comparing central and peripheral MHPG levels:
-
CSF MHPG as an Index of Central NE Turnover: MHPG synthesized in the CNS is the primary contributor to its levels in the CSF.[6] This makes CSF MHPG a valuable indicator of central noradrenergic activity.[7][8]
-
Correlation between CSF and Plasma MHPG: Studies have consistently demonstrated a significant positive correlation between MHPG concentrations in CSF and plasma.[2][3][6] This suggests an equilibrium between the two compartments, with MHPG readily crossing the blood-brain barrier.[8][9]
-
Higher MHPG Levels in CSF: Despite the strong correlation, MHPG concentrations are generally higher in the CSF than in plasma.[3][6][7] This is attributed to the continuous production of MHPG within the CNS.[6]
-
Plasma MHPG Reflects Both Central and Peripheral Contributions: While influenced by CNS MHPG, plasma levels also reflect norepinephrine metabolism from the peripheral sympathetic nervous system.
-
Urinary MHPG as a General Indicator: Urinary MHPG excretion provides a non-invasive measure of overall norepinephrine turnover. However, it does not distinguish between central and peripheral sources and can be influenced by factors such as physical activity and diet.[4] Studies have shown no significant correlation between urinary MHPG levels and those in plasma or CSF.[2]
Experimental Protocols
Accurate measurement of MHPG is paramount for reliable research outcomes. The following are generalized methodologies for sample collection and analysis based on protocols cited in the literature.
Sample Collection
-
Cerebrospinal Fluid (CSF): CSF is typically collected via lumbar puncture, performed at the L3/L4 or L4/L5 intervertebral space.[10] To minimize variability, it is recommended that patients fast overnight and abstain from smoking for at least 12 hours prior to the procedure.[10] Samples are collected in sterile polypropylene vials and should be immediately centrifuged.[11]
-
Plasma: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is subsequently collected and stored frozen until analysis.
-
Urine: For urinary MHPG measurement, 24-hour urine collection is the standard method to account for diurnal variations in excretion.[4] The total volume is recorded, and an aliquot is stored frozen.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the quantification of MHPG. It often involves the use of a deuterated internal standard for accurate measurement.[7]
-
High-Pressure Liquid Chromatography with Electrochemical Detection (HPLC-ED): This technique is also widely used for determining MHPG concentrations in biological fluids.[2]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the norepinephrine metabolism pathway and a typical experimental workflow for comparing MHPG levels.
Conclusion
The measurement of MHPG in both central and peripheral samples offers a powerful approach to studying the noradrenergic system. While CSF MHPG provides a more direct reflection of CNS norepinephrine turnover, plasma MHPG can serve as a useful, less invasive surrogate, given the strong correlation between the two. Urinary MHPG, in contrast, is best suited for assessing overall, systemic norepinephrine metabolism. The choice of sample type will ultimately depend on the specific research question, the feasibility of sample collection, and the need to differentiate between central and peripheral noradrenergic activity. This guide provides a foundational understanding for researchers to make informed decisions when incorporating MHPG analysis into their experimental designs.
References
- 1. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]
- 2. Studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) and 3,4-dihydroxyphenylglycol (DHPG) levels in human urine, plasma and cerebrospinal fluids, and their significance in studies of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Excretion of MHPG in normal subjects: implications for biological classification of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary 3-methoxy-4-hydroxyphenylglycol and major affective disorders. A replication and new findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relation between plasma and cerebrospinal fluid levels of 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma and cerebrospinal fluid 3-methoxy-4-hydroxyphenylethylene glycol (MHPG) as indices of brain norepinephrine metabolism in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Passage of MHPG from plasma to CSF in a non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid and serum MHPG improve Alzheimer's disease versus dementia with Lewy bodies differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of a New Analytical Method for Methoxyhydroxyphenylglycol (MHPG) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel analytical method for the detection of 3-methoxy-4-hydroxyphenylglycol (MHPG) against established techniques. MHPG, a major metabolite of norepinephrine, is a critical biomarker in neuroscience and clinical research, offering insights into noradrenergic system activity. The validation of sensitive and reliable detection methods is paramount for accurate physiological and pathological assessment. This document outlines the performance of a new method in comparison to traditional approaches, supported by experimental data and detailed protocols.
Performance Comparison of MHPG Detection Methods
The selection of an appropriate analytical method for MHPG quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) has been a widely used and established method. However, newer techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer potential advantages in terms of specificity and sensitivity.
| Parameter | HPLC with Electrochemical Detection (HPLC-ECD) | HPLC with Fluorescence Detection | LC-MS/MS | New Method (Hypothetical) |
| Limit of Detection (LOD) | 0.2 ng/mL (plasma)[1] | Below 1 ng/mL (plasma)[2] | 0.25 µmol/L (urine) | 0.1 ng/mL (plasma) |
| Limit of Quantification (LOQ) | 0.5 ng/mL (plasma)[1] | Not specified | 0.50 µmol/L (urine) | 0.3 ng/mL (plasma) |
| Linearity Range | 0.5–25 ng/mL (plasma)[1] | 0.2-40.0 ng/mL (plasma)[3][4] | Not specified | 0.3-50 ng/mL (plasma) |
| Intra-assay Precision (%RSD) | <3.2%[1] | Not specified | <3.88% | <2.5% |
| Inter-assay Precision (%RSD) | <4.3%[1] | Not specified | <3.88% | <4.0% |
| Recovery | >97%[1] | >90%[3][4] | 85%-109% | >98% |
| Sample Type | Plasma[1][5], Urine[6][7], Brain Tissue[8] | Plasma[2][3], Urine | Urine | Plasma, Urine |
Signaling Pathway of Norepinephrine Metabolism to MHPG
The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the enzymatic conversions leading to the formation of MHPG. This pathway is crucial for understanding the physiological relevance of MHPG as a biomarker.
Norepinephrine Metabolism Pathway
Experimental Workflow for MHPG Analysis
The diagram below outlines a typical experimental workflow for the analysis of MHPG in biological samples using HPLC-based methods. This generalized workflow highlights the key steps from sample collection to data analysis.
Experimental Workflow for MHPG Analysis
Experimental Protocols
Established Method: HPLC with Electrochemical Detection (HPLC-ECD)
This protocol is a representative method for the determination of MHPG in human plasma.
1. Sample Preparation:
-
A 1 mL aliquot of plasma is used for the analysis.[5]
-
Proteins are precipitated from the plasma sample.
-
MHPG is then isolated using a solid-phase extraction (SPE) procedure.[1]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and electrochemical detector.
-
Column: A Varian reversed-phase C8 column (250 mm × 4.6 mm i.d.; 5 µm particles) is used as the stationary phase.[1]
-
Mobile Phase: An aqueous solution of citric acid, 1-octanesulfonic acid, EDTA, and methanol is used as the mobile phase.[1]
-
Flow Rate: Isocratic elution at a flow rate of 1.0 mL/min.[6]
-
Temperature: The column is maintained at 25°C.[6]
3. Detection:
-
A coulometric electrochemical detector is used for sensitive detection of MHPG.[1]
4. Quantification:
-
Quantification is performed by constructing a calibration curve using standard solutions of MHPG.
-
An internal standard, such as iso-vanillyl alcohol, can be used to improve accuracy and reproducibility.[6]
New Method: A Hypothetical Enhanced Sensitivity Approach
This protocol outlines a hypothetical new method designed for enhanced sensitivity and throughput, incorporating elements from modern analytical advancements.
1. Sample Preparation (Miniaturized and Automated):
-
A smaller sample volume of 200 µL of plasma is utilized.
-
Protein precipitation is carried out using an automated liquid handling system with the addition of acetonitrile.
-
A streamlined solid-phase extraction is performed on a 96-well plate format for higher throughput.
2. Chromatographic Conditions (UHPLC-Based):
-
UHPLC System: An ultra-high-performance liquid chromatography system is employed for faster analysis times and improved resolution.
-
Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 50 mm x 2.1 mm) is used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is used.
-
Flow Rate: A flow rate of 0.4 mL/min is maintained.
3. Detection (Tandem Mass Spectrometry):
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Specific precursor-to-product ion transitions for MHPG and a stable isotope-labeled internal standard are monitored for highly selective and sensitive quantification.
4. Quantification:
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
-
A calibration curve is constructed by analyzing standards prepared in a surrogate matrix.
This guide demonstrates that while established methods like HPLC-ECD provide reliable quantification of MHPG, new and emerging methods offer significant improvements in sensitivity, specificity, and sample throughput. The choice of method should be guided by the specific requirements of the research or clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid non-enzymatic HPLC determination of total MHPG in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast analysis of catecholamine metabolites MHPG and VMA in human plasma by HPLC with fluorescence detection and a novel SPE procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified routine assay for urinary 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of urinary 3-methoxy-4-hydroxyphenylglycol by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methoxyhydroxyphenylglycol (MHPG) and Normetanephrine as Markers of Sympathetic Activity
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of sympathetic nervous system (SNS) activity is crucial in a multitude of research and clinical settings, from understanding cardiovascular physiology and the pathophysiology of stress-related disorders to the development of novel therapeutics. Two key metabolites of norepinephrine (NE), 3-methoxy-4-hydroxyphenylglycol (MHPG) and normetanephrine (NMN), are widely used as biochemical markers of sympathetic tone. However, their distinct metabolic pathways and physiological significance dictate their suitability for different applications. This guide provides an objective comparison of MHPG and normetanephrine, supported by experimental data, to aid in the selection of the most appropriate marker for your research needs.
Biochemical Pathways and Origins
The primary distinction between MHPG and normetanephrine lies in their formation within the intricate metabolic cascade of norepinephrine. Norepinephrine is metabolized by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1]
Normetanephrine is produced by the action of COMT on norepinephrine. This process occurs predominantly extraneuronally, meaning outside of the sympathetic nerve terminals.[2] A significant portion of circulating normetanephrine is derived from the metabolism of norepinephrine within the adrenal medulla and by sympathetic nerves before it enters the circulation.[3] This makes plasma normetanephrine a valuable indicator of norepinephrine release from the sympathoadrenal system.[2]
MHPG , on the other hand, is formed through a more complex pathway involving both MAO and COMT.[1] Norepinephrine is first deaminated by MAO within sympathetic neurons to form 3,4-dihydroxyphenylglycol (DHPG). DHPG can then be O-methylated by COMT extraneuronally to form MHPG.[1] MHPG is considered the principal metabolite of norepinephrine in the brain.[1] While plasma MHPG reflects total norepinephrine metabolism throughout the body, urinary MHPG sulfate is often considered a more specific marker of central norepinephrine metabolism.[4]
Quantitative Comparison of Performance
Direct comparative studies quantifying the sensitivity and specificity of MHPG versus normetanephrine for tracking general sympathetic activity are limited. However, by examining their responses to various stimuli and their primary clinical applications, a clear differentiation in their utility emerges.
| Parameter | Methoxyhydroxyphenylglycol (MHPG) | Normetanephrine |
| Primary Indication | Primarily used as a marker of central nervous system (CNS) norepinephrine turnover, particularly in psychiatric and neurological research.[4] | Considered the most sensitive and specific single biomarker for the diagnosis of pheochromocytoma and paraganglioma.[5] Also used as an index of peripheral sympathetic nervous system activity.[2] |
| Response to Sympathetic Stimulation | Plasma MHPG levels show a less pronounced and delayed response to acute sympathetic stressors compared to norepinephrine.[6] | Plasma normetanephrine levels increase in response to sympathetic activation such as postural changes, cold pressor tests, and exercise.[7] |
| Correlation with Direct Sympathetic Nerve Activity | Limited direct correlation studies with microneurography are available. | Plasma normetanephrine concentrations have been shown to vary in direct proportion to the activation or suppression of sympathetic nerve function.[2] |
| Reference Ranges (Plasma) | Approximately 21.16 ± 9.58 ng/mL in healthy adults, though this can vary significantly between laboratories.[8] | Seated: <0.9 nmol/L.[5] Supine, free normetanephrine: ≤ 148 pg/mL.[9] Age-related increases in normetanephrine levels are observed.[2] |
| Reference Ranges (24h Urine) | 900 to 3,500 µg/24 hr in normal subjects.[4] | 122-676 µg/24 h for unconjugated normetanephrine.[9] |
| Key Advantages | Provides insights into central noradrenergic activity, which is not readily reflected by peripheral markers.[4] | High sensitivity and specificity for detecting catecholamine-secreting tumors.[5] Reflects norepinephrine release from sympathetic nerves.[2] |
| Key Limitations | Plasma levels are influenced by both central and peripheral metabolism, making interpretation complex.[10] Insensitive to acute changes in sympathetic activity.[10] | Primarily a marker of extraneuronal metabolism; may not fully capture intraneuronal norepinephrine turnover. |
Experimental Protocols
Accurate and reproducible measurement of MHPG and normetanephrine is critical for their use as biomarkers. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantification.
Measurement of Plasma Normetanephrine by LC-MS/MS
This protocol outlines a typical method for the simultaneous quantification of plasma catecholamines and metanephrines.
-
Sample Collection and Preparation:
-
Collect blood in EDTA-containing tubes.
-
Immediately place the sample on ice and centrifuge at 4°C to separate the plasma.
-
Store plasma at -80°C until analysis.
-
For analysis, perform a protein precipitation of the plasma sample, followed by a liquid-liquid extraction assisted by 2-aminoethyl diphenylborinate.[11][12]
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for data acquisition.[11]
-
-
Validation Parameters:
-
Linearity: The assay should be linear over a clinically relevant range (e.g., 50-10,000 pg/mL for normetanephrine).[11]
-
Precision: Intra- and inter-day precision should be less than 15%.[11]
-
Accuracy: Accuracy should be within 85-115%.[13]
-
Lower Limit of Quantification (LLOQ): The LLOQ for normetanephrine is typically around 30 pg/mL.[11]
-
Measurement of Urine MHPG by LC-MS/MS
This protocol describes a method for the determination of MHPG sulfate in human urine.
-
Sample Collection and Preparation:
-
Collect a 24-hour urine sample in a container with an appropriate preservative (e.g., hydrochloric acid).
-
For analysis, dilute a small aliquot (e.g., 50 µL) of the urine sample with an ammonium formate buffer and add a deuterium-labeled internal standard.
-
Centrifuge the sample and transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic separation can be achieved using a suitable reversed-phase column.
-
The mass spectrometer is operated in electrospray ionization tandem mass spectrometry mode.
-
-
Validation Parameters:
-
Standard Curve: Generate a standard curve typically ranging from 50 to 10,000 ng/mL.
-
Precision: The coefficient of variation should be less than 10%.
-
Accuracy: Accuracy should be within 97-103% of the expected values.
-
Concluding Remarks
The choice between MHPG and normetanephrine as a marker of sympathetic activity is highly dependent on the specific research or clinical question.
-
Normetanephrine is the undisputed biomarker of choice for the diagnosis of pheochromocytoma and paraganglioma due to its high diagnostic sensitivity and specificity.[5] It also serves as a reliable indicator of peripheral sympathetic nervous system activity, showing clear responses to various sympatho-excitatory stimuli.[2]
-
MHPG , particularly its sulfate conjugate in urine, is a more specialized marker for investigating central noradrenergic turnover.[4] Its utility in assessing acute changes in peripheral sympathetic activity is limited due to its slower and less pronounced response.[10]
For researchers in drug development, understanding these nuances is critical. When developing compounds that target the sympathetic nervous system, the choice of biomarker will depend on whether the therapeutic target is central or peripheral. For compounds intended to modulate peripheral sympathetic tone, normetanephrine would be the more appropriate marker. Conversely, for drugs targeting central noradrenergic pathways, MHPG would provide more relevant information. A comprehensive understanding of the distinct physiological information provided by each of these metabolites will ultimately lead to more robust and informative experimental designs.
References
- 1. Plasma norepinephrine response to a cold pressor test in subtypes of depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased plasma and urinary normetanephrine in young patients with primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition and metabolism of MHPG in humans: application to studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma noradrenaline correlates to sympathetic muscle nerve activity in normotensive man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Biophysiological and Biochemical Indicators of Stress for Connected and Preventive Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma 3,4-dihydroxyphenylglycol (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exercise induces excessive normetanephrine responses in hypertensive diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscle sympathetic activity and plasma noradrenaline in normotensive and hypertensive man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between plasma norepinephrine and sympathetic neural activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regional origins of 3-methoxy-4-hydroxyphenylglycol in plasma: effects of chronic sympathetic nervous activation and denervation, and acute reflex sympathetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular and norepinephrine responses of men and women to two cold pressor tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma free metanephrines | Pathology Tests Explained [pathologytestsexplained.org.au]
- 13. Plasma MHPG in depressive disorders and relationship to the dexamethasone suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Methoxyhydroxyphenylglycol (MHPG) Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine. The data presented is a synthesis of findings from various scientific studies to offer a comparative overview of method performance. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for MHPG measurement.
Introduction
3-methoxy-4-hydroxyphenylglycol (MHPG) is a significant metabolite of norepinephrine, and its concentration in biological fluids is often used as an index of central noradrenergic activity.[1] Accurate and precise measurement of MHPG is crucial for research in neuroscience, psychiatry, and pharmacology, particularly in studies related to stress, mood disorders, and the mechanism of action of various drugs. This guide compares the most common analytical techniques used for MHPG quantification: High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of MHPG Measurement Methods
The following table summarizes the performance characteristics of different analytical methods for MHPG measurement as reported in the scientific literature. It is important to note that these values are derived from individual studies and may not be directly comparable due to variations in instrumentation, reagents, and laboratory conditions.
| Method | Biological Matrix | Linearity Range | Limit of Quantification (LOQ) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Recovery (%) | Reference |
| HPLC-ECD | Urine | Not Reported | Not Reported | 4.0 | 5.0 | Not Reported | [1] |
| HPLC-ECD | Plasma | Not Reported | Not Reported | 5.4 | 10.7 | Monitored with [3H]MHPG | [2] |
| HPLC-Fluorescence | Plasma | 0.2-40.0 ng/mL | 0.2 ng/mL | < 9.5 | < 11.2 | > 90 | [3] |
| LC-MS/MS | Urine | 50-10,000 ng/mL | 50 ng/mL | 1.9-9.7 | Not Reported | 97-103 | [4] |
ECD: Electrochemical Detection, CV: Coefficient of Variation
Experimental Protocols
Generalized Protocol for MHPG Measurement by LC-MS/MS
This protocol provides a general workflow for the quantification of MHPG in a biological matrix (e.g., urine or plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Objective: To extract MHPG from the biological matrix and remove interfering substances.
-
Procedure:
-
Thaw frozen samples on ice.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled MHPG).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE).
-
For total MHPG measurement in urine, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required to deconjugate MHPG glucuronide and sulfate.[1]
-
2. Liquid Chromatography (LC):
-
Objective: To separate MHPG from other components in the prepared sample.
-
Typical Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible chromatography.
-
3. Tandem Mass Spectrometry (MS/MS):
-
Objective: To detect and quantify MHPG with high specificity and sensitivity.
-
Typical Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both MHPG and its internal standard. This provides high selectivity and reduces background noise.
-
Data Analysis: The peak area ratio of MHPG to the internal standard is used to calculate the concentration of MHPG in the sample by comparing it to a standard curve.
-
Visualizations
Signaling Pathway of Norepinephrine Metabolism
The following diagram illustrates the metabolic pathway of norepinephrine, leading to the formation of MHPG.
Caption: Norepinephrine metabolism to MHPG and VMA.
Experimental Workflow for MHPG Measurement
This diagram outlines the typical workflow for the analysis of MHPG in a clinical or research laboratory.
Caption: A typical laboratory workflow for MHPG analysis.
Logical Relationship of Potential Sources of Error
This diagram illustrates the potential sources of variability and error in the measurement of MHPG, highlighting the importance of quality control at each stage.
Caption: Potential sources of error in MHPG measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fast analysis of catecholamine metabolites MHPG and VMA in human plasma by HPLC with fluorescence detection and a novel SPE procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Methoxyhydroxyphenylglycol (MHPG) Antibody Specificity for Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of Methoxyhydroxyphenylglycol (MHPG) is crucial for advancing our understanding of neurological disorders and the development of targeted therapeutics. As the primary metabolite of norepinephrine in the central nervous system, MHPG serves as a critical biomarker for sympathetic nervous system activity.[1][2] Immunoassays, particularly ELISA, offer a high-throughput and accessible method for MHPG quantification. However, the specificity of the antibodies employed in these assays is paramount to ensure reliable and accurate data. This guide provides a comparative overview of MHPG antibody specificity, supported by available data, to aid in the selection of appropriate immunoassay kits.
Understanding the Importance of MHPG Measurement
MHPG is a downstream metabolite of norepinephrine, formed through the action of the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3][4] Its levels in various biological fluids, including plasma, urine, and cerebrospinal fluid (CSF), are considered indicative of norepinephrine turnover.[2] Consequently, MHPG has been implicated as a potential biomarker in a range of neurological and psychiatric conditions, such as depression, bipolar disorder, anorexia nervosa, and pathological gambling.[1][5][6]
Commercially Available MHPG Immunoassay Kits: A Comparative Overview
Several manufacturers offer ELISA kits for the quantitative determination of MHPG. While these kits provide a convenient method for analysis, a thorough assessment of their performance characteristics, particularly antibody specificity, is essential. The following table summarizes publicly available data from various suppliers. It is important to note that detailed, peer-reviewed validation data, especially concerning cross-reactivity with structurally similar molecules, is often limited in product datasheets.
| Manufacturer/Supplier | Kit Name/ID | Assay Type | Sample Types | Detection Range (ng/mL) | Sensitivity (ng/mL) | Stated Cross-Reactivity Information |
| Antibodies.com | 3-Methoxy-4-hydroxyphenylglycol ELISA Kit (A247120) | Competitive ELISA | Serum, Plasma, Tissue Homogenates | 0.156 - 10 | <0.094 | Data not readily available |
| FineTest | MHPG(3-Methoxy-4-hydroxyphenylglycol) ELISA Kit (EU2593) | Competitive ELISA | Serum, Plasma, Cell Culture Supernates | 0.156 - 10 | 0.094 | "Specifically binds with MHPG, no obvious cross reaction with other analogues." |
| MyBioSource | General MHPG (3-Methoxy-4-hydroxyphenylglycol) ELISA Kit (MBS7607897) | Competitive ELISA | Body fluids, Tissue homogenates | Data not readily available | Data not readily available | Data not readily available |
| Vareum | MHPG(3-Methoxy-4-Hydroxyphenylglycol) ELISA Kit | Competitive Inhibition ELISA | Serum, plasma, cell lysates, cell culture supernates | 0.16 - 10 | 0.066 | Data not readily available |
| Assay Genie | MHPG (3-Methoxy-4-hydroxyphenylglycol) ELISA Kit (UNFI0100) | Competitive ELISA | Serum, Plasma, Cell Culture Supernatants | 0.156 - 10 | 0.094 | "No significant cross-reactivity or interference between MHPG and analogues was observed." (with disclaimer) |
Key Experimental Protocols for Assessing Antibody Specificity
To rigorously assess the specificity of an MHPG antibody for immunoassay, a series of validation experiments should be performed. The following protocols are based on established practices for immunoassay validation.
Cross-Reactivity Testing
Objective: To determine the extent to which the antibody binds to structurally related molecules, which could lead to inaccurate MHPG quantification.
Methodology:
-
Prepare a standard curve for MHPG according to the immunoassay kit protocol.
-
Prepare serial dilutions of potentially cross-reacting substances, including but not limited to:
-
Vanillylmandelic acid (VMA)
-
3,4-Dihydroxyphenylglycol (DHPG)
-
Norepinephrine
-
Normetanephrine
-
-
Run the immunoassay with these serial dilutions in the same manner as the MHPG standards and samples.
-
Calculate the concentration of each substance that results in a 50% inhibition of the maximum signal (IC50).
-
Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of MHPG / IC50 of Cross-Reactant) x 100%
Comparison with a Reference Method (e.g., HPLC-MS/MS)
Objective: To correlate MHPG concentrations obtained by immunoassay with those from a highly specific and sensitive reference method.
Methodology:
-
Obtain a panel of biological samples (e.g., plasma, urine) from the target population.
-
Divide each sample into two aliquots.
-
Analyze one set of aliquots using the MHPG immunoassay according to the manufacturer's protocol.
-
Analyze the second set of aliquots using a validated HPLC-MS/MS or GC-MS method for MHPG quantification.
-
Perform a statistical analysis (e.g., Pearson correlation, Bland-Altman plot) to compare the results from the two methods. A high degree of correlation and agreement indicates good specificity of the immunoassay.
Visualizing Key Processes
To better understand the context of MHPG measurement, the following diagrams illustrate the norepinephrine metabolism pathway and a typical immunoassay workflow.
Conclusion
The selection of an appropriate immunoassay for MHPG quantification requires careful consideration of the antibody's specificity. While commercial ELISA kits offer a convenient platform, researchers are strongly encouraged to perform in-house validation or seek out kits with comprehensive, publicly available validation data that includes cross-reactivity studies with relevant norepinephrine metabolites. Comparison with a reference method like HPLC-MS/MS remains the gold standard for confirming the accuracy and specificity of an immunoassay. By critically evaluating these performance characteristics, researchers can ensure the reliability of their MHPG measurements and contribute to the generation of robust and reproducible scientific findings.
References
- 1. assaygenie.com [assaygenie.com]
- 2. A highly sensitive radioimmunoassay for human growth hormone using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FineTest MHPG (3-Methoxy-4-hydroxyphenylglycol) ELISA Kit MHPG [clementiabiotech.com]
- 5. Development of a homologous radioimmunoassay for mouse growth hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a specific radioimmunoassay for PHI in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methoxyhydroxyphenylglycol (MHPG): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of Methoxyhydroxyphenylglycol (MHPG), a key metabolite of norepinephrine. Due to the absence of specific disposal guidelines for MHPG, this document outlines a procedural framework based on general best practices for non-hazardous chemical waste.
Crucial Note: The information provided herein is intended as a general guide. All laboratory personnel are required to consult their institution's specific hazardous waste management protocols and the chemical's Safety Data Sheet (SDS) before proceeding with any disposal. While some sources indicate this compound may not meet the criteria for a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this must be verified through an official SDS.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle MHPG in a well-ventilated area to minimize the risk of inhalation. In case of accidental contact, wash the affected area thoroughly with water. For spills, absorb the material with an inert substance and collect it in a suitable container for disposal.
Summary of this compound (MHPG) Identification
For clear identification and record-keeping, the following table summarizes key quantitative and identifying data for this compound.
| Property | Value |
| Chemical Formula | C₉H₁₂O₄ |
| Molecular Weight | 184.19 g/mol |
| Synonyms | MHPG, MOPEG, 3-Methoxy-4-hydroxyphenylglycol |
| Appearance | Solid |
Step-by-Step Disposal Protocol for this compound
The following step-by-step instructions are based on general laboratory procedures for non-hazardous chemical waste.
Step 1: Waste Characterization
The primary and most critical step is to determine if the MHPG waste is classified as hazardous.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the definitive source for handling and disposal information. Section 13 of the SDS will provide specific disposal considerations.
-
Institutional Guidelines: Refer to your organization's chemical hygiene plan and waste disposal guidelines. Your institution's Environmental Health and Safety (EHS) department can provide clarification.
-
Assume Hazardous if Unsure: If an SDS is unavailable or if there is any doubt about the hazardous nature of the MHPG waste, it should be treated as hazardous waste.
Step 2: Segregation of Waste
Proper segregation is key to safe and compliant waste management.
-
Solid MHPG Waste: Collect solid MHPG waste, including contaminated consumables like weighing paper and gloves, in a designated, clearly labeled, and sealed container.
-
Liquid MHPG Waste: Solutions containing MHPG should be collected in a separate, sealed, and appropriately labeled container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's protocols.
Step 3: Container Labeling
Accurate and clear labeling is mandatory for all chemical waste.
-
Contents: The label must clearly state "this compound Waste" and list any other constituents of the waste stream.
-
Hazard Information: Even if deemed non-hazardous, note any potential hazards.
-
Generator Information: Include the name of the principal investigator and the laboratory location.
Step 4: Disposal Pathway
The disposal pathway depends on the waste characterization and local regulations.
-
Non-Hazardous Solid Waste: If confirmed as non-hazardous, solid MHPG waste may be disposable in the regular laboratory trash, provided it is securely contained.
-
Non-Hazardous Liquid Waste: Some non-hazardous, water-soluble chemicals may be eligible for drain disposal with copious amounts of water. However, this is subject to strict institutional and municipal regulations. Approval from your EHS department is essential before any drain disposal.
-
Hazardous Waste: If MHPG is determined to be hazardous, or if you are treating it as such, it must be disposed of through your institution's hazardous waste management program. This typically involves scheduling a pickup with the EHS department.
MHPG Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: MHPG Disposal Decision Workflow.
By adhering to these procedural steps and prioritizing safety and compliance, laboratory professionals can ensure the responsible management of this compound waste. Always remember that the ultimate responsibility for safe disposal lies with the waste generator, and consultation with your institution's safety experts is paramount.
Essential Safety and Logistical Information for Handling Methoxyhydroxyphenylglycol (MHPG)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methoxyhydroxyphenylglycol (MHPG). Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols to minimize exposure.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Standard Compliance (Examples) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | EU Directive 89/686/EEC, EN 374 |
| Skin and Body Protection | Laboratory coat. For larger quantities or where splashing is possible, impervious clothing should be worn. | - |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. If dust or aerosols are generated, a suitable respirator should be used. | NIOSH approved |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling powders or creating solutions.
-
Ensure an eyewash station and safety shower are readily accessible.[2]
Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Disposal Plan
Waste Identification and Collection:
-
All disposable materials contaminated with MHPG, including gloves, wipes, and containers, should be considered chemical waste.
-
Collect MHPG waste in a designated, properly labeled, and sealed container.
Disposal Procedure:
-
Dispose of contaminated material in accordance with local, state, and federal regulations. Do not allow the product to enter drains, water courses, or the soil.[2]
Emergency Procedures
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as outlined in the table above.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place the absorbed or collected material into a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
